molecular formula C28H28FN5O3 B15612869 (R,R)-GSK321

(R,R)-GSK321

Cat. No.: B15612869
M. Wt: 501.6 g/mol
InChI Key: IVFDDVKCCBDPQZ-QZTJIDSGSA-N
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Description

(R,R)-GSK321 is a useful research compound. Its molecular formula is C28H28FN5O3 and its molecular weight is 501.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H28FN5O3

Molecular Weight

501.6 g/mol

IUPAC Name

(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1R)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,5-c]pyridine-3-carboxamide

InChI

InChI=1S/C28H28FN5O3/c1-17-14-33(28(37)24-7-4-12-30-24)16-23-25(27(36)31-22-6-3-5-20(13-22)18(2)35)32-34(26(17)23)15-19-8-10-21(29)11-9-19/h3-13,17-18,30,35H,14-16H2,1-2H3,(H,31,36)/t17-,18-/m1/s1

InChI Key

IVFDDVKCCBDPQZ-QZTJIDSGSA-N

Origin of Product

United States

Foundational & Exploratory

(R,R)-GSK321: An In-Depth Technical Guide on its Mechanism of Action in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R,R)-GSK321 is the (R,R)-enantiomer of GSK321, a well-characterized potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). In contrast to its more extensively studied counterpart, this compound is primarily recognized as an inhibitor of wild-type isocitrate dehydrogenase 1 (WT IDH1).[1][2][3][4][5] While research on the specific anticancer mechanisms of this compound is limited in the public domain, this guide synthesizes the available information and provides a technical overview of its core mechanism of action, supported by data, relevant experimental protocols, and pathway visualizations.

Introduction to this compound

This compound is a stereoisomer of GSK321. While GSK321 demonstrates high potency against various IDH1 mutations (R132G, R132C, R132H), this compound primarily targets the wild-type IDH1 enzyme.[1][3][4][5] It also exhibits some cross-reactivity with the R132H mutant of IDH1.[1][3][4][5] The primary role of IDH1 in normal cellular metabolism is the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In certain cancer cells, particularly under hypoxic conditions or with mitochondrial dysfunction, the reverse reaction, known as reductive carboxylation (or reductive glutaminolysis), is enhanced. This process, where α-KG is reductively carboxylated to isocitrate, is a significant pathway for lipid synthesis and maintaining redox balance.

Core Mechanism of Action: Inhibition of Wild-Type IDH1

The principal mechanism of action of this compound in cancer is the inhibition of wild-type IDH1. By targeting WT IDH1, this compound is expected to disrupt metabolic pathways that are dependent on this enzyme's activity. One of the key metabolic processes potentially affected is reductive glutaminolysis.

Impact on Reductive Glutaminolysis

Reductive glutaminolysis is a metabolic pathway utilized by some cancer cells to support proliferation, especially under conditions of hypoxia or defective mitochondria. This pathway contributes to the de novo synthesis of fatty acids by converting glutamine-derived α-ketoglutarate into citrate (B86180). The inhibition of WT IDH1 by this compound is reported to lead to a dose-dependent decrease in reductive glutaminolysis in A-498 cells. This suggests that by blocking the reductive carboxylation of α-KG to isocitrate, this compound can impede the anabolic processes that fuel cancer cell growth.

Quantitative Data

The publicly available quantitative data for this compound is sparse. The following table summarizes the known inhibitory concentration.

CompoundTargetAssayIC50 (nM)Cell Line
This compoundWild-Type IDH1Biochemical Assay120N/A

Signaling and Metabolic Pathways

The following diagram illustrates the proposed mechanism of action of this compound through the inhibition of wild-type IDH1 and its subsequent effect on reductive glutaminolysis.

RR_GSK321_Mechanism_of_Action Proposed Mechanism of this compound in Cancer cluster_cytosol Cytosol Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Isocitrate Isocitrate alpha_KG->Isocitrate Reductive Carboxylation (WT IDH1) Citrate Citrate Isocitrate->Citrate Acetyl_CoA Acetyl-CoA Citrate->Acetyl_CoA Fatty_Acids Fatty Acid Synthesis Acetyl_CoA->Fatty_Acids RR_GSK321 This compound WT_IDH1 Wild-Type IDH1 RR_GSK321->WT_IDH1 Inhibition

Caption: Proposed mechanism of this compound targeting wild-type IDH1 to inhibit reductive glutaminolysis.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not widely published. However, a general protocol for assessing reductive glutaminolysis, a key pathway targeted by this inhibitor, is provided below.

Reductive Glutaminolysis Assay using ¹³C-Labeled Glutamine

Objective: To measure the contribution of glutamine to the citrate pool via reductive carboxylation.

Materials:

  • Cancer cell line of interest (e.g., A-498)

  • Complete culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Glucose-free and glutamine-free DMEM

  • [U-¹³C₅]-L-glutamine

  • This compound

  • DMSO (vehicle control)

  • Methanol (B129727), water, chloroform (B151607) (for metabolite extraction)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing either this compound at various concentrations or DMSO as a vehicle control. Incubate for the desired treatment duration (e.g., 5 hours).

  • Isotope Labeling: Two hours before harvesting, replace the treatment medium with glucose-free DMEM supplemented with 10% dFBS and 4 mM [U-¹³C₅]-L-glutamine. The respective concentrations of this compound or DMSO should be maintained.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells once with ice-cold saline.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet the protein and cell debris.

    • Transfer the supernatant containing the polar metabolites to a new tube.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using an LC-MS system capable of separating and detecting organic acids.

    • Monitor the mass isotopologues of citrate. The M+5 isotopologue of citrate is derived from reductive carboxylation of [U-¹³C₅]-L-glutamine-derived α-ketoglutarate.

  • Data Analysis:

    • Calculate the fraction of the citrate pool that is M+5 labeled.

    • Compare the M+5 citrate fraction between DMSO-treated and this compound-treated cells to determine the effect of the inhibitor on reductive glutaminolysis.

The following workflow diagram illustrates the general steps of a reductive glutaminolysis assay.

Reductive_Glutaminolysis_Assay_Workflow Workflow for Reductive Glutaminolysis Assay A Seed Cells in 6-well Plates B Treat with this compound or DMSO A->B C Incubate with [U-13C5]-L-Glutamine B->C D Quench Metabolism and Extract Metabolites C->D E Analyze by LC-MS D->E F Quantify M+5 Citrate Isotopologue E->F G Compare Treated vs. Control F->G

Caption: General experimental workflow for assessing reductive glutaminolysis.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of wild-type IDH1 in cancer biology. Its inhibitory action on WT IDH1 and the consequent disruption of reductive glutaminolysis represent a potential, albeit underexplored, therapeutic strategy. The current body of public knowledge on the specific anticancer effects and mechanisms of this compound is limited. Further preclinical studies are warranted to fully elucidate its efficacy in various cancer models, to identify biomarkers of response, and to explore potential combination therapies. A deeper understanding of the metabolic vulnerabilities created by WT IDH1 inhibition could pave the way for novel therapeutic interventions in oncology.

References

The Discovery and Development of (R,R)-GSK321: A Wild-Type IDH1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, primarily responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the cytoplasm and peroxisomes. While mutations in IDH1, particularly at the R132 residue, have been identified as key drivers in several cancers, including glioma and acute myeloid leukemia (AML), the therapeutic potential of targeting wild-type IDH1 has also garnered significant interest. (R,R)-GSK321 is a stereoisomer of the potent mutant IDH1 inhibitor, GSK321. Unlike its counterpart, this compound has been characterized as an inhibitor of wild-type IDH1 (WT IDH1), offering a valuable tool to probe the function of the non-mutated enzyme and explore its therapeutic relevance. This technical guide provides a comprehensive overview of the discovery, development, and experimental evaluation of this compound.

Core Data Summary

Biochemical and Cellular Activity of GSK321 and its Isomers

The following tables summarize the key quantitative data for GSK321 and its stereoisomer, this compound, providing a comparative view of their inhibitory activities.

Compound Target IC50 (nM) Reference
GSK321mIDH1 R132H4.6[1]
GSK321mIDH1 R132C3.8[1]
GSK321mIDH1 R132G2.9[1]
GSK321WT IDH146[1]
This compound WT IDH1 120 [2]
GSK864 (related compound)mIDH1 R132C (cellular EC50)320[1]

mIDH1: mutant Isocitrate Dehydrogenase 1; WT IDH1: Wild-Type Isocitrate Dehydrogenase 1; IC50: half maximal inhibitory concentration; EC50: half maximal effective concentration.

Signaling Pathways and Mechanism of Action

Mutations in IDH1 lead to a neomorphic activity, converting α-KG to the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. GSK321, the parent compound of this compound, is an allosteric inhibitor that binds to the dimer interface of mutant IDH1, locking it in an inactive conformation.[1] In contrast, this compound primarily targets the wild-type enzyme. The inhibition of WT IDH1 can impact cellular redox balance and metabolic pathways, such as reductive glutaminolysis.[2]

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG NADP+ -> NADPH WT_IDH1 Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG->Two_HG NADPH -> NADP+ mIDH1 NADPH NADPH NADP NADP+ WT_IDH1 Wild-Type IDH1 mIDH1 Mutant IDH1 (e.g., R132H) Epigenetic Epigenetic Dysregulation Two_HG->Epigenetic GSK321 (S,S)-GSK321 (Mutant Inhibitor) GSK321->mIDH1 Inhibits RR_GSK321 This compound (Wild-Type Inhibitor) RR_GSK321->WT_IDH1 Inhibits Differentiation Block in Cellular Differentiation Epigenetic->Differentiation Tumorigenesis Tumorigenesis Differentiation->Tumorigenesis

Caption: IDH1 signaling in normal and cancerous cells.

Experimental Protocols

Biochemical Assay for IDH1 Inhibition

This protocol is adapted from methods used to characterize IDH1 inhibitors and can be applied to assess the activity of this compound.

Objective: To determine the in vitro inhibitory activity of this compound against wild-type and mutant IDH1 enzymes.

Materials:

  • Recombinant human WT IDH1 and mutant IDH1 (e.g., R132H, R132C) enzymes

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% BSA)

  • NADP+

  • Isocitrate

  • This compound (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, NADP+, and the diluted this compound or DMSO (vehicle control).

  • Add the IDH1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding isocitrate to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for Inhibition of Reductive Glutaminolysis

This assay measures the ability of this compound to inhibit the reductive carboxylation of glutamine-derived α-ketoglutarate, a key metabolic function of WT IDH1.[2]

Objective: To assess the cellular activity of this compound by measuring its effect on reductive glutaminolysis.

Materials:

  • Cancer cell line (e.g., A-498)

  • Cell culture medium

  • [U-¹³C₅]-Glutamine

  • This compound (dissolved in DMSO)

  • Solvents for metabolite extraction (e.g., methanol, water)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Replace the medium with fresh medium containing [U-¹³C₅]-Glutamine and treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 5 hours).[2]

  • After incubation, aspirate the medium and wash the cells with ice-cold saline.

  • Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).

  • Collect the cell extracts and analyze the levels of ¹³C-labeled citrate (B86180) using LC-MS/MS.

  • Normalize the metabolite levels to the total protein content or cell number.

  • Determine the dose-dependent effect of this compound on the reduction of ¹³C-labeled citrate, which is a readout for the inhibition of reductive glutaminolysis.

Discovery and Development Workflow

The discovery of this compound is intrinsically linked to the development program of its potent mutant IDH1 inhibitor stereoisomer, GSK321. The general workflow for identifying and characterizing such inhibitors is outlined below.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Characterization (IC50, Selectivity) Lead_Opt->In_Vitro Cellular_Assays Cellular Assays (e.g., 2-HG, Reductive Glutaminolysis) In_Vitro->Cellular_Assays ADME_Tox ADME/Tox Profiling Cellular_Assays->ADME_Tox In_Vivo In Vivo Efficacy Models (Xenografts) ADME_Tox->In_Vivo Phase_I Phase I Trials (Safety, PK/PD) In_Vivo->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Studies) Phase_II->Phase_III

Caption: General workflow for IDH1 inhibitor discovery and development.

Conclusion

This compound represents a valuable chemical probe for studying the biological functions of wild-type IDH1. Its characterization as a WT IDH1 inhibitor, in contrast to the mutant-selective profile of its stereoisomer GSK321, underscores the importance of stereochemistry in drug design and target specificity. The data and experimental protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in the continued exploration of both wild-type and mutant IDH1 as therapeutic targets. Further investigation into the in vivo pharmacology and potential therapeutic applications of this compound is warranted to fully elucidate its role in cellular metabolism and disease.

References

An In-depth Technical Guide to (R,R)-GSK321: Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of (R,R)-GSK321, an inhibitor of wild-type and mutant isocitrate dehydrogenase 1 (IDH1). The information herein is intended to support researchers and professionals in the fields of medicinal chemistry, oncology, and drug development.

Introduction

This compound is a stereoisomer of GSK321, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Point mutations in the IDH1 gene, particularly at the R132 residue, are frequently observed in various cancers, including acute myeloid leukemia (AML), gliomas, and cholangiocarcinoma. These mutations result in a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[1]

GSK321 and its isomers, including this compound, have been developed to target these mutant IDH1 enzymes, offering a promising therapeutic strategy. This compound specifically is an inhibitor of wild-type IDH1 and also demonstrates cross-reactivity with the mutant R132H IDH1.[2] This guide details the available information on the synthesis and chemical properties of this compound, providing a valuable resource for its scientific exploration and potential therapeutic application.

Chemical Properties

This compound, with the IUPAC name (7R)-1-((4-fluorophenyl)methyl)-N-(3-((1R)-1-hydroxyethyl)phenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide, possesses a complex molecular structure that dictates its inhibitory activity.

PropertyValueReference
Molecular Formula C₂₈H₂₈FN₅O₃[3]
Molecular Weight 501.56 g/mol [3]
CAS Number 1816272-19-1[4]
Appearance Light yellow to yellow solid[3]
Purity >98%[3]

Table 1: Physicochemical Properties of this compound

Mechanism of Action

This compound and its parent compound GSK321 are allosteric inhibitors of IDH1.[1] They bind to a site distinct from the active site, at the dimer interface of the IDH1 enzyme.[1][5] This binding event locks the enzyme in an inactive conformation, preventing it from catalyzing the conversion of isocitrate to α-ketoglutarate (in the case of wild-type IDH1) or the reduction of α-ketoglutarate to 2-HG (in the case of mutant IDH1).[1]

The allosteric nature of this inhibition allows GSK321 and its analogs to be effective against multiple IDH1 mutations.[3]

Inhibitory Activity

This compound is a potent inhibitor of wild-type IDH1 with an IC₅₀ value of 120 nM.[2] While it is an isomer of the potent mutant IDH1 inhibitor GSK321, it exhibits some cross-reactivity with the R132H mutant.[2] For comparison, GSK321 demonstrates high potency against various IDH1 mutants.

TargetIC₅₀ (nM)Reference
This compound against WT IDH1 120[2]
GSK321 against R132G IDH1 2.9[6][7]
GSK321 against R132C IDH1 3.8[6][7]
GSK321 against R132H IDH1 4.6[6][7]
GSK321 against WT IDH1 46[6]

Table 2: Inhibitory Potency of this compound and GSK321 against IDH1 Variants

Synthesis of this compound

While a detailed, step-by-step synthesis of this compound is not publicly available, a plausible synthetic route can be proposed based on the general synthesis of tetrahydropyrazolopyridine inhibitors and related compounds. The following represents a potential multi-step synthesis.

Proposed Synthetic Workflow

G A Starting Materials B Formation of Tetrahydropyrazolopyridine Core A->B C Functionalization of the Core B->C D Amide Coupling C->D E Final Product: this compound D->E

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol

Step 1: Synthesis of the Tetrahydropyrazolopyridine Core

The synthesis of the core tetrahydropyrazolopyridine scaffold can be achieved through a multi-component reaction. A plausible approach involves the condensation of a substituted hydrazine (B178648) with a β-ketoester derivative.

  • Reaction: A mixture of a suitable β-ketoester (1 equivalent), a substituted hydrazine (e.g., (R)-methylhydrazine, 1 equivalent), and an appropriate aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol) is heated under reflux in the presence of a catalyst (e.g., acetic acid).

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to yield the tetrahydropyrazolopyridine core.

Step 2: N-Alkylation with 4-Fluorobenzyl Bromide

The tetrahydropyrazolopyridine core is then N-alkylated with 4-fluorobenzyl bromide.

  • Reaction: To a solution of the tetrahydropyrazolopyridine core (1 equivalent) in an aprotic solvent (e.g., DMF), a base (e.g., sodium hydride, 1.2 equivalents) is added at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of 4-fluorobenzyl bromide (1.1 equivalents). The reaction is then stirred at room temperature until completion.

  • Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Amide Coupling with (R)-1-(3-aminophenyl)ethanol

The carboxylic acid group on the tetrahydropyrazolopyridine intermediate is coupled with (R)-1-(3-aminophenyl)ethanol.

  • Reaction: To a solution of the N-alkylated tetrahydropyrazolopyridine carboxylic acid (1 equivalent) in a suitable solvent (e.g., DCM), a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents) are added. The mixture is stirred for 10 minutes, followed by the addition of (R)-1-(3-aminophenyl)ethanol (1.1 equivalents). The reaction is stirred at room temperature overnight.

  • Work-up and Purification: The reaction mixture is diluted with DCM and washed with aqueous sodium bicarbonate and brine. The organic layer is dried, concentrated, and the residue is purified by preparative HPLC to afford this compound.

Step 4: Acylation with 1H-pyrrole-2-carbonyl chloride

The final step involves the acylation of the secondary amine on the tetrahydropyridine (B1245486) ring.

  • Reaction: To a solution of the product from the previous step (1 equivalent) and a base (e.g., triethylamine, 1.5 equivalents) in an anhydrous solvent (e.g., THF) at 0 °C, 1H-pyrrole-2-carbonyl chloride (1.2 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the final product, this compound.

Biological Activity and Signaling Pathways

The primary biological effect of this compound and related IDH1 inhibitors is the reduction of intracellular 2-HG levels in cells harboring IDH1 mutations. This leads to the reversal of 2-HG-induced epigenetic abnormalities, such as DNA hypermethylation, and promotes the differentiation of cancer cells.

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

G cluster_0 Mutant IDH1 Signaling cluster_1 Inhibition by this compound Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Normal IDH1 Two_HG 2-Hydroxyglutarate (2-HG) alpha_KG->Two_HG Neomorphic Activity NADPH NADPH NADP NADP+ mIDH1 Mutant IDH1 (R132H) mIDH1->Two_HG TET2 TET2 Demethylases Two_HG->TET2 Inhibition Hypermethylation DNA Hypermethylation TET2->Hypermethylation Leads to Diff_Block Differentiation Block Hypermethylation->Diff_Block Tumorigenesis Tumorigenesis Diff_Block->Tumorigenesis GSK321 This compound GSK321->mIDH1 Allosteric Inhibition

Caption: Signaling pathway of mutant IDH1 and its inhibition by this compound.

Downstream Effects on Cellular Processes

Inhibition of mutant IDH1 by compounds like GSK321 has been shown to affect downstream signaling pathways, such as the AKT-mTOR pathway, which is implicated in cell proliferation and survival. By reducing 2-HG levels, these inhibitors can lead to a decrease in quiescent (G0) cells and an increase in cells entering the G1 phase of the cell cycle, ultimately promoting differentiation and, in some contexts, apoptosis of cancer cells.

Experimental Protocols

Intracellular 2-HG Measurement
  • Cell Culture and Treatment: Cancer cells harboring an IDH1 mutation (e.g., HT1080) are cultured in appropriate media. Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).

  • Metabolite Extraction: After treatment, cells are harvested, and intracellular metabolites are extracted using a cold solvent mixture, typically methanol/acetonitrile/water (2:2:1).

  • LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 2-HG. The results are normalized to the total protein concentration or cell number.

Cell Viability and Proliferation Assay
  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: The following day, cells are treated with a serial dilution of this compound.

  • Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Luminescence is measured using a plate reader, and the data is used to calculate IC₅₀ values for cell growth inhibition.

Conclusion

This compound is a valuable research tool for studying the role of both wild-type and mutant IDH1 in normal physiology and disease. Its well-defined chemical properties and mechanism of action make it a crucial compound for the development of targeted therapies for cancers driven by IDH1 mutations. This guide provides a foundational understanding of the synthesis, chemical properties, and biological activities of this compound, intended to facilitate further research and drug development efforts.

References

(R,R)-GSK321: A Technical Guide to its Target Profile and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-GSK321 is a small molecule inhibitor primarily targeting wild-type isocitrate dehydrogenase 1 (WT IDH1). It is the (R,R)-enantiomer of GSK321, a potent and selective inhibitor of mutant forms of IDH1. Understanding the specific target profile and selectivity of this compound is crucial for its application as a chemical probe in research and for assessing its therapeutic potential. This document provides an in-depth technical overview of the target profile, selectivity, and relevant experimental methodologies for this compound.

Core Target Profile and Selectivity

This compound is characterized as an inhibitor of wild-type isocitrate dehydrogenase 1 (WT IDH1) with a reported half-maximal inhibitory concentration (IC50) of 120 nM.[1] While its primary target is WT IDH1, it also exhibits some cross-reactivity with the mutant R132H form of IDH1.[1]

In contrast, its isomer, GSK321, demonstrates high potency against various IDH1 mutants (R132G, R132C, and R132H) with IC50 values in the low nanomolar range (2.9 nM, 3.8 nM, and 4.6 nM, respectively) and a comparatively weaker inhibition of WT IDH1 (IC50 of 46 nM).[2][3][4] GSK321 also displays significant selectivity, with over 100-fold greater potency for mutant IDH1 compared to IDH2.[2][4][5]

Quantitative Inhibition Data
CompoundTargetIC50 (nM)
This compound WT IDH1 120 [1]
Mutant IDH1 (R132H)Cross-reactivity reported[1]
GSK321Mutant IDH1 (R132G)2.9[2][3]
Mutant IDH1 (R132C)3.8[2][3]
Mutant IDH1 (R132H)4.6[2][3]
WT IDH146[2][3]
IDH2>100-fold selectivity vs. mutant IDH1[2][4][5]

Signaling Pathway Modulation

This compound has been shown to induce a dose-dependent decrease in reductive glutaminolysis in A-498 cells.[1] Reductive glutaminolysis is a key metabolic pathway utilized by some cancer cells to support proliferation, particularly under hypoxic conditions or when mitochondrial function is impaired. In this pathway, glutamine-derived α-ketoglutarate is reductively carboxylated to isocitrate by IDH1, a reaction that consumes NADPH. The resulting citrate (B86180) can then be used for the synthesis of lipids and other macromolecules. By inhibiting WT IDH1, this compound can disrupt this metabolic route.

Reductive_Glutaminolysis Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Isocitrate Isocitrate alpha_KG->Isocitrate IDH1 (WT) Citrate_mito Citrate (Mitochondria) Isocitrate->Citrate_mito Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto Acetyl_CoA Acetyl-CoA Citrate_cyto->Acetyl_CoA Lipid_synthesis Lipid Synthesis Acetyl_CoA->Lipid_synthesis NADPH NADPH NADP NADP+ NADPH->NADP NADP->NADPH Consumed in reductive carboxylation RR_GSK321 This compound RR_GSK321->Isocitrate Inhibition

Reductive Glutaminolysis Pathway Inhibition

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are based on established methods for assessing IDH1 inhibition.

Biochemical Assay for WT IDH1 Inhibition

This protocol is adapted from general procedures for measuring IDH1 activity by monitoring the consumption of NADPH.

Objective: To determine the IC50 value of this compound against purified WT IDH1 enzyme.

Materials:

  • Purified recombinant human WT IDH1 enzyme

  • This compound

  • α-ketoglutarate (α-KG)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • 384-well assay plates

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer to the desired final concentrations.

  • Add a solution of WT IDH1 enzyme to the wells of the 384-well plate.

  • Add the diluted this compound or vehicle (DMSO) control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the initial reaction rates and plot the percent inhibition as a function of the this compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilution of this compound E Add this compound/vehicle and incubate A->E B Prepare WT IDH1 enzyme solution D Dispense WT IDH1 into 384-well plate B->D C Prepare α-KG/NADPH reaction mix F Initiate reaction with α-KG/NADPH mix C->F D->E E->F G Monitor absorbance at 340 nm F->G H Calculate initial reaction rates G->H I Plot % inhibition vs. concentration H->I J Determine IC50 value I->J Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_metabolite_analysis Metabolite Analysis cluster_data_processing Data Processing A Seed A-498 cells B Treat with this compound/vehicle A->B C Label with [U-13C5]-glutamine B->C D Quench metabolism & extract metabolites C->D E Analyze extracts by LC-MS D->E F Quantify isotopic labeling of citrate (m+5) E->F G Plot inhibition vs. concentration F->G H Determine cellular potency G->H

References

Structural Biology of (R,R)-GSK321 Binding to Mutant IDH1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and biochemical interactions between the allosteric inhibitor (R,R)-GSK321 and the R132H mutant of isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a hallmark of several cancers, including glioma and acute myeloid leukemia (AML), leading to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] GSK321 is a potent and selective inhibitor of these mutant IDH1 enzymes, offering a promising therapeutic strategy.

Introduction to Mutant IDH1 and GSK321

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that normally catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3] Cancer-associated mutations, most commonly at the R132 residue, alter the enzyme's function, enabling it to convert α-KG to 2-HG.[1][2] This accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to tumorigenesis.

GSK321 is a tetrahydro-pyrazolopyridine derivative that acts as an allosteric inhibitor of mutant IDH1.[2] It does not bind to the active site but rather to a pocket at the interface of the IDH1 homodimer, locking the enzyme in an inactive conformation.[1][2] This mechanism allows it to be effective against various R132 mutations.[2]

Quantitative Analysis of GSK321 Inhibition

GSK321 demonstrates potent inhibition of various IDH1 mutants with high selectivity over the wild-type enzyme and the related IDH2 mutants. The inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50).

Enzyme IC50 (nM)
IDH1 R132H4.6
IDH1 R132C3.8
IDH1 R132G2.9
Wild-Type IDH146
IDH2 R140Q1,358
IDH2 R172S1,034
Wild-Type IDH2496

Table 1: Biochemical IC50 values for GSK321 against various IDH1 and IDH2 enzymes.[2]

In cellular contexts, GSK321 effectively reduces the production of 2-HG. In HT1080 fibrosarcoma cells, which harbor the IDH1 R132C mutation, GSK321 inhibits intracellular 2-HG with a half-maximal effective concentration (EC50) of 85 nM.[2]

Structural Insights into the GSK321-IDH1 Complex

The co-crystal structure of this compound bound to the IDH1 R132H homodimer (PDB ID: 5DE1) reveals the molecular basis of its allosteric inhibition. The structure was resolved at 2.25 Å, showing GSK321 and the cofactor NADP+ bound to each monomer of the homodimer.[2]

GSK321 binds to a pocket formed at the dimer interface when the enzyme is in an open, cofactor-bound state.[2] This binding event locks the enzyme in a catalytically inactive conformation.[1] Key residues lining this allosteric pocket include Ile128, Pro127, Trp124, Arg119, and Leu120.[2] The inhibitor's 4-fluorophenyl group is situated in a lipophilic region of this pocket.[2] Notably, GSK321 does not directly interact with the mutated His132 residue or the NADP+ cofactor, which is consistent with its broad activity against different R132 mutants.[2]

cluster_MonomerA IDH1 Monomer A cluster_MonomerB IDH1 Monomer B ActiveSite_A Active Site A AllostericSite_A Allosteric Site A (GSK321 Binding) Inactive_Conformation Inactive Conformation AllostericSite_A->Inactive_Conformation Induces ActiveSite_B Active Site B AllostericSite_B Allosteric Site B (GSK321 Binding) AllostericSite_B->Inactive_Conformation Induces GSK321_A GSK321 GSK321_A->AllostericSite_A Binds GSK321_B GSK321 GSK321_B->AllostericSite_B Binds Inactive_Conformation->ActiveSite_A Inhibits Inactive_Conformation->ActiveSite_B Inhibits

Mechanism of allosteric inhibition of mutant IDH1 by GSK321.

Experimental Protocols

Recombinant IDH1 R132H Expression and Purification

A detailed protocol for obtaining high-purity IDH1 R132H suitable for structural and biochemical studies is outlined below.

  • Gene Synthesis and Cloning : The human IDH1 gene with the R132H mutation is synthesized and cloned into an E. coli expression vector, often with an N-terminal or C-terminal purification tag (e.g., 6x-His tag).

  • Protein Expression :

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

  • Cell Lysis and Clarification :

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification :

    • Affinity Chromatography : Load the clarified lysate onto a Ni-NTA affinity column. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged IDH1 R132H with a high concentration of imidazole (e.g., 250-500 mM).

    • (Optional) Tag Cleavage : If the purification tag needs to be removed, incubate the eluted protein with a specific protease (e.g., TEV protease) followed by a second round of Ni-NTA chromatography to remove the cleaved tag and the protease.

    • Size-Exclusion Chromatography : As a final polishing step, load the protein onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT). This step separates the protein based on size and helps to remove aggregates.

  • Protein Concentration and Storage : Concentrate the purified protein to the desired concentration using an ultrafiltration device. Assess the purity by SDS-PAGE. Store the protein at -80°C.

X-ray Crystallography

The following protocol provides a general framework for obtaining the co-crystal structure of IDH1 R132H in complex with GSK321.

  • Complex Formation : Incubate the purified IDH1 R132H protein with a molar excess of GSK321 and NADP+.

  • Crystallization :

    • Screen for crystallization conditions using commercially available sparse-matrix screens via the vapor diffusion method (hanging or sitting drop).

    • For the 5DE1 structure, crystals were grown using specific conditions that would be detailed in the primary publication's methods section. Typically, this involves mixing the protein-inhibitor complex with a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol), a buffer, and salts.

  • Data Collection :

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation during freezing in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement :

    • Process the diffraction data using appropriate software (e.g., XDS, MOSFLM).

    • Solve the structure by molecular replacement using a previously determined IDH1 structure as a search model.

    • Build the model of the protein and the inhibitor into the electron density map and refine the structure.

Protein_Expression Recombinant Protein Expression & Purification Complex_Formation Complex Formation (IDH1 R132H + GSK321 + NADP+) Protein_Expression->Complex_Formation Crystallization Crystallization (Vapor Diffusion) Complex_Formation->Crystallization Data_Collection X-ray Data Collection (Synchrotron) Crystallization->Data_Collection Structure_Solution Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Final_Structure Final Structure (PDB ID: 5DE1) Refinement->Final_Structure

Experimental workflow for determining the co-crystal structure.
Enzymatic Activity Assay

The inhibitory effect of GSK321 on mutant IDH1 is determined by monitoring the consumption of the cofactor NADPH.

  • Assay Principle : The neomorphic activity of mutant IDH1 catalyzes the reduction of α-KG to 2-HG, which is coupled with the oxidation of NADPH to NADP+. The decrease in NADPH concentration can be monitored by the decrease in absorbance at 340 nm.

  • Reagents and Buffers :

    • Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT.

    • Enzyme: Purified recombinant IDH1 R132H.

    • Substrate: α-ketoglutarate (α-KG).

    • Cofactor: NADPH.

    • Inhibitor: GSK321 dissolved in DMSO.

  • Procedure :

    • In a 96- or 384-well plate, add the assay buffer.

    • Add the inhibitor (GSK321) at various concentrations. Include a DMSO-only control.

    • Add the IDH1 R132H enzyme and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of α-KG and NADPH.

    • Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis :

    • Calculate the initial reaction velocity (rate of decrease in A340) for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular 2-HG Measurement

This assay quantifies the ability of GSK321 to inhibit 2-HG production in cancer cells harboring an IDH1 mutation.

  • Cell Culture and Treatment :

    • Culture IDH1-mutant cancer cells (e.g., HT1080) in appropriate media.

    • Treat the cells with varying concentrations of GSK321 for a specified duration (e.g., 24-48 hours).

  • Metabolite Extraction :

    • Harvest the cells and quench their metabolism rapidly (e.g., by washing with ice-cold saline).

    • Extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • LC-MS/MS Analysis :

    • Analyze the extracted metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Separate 2-HG from other metabolites using a suitable chromatography column.

    • Quantify the amount of 2-HG using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, with a stable isotope-labeled internal standard for accurate quantification.

  • Data Analysis :

    • Normalize the 2-HG levels to the cell number or total protein concentration.

    • Calculate the percent inhibition of 2-HG production for each GSK321 concentration.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Conclusion

The allosteric inhibitor this compound potently and selectively targets mutant IDH1 enzymes by binding to a pocket at the dimer interface and stabilizing an inactive conformation. This detailed understanding of its mechanism of action, supported by structural and biochemical data, provides a strong rationale for its therapeutic development. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the structural biology and pharmacology of IDH1 inhibitors.

References

Part 1: GSK321 and the Reversal of IDH1-Mutant-Induced DNA Hypermethylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of GSK Small Molecules in Regulating DNA Methylation

Executive Summary

The regulation of DNA methylation is a critical process in cellular differentiation and disease, making it a key target for therapeutic intervention. While the query specifically mentions (R,R)-GSK321, the available scientific literature points to a broader and more nuanced role for GSK-developed small molecules in this domain. This technical guide clarifies the distinct mechanisms of two prominent GSK compounds:

  • GSK321 : A potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Its primary role is not to directly regulate DNA methylation, but to reverse the DNA hypermethylation phenotype induced by mutant IDH1 in cancers like acute myeloid leukemia (AML). It achieves this by inhibiting the production of the oncometabolite D-2-hydroxyglutarate (2-HG), thereby restoring the function of TET enzymes, which are crucial for DNA demethylation. The specific isomer this compound has been identified as an inhibitor of wild-type IDH1[1].

  • GSK2879552 : A mechanism-based irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). Unlike GSK321, its effects are centered on histone demethylation. However, studies have revealed a significant correlation between sensitivity to GSK2879552 and a distinct DNA hypomethylation signature in small cell lung carcinoma (SCLC), suggesting an indirect but crucial link between LSD1 inhibition and DNA methylation status[2][3][4].

This document provides a detailed exploration of these two pathways, presenting quantitative data, experimental methodologies, and visual diagrams to elucidate their roles in epigenetic regulation for researchers, scientists, and drug development professionals.

Mutations in the IDH1 enzyme lead to a neomorphic function that results in the overproduction of the oncometabolite 2-HG. High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including the TET family of DNA hydroxylases, which are responsible for initiating DNA demethylation. This inhibition leads to a genome-wide CpG island hypermethylation phenotype, which blocks cellular differentiation and promotes oncogenesis.

GSK321 is an allosteric inhibitor that locks the mutant IDH1 enzyme in an inactive state, reducing 2-HG levels and reversing this epigenetic blockade[5][6].

Signaling Pathway: IDH1 Mutation and GSK321 Intervention

The following diagram illustrates the molecular cascade initiated by mutant IDH1 and the point of intervention for GSK321.

G Mechanism of Mutant IDH1 and GSK321 Intervention cluster_0 Oncogenic Pathway IDH1_mut Mutant IDH1 HG_prod Increased 2-Hydroxyglutarate (2-HG) IDH1_mut->HG_prod Neomorphic Activity TET_inhib TET Enzyme Inhibition HG_prod->TET_inhib Competitive Inhibition DNA_hyper DNA Hypermethylation TET_inhib->DNA_hyper Leads to Diff_block Differentiation Block DNA_hyper->Diff_block Causes Oncogenesis Oncogenesis Diff_block->Oncogenesis Promotes GSK321 GSK321 GSK321->IDH1_mut

Mechanism of Mutant IDH1 and GSK321 Intervention
Quantitative Data

The potency and cellular effects of GSK321 have been extensively quantified.

Table 1: Biochemical Potency of GSK321

Target IC₅₀ (nM) Notes
IDH1 R132H 4.6 Potent activity against a common IDH1 mutation[5][7].
IDH1 R132C 3.8 High potency against another clinically relevant mutation[5][7].
IDH1 R132G 2.9 Demonstrates broad efficacy across different mutant forms[5][7].
Wild-Type IDH1 46 Shows modest activity against the wild-type enzyme[5][7].

| this compound vs WT IDH1 | 120 | The specific (R,R) isomer is a less potent inhibitor of the wild-type enzyme[1]. |

Table 2: Cellular Activity of GSK321 in IDH1-Mutant Cells

Assay Cell Line / Type Concentration Result
Intracellular 2-HG Reduction HT1080 (R132C) 0.1-10000 nM (24h) EC₅₀ of 85 nM[5][7].
Intracellular 2-HG Reduction Primary AML Cells 3 µM (6 days) Significant decrease in 2-HG (R132G: ~87% reduction, R132C: ~85% reduction)[5].
DNA Methylation Changes Primary AML Cells (R132G) 3 µM (6 days) Genome-wide hypomethylation observed: 18,668 hypomethylated vs. 10,153 hypermethylated CpG loci[8].
Reversal of Hypermethylation Primary AML Cells 3 µM (6 days) ~70% of CpGs previously identified as hypermethylated in IDH1-mutant AML became hypomethylated[8].
Cell Differentiation (CD15+) Primary AML Cells 3 µM (7 days) Consistent increase in the granulocytic marker CD15[5].

| Cell Proliferation | Primary AML Cells | 3 µM | Transient increase in cell numbers peaking at day 9, followed by a return to control levels by day 15[9]. |

Experimental Protocols

1. Enhanced Reduced Representation Bisulfite Sequencing (ERRBS)

  • Objective: To quantify genome-wide DNA methylation changes at single-nucleotide resolution.

  • Methodology:

    • Cell Culture: Primary IDH1-mutant AML cells were treated with 3 µM of GSK321 or controls (DMSO, GSK990) for 6 days[8].

    • DNA Extraction: Genomic DNA was isolated from the treated cells.

    • Library Preparation (ERRBS): DNA was digested with the MspI restriction enzyme. Fragments were end-repaired, A-tailed, and ligated to methylated adapters.

    • Bisulfite Conversion: Adapter-ligated DNA was treated with sodium bisulfite, which converts unmethylated cytosines to uracil (B121893) while leaving methylated cytosines unchanged.

    • PCR Amplification: The converted DNA was amplified using PCR.

    • Sequencing: The resulting library was sequenced on a next-generation sequencing platform.

    • Data Analysis: Sequencing reads were aligned to a reference genome, and the methylation status of each CpG site was determined by comparing cytosine and thymine (B56734) counts. Differentially methylated cytosines (DMCs) were identified with a q-value < 0.001 and a methylation difference of ≥25%[8].

2. Intracellular 2-HG Measurement by LC-MS/MS

  • Objective: To measure the level of the oncometabolite 2-HG in cells.

  • Methodology:

    • Cell Treatment: IDH1-mutant cells (e.g., HT1080 or primary AML cells) were treated with GSK321 for a specified duration (e.g., 24 hours)[5][10].

    • Metabolite Extraction: Intracellular metabolites were extracted using a solution of acetonitrile/methanol diluted in water[10].

    • Analysis: The extract was analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of 2-HG.

    • Normalization: 2-HG levels were normalized to the total cell number to calculate the concentration per cell[10].

Part 2: GSK2879552 and the Link Between LSD1 Inhibition and DNA Hypomethylation

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that primarily demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2)[11]. By removing the methyl marks from H3K4 (an active mark) or H3K9 (a repressive mark), LSD1 can function as a transcriptional co-repressor or co-activator, respectively[12]. In many cancers, including AML and SCLC, LSD1 is overexpressed and contributes to a block in differentiation[11].

GSK2879552 is a potent, selective, and irreversible inhibitor of LSD1[2][3]. While its direct targets are histones, its anti-tumor activity in SCLC is strongly predicted by a DNA hypomethylation signature, indicating a functional downstream consequence on the DNA methylome[2][3][4].

Signaling Pathway: LSD1 Function and GSK2879552 Inhibition

The diagram below outlines the role of LSD1 in epigenetic regulation and how its inhibition by GSK2879552 can alter gene expression and potentially impact DNA methylation.

G LSD1 Regulation and the Impact of GSK2879552 cluster_0 LSD1-Mediated Gene Repression cluster_2 Downstream Effects LSD1 LSD1 Enzyme H3K4 H3K4me1/2 (Active Mark) LSD1->H3K4 Demethylates Gene_Expr Gene Expression (e.g., CD86, CD11b) LSD1->Gene_Expr Inhibition leads to Repression Gene Repression (e.g., Differentiation Genes) H3K4->Repression Removal of mark leads to GSK2879552 GSK2879552 GSK2879552->LSD1 Irreversible Inhibition Anti_Tumor Anti-Tumor Activity (SCLC, AML) Gene_Expr->Anti_Tumor Contributes to DNA_Hypo DNA Hypomethylation (Predictive Biomarker) DNA_Hypo->Anti_Tumor Predicts

LSD1 Regulation and the Impact of GSK2879552
Quantitative Data

Table 3: Cellular Activity of the LSD1 Inhibitor GSK2879552

Assay Cell Line / Type Result
Anti-proliferative Effects AML Cell Lines Potent effects in 19 of 25 AML cell lines after 6 days of treatment[13].
Colony Forming Ability Primary AML Patient Samples Inhibited in 4 of 5 bone marrow samples[13].
Tumor Growth Inhibition SCLC Xenograft Models >80% tumor growth inhibition observed in mice[13].

| Biomarker Association | SCLC Cell Lines & Primary Samples | Growth inhibition in response to GSK2879552 is associated with a DNA hypomethylation signature[2][3]. |

Experimental Protocols

1. DNA Methylation Signature Analysis

  • Objective: To identify a predictive biomarker for sensitivity to LSD1 inhibition.

  • Methodology:

    • Cell Treatment: A panel of SCLC cell lines was treated with GSK2879552 to determine sensitivity (growth inhibition)[2].

    • DNA Extraction: Genomic DNA was isolated from both sensitive and resistant cell lines.

    • Methylation Array: DNA was analyzed using a genome-scale methylation array (e.g., Illumina Infinium HumanMethylation array) which measures methylation at hundreds of thousands of CpG sites[2].

    • Data Analysis: The methylation profiles of sensitive versus resistant lines were compared to identify a "signature set of probes" that were significantly hypomethylated in the sensitive group[2][3].

2. Cell Differentiation Assay (Flow Cytometry)

  • Objective: To assess the induction of differentiation in AML cells following LSD1 inhibition.

  • Methodology:

    • Cell Culture: AML cell lines (e.g., THP-1, MV4-11) were treated with GSK2879552[11][13].

    • Staining: After treatment, cells were harvested and stained with fluorescently-labeled antibodies against myeloid differentiation markers, such as CD11b and CD86[11][13].

    • Flow Cytometry: The percentage of cells expressing these surface markers was quantified using a flow cytometer. An increase in the CD11b+/CD86+ population indicates myeloid differentiation.

Experimental Workflow: Biomarker Discovery for LSD1 Inhibition

G Workflow for DNA Methylation Biomarker Discovery start SCLC Cell Line Panel treat Treat with GSK2879552 start->treat prolif Measure Cell Proliferation treat->prolif classify Classify Lines: Sensitive vs. Resistant prolif->classify dna_ext Isolate Genomic DNA from all lines classify->dna_ext For both groups meth_array Run DNA Methylation Array (e.g., Illumina Infinium) dna_ext->meth_array data_analysis Compare Methylation Profiles meth_array->data_analysis biomarker Identify Hypomethylation Signature in Sensitive Lines data_analysis->biomarker

Workflow for DNA Methylation Biomarker Discovery

References

(R,R)-GSK321: A Comprehensive Technical Guide to a Potent and Selective Chemical Probe for IDH1 Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R,R)-GSK321 and its closely related enantiomer, GSK321, potent and selective allosteric inhibitors of isocitrate dehydrogenase 1 (IDH1). This document details their mechanism of action, biochemical and cellular activity, and their application as chemical probes to elucidate the function of both wild-type and mutant IDH1 in normal physiology and disease, particularly in oncology.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), while reducing NADP+ to NADPH. Mutations in the IDH1 gene, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to tumorigenesis.

This compound and its enantiomer GSK321 have emerged as invaluable tools for studying the biological consequences of IDH1 inhibition. GSK321 is a highly potent inhibitor of various IDH1 R132 mutants and also exhibits activity against wild-type (WT) IDH1.[2][3] Its allosteric binding mechanism allows it to lock the enzyme in an inactive conformation, providing a powerful means to probe the downstream effects of IDH1 inhibition.[2]

Data Presentation

Table 1: Biochemical Potency of GSK321 Against IDH1 Variants
IDH1 VariantIC₅₀ (nM)Reference(s)
R132G2.9[3]
R132C3.8[3]
R132H4.6[3]
Wild-Type (WT)46[3]
Table 2: Cellular Activity of GSK321
Cell LineIDH1 MutationAssayEC₅₀ (nM)EffectReference(s)
HT1080R132C2-HG Production85Inhibition of intracellular 2-HG[2][3]
Primary AML cellsR132G, R132C, R132H2-HG Production-Significant decrease in intracellular 2-HG at 3 µM[2][4]
HT1080R132CHistone Methylation-Reduction of H3K9me2 at 0-5 µM[3]
Primary AML cellsR132G, R132C, R132HDifferentiation-Induction of granulocytic differentiation at 3 µM[2][3]
Table 3: Potency of this compound against Wild-Type IDH1
IDH1 VariantIC₅₀ (nM)
Wild-Type (WT)120

Mechanism of Action

GSK321 is an allosteric inhibitor of IDH1.[2] X-ray crystallography studies have revealed that it binds to a pocket distinct from the active site, at the interface of the IDH1 dimer.[2][5] This binding event locks the enzyme in an open, catalytically inactive conformation, preventing the binding of its substrate.[2] A key advantage of this allosteric mechanism is that GSK321 does not compete with the cofactor NADPH, allowing it to maintain its potency within the high-NADPH environment of the cell.[2]

Signaling Pathways

Mutations in IDH1 have been shown to impact several downstream signaling pathways, most notably the mTOR (mammalian target of rapamycin) pathway. The oncometabolite 2-HG, produced by mutant IDH1, can lead to the activation of the PI3K/AKT/mTOR signaling cascade, which is a central regulator of cell growth, proliferation, and survival.[6][7][8] Inhibition of mutant IDH1 with probes like GSK321 can, therefore, lead to the modulation of this critical oncogenic pathway.

IDH1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Isocitrate Isocitrate IDH1_WT Wild-Type IDH1 Isocitrate->IDH1_WT alpha-KG alpha-KG IDH1_mut Mutant IDH1 alpha-KG->IDH1_mut 2-HG 2-HG Histone_Hypermethylation Histone Hypermethylation 2-HG->Histone_Hypermethylation Promotes IDH1_WT->alpha-KG IDH1_mut->2-HG PI3K PI3K IDH1_mut->PI3K Activates GSK321 This compound GSK321->IDH1_mut Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Differentiation_Block Differentiation Block Histone_Hypermethylation->Differentiation_Block Leads to

Caption: IDH1 signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

IDH1 Biochemical Inhibition Assay (NADPH Consumption)

This assay measures the ability of a compound to inhibit the enzymatic activity of IDH1 by monitoring the consumption of the cofactor NADPH.

  • Principle: Mutant IDH1 catalyzes the conversion of α-KG to 2-HG, a reaction that consumes NADPH. The decrease in NADPH concentration is measured spectrophotometrically by the change in absorbance at 340 nm.

  • Materials:

    • Purified recombinant human IDH1 (wild-type or mutant)

    • α-Ketoglutarate (α-KG)

    • NADPH

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

    • This compound or other test compounds

    • 96- or 384-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the assay buffer, purified IDH1 enzyme, and the test compound.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

    • Calculate the initial reaction velocity for each compound concentration.

    • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

biochem_assay_workflow start Start prepare_reagents Prepare Reagents (Enzyme, α-KG, NADPH, Buffer) start->prepare_reagents prepare_compounds Prepare Serial Dilutions of this compound start->prepare_compounds dispense_enzyme Dispense IDH1 Enzyme and Compound to Plate prepare_reagents->dispense_enzyme prepare_compounds->dispense_enzyme pre_incubate Pre-incubate dispense_enzyme->pre_incubate initiate_reaction Initiate Reaction with α-KG and NADPH pre_incubate->initiate_reaction read_plate Monitor NADPH Consumption (Absorbance at 340 nm) initiate_reaction->read_plate analyze_data Calculate IC50 read_plate->analyze_data end_process End analyze_data->end_process

Caption: Workflow for the IDH1 biochemical inhibition assay.

Cellular 2-HG Measurement by LC-MS/MS

This method quantifies the intracellular levels of 2-HG in cells treated with an IDH1 inhibitor.

  • Principle: Cells are cultured in the presence of the inhibitor. After treatment, metabolites are extracted, and the level of 2-HG is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.

  • Materials:

    • IDH1-mutant cell line (e.g., HT1080)

    • Cell culture medium and supplements

    • This compound or other test compounds

    • Methanol, water, and acetonitrile (B52724) (LC-MS grade)

    • Internal standard (e.g., ¹³C₅-2-HG)

    • LC-MS/MS system

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).

    • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Extract the intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.

    • Add an internal standard to each sample.

    • Centrifuge the samples to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube and dry it down (e.g., using a speed vacuum).

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples by LC-MS/MS to quantify the levels of 2-HG relative to the internal standard.

    • Determine the EC₅₀ value by plotting the percent reduction in 2-HG against the compound concentration.

Myeloid Differentiation Assay by Flow Cytometry

This assay assesses the ability of an IDH1 inhibitor to induce differentiation in AML cells.

  • Principle: Mutant IDH1 is known to cause a block in myeloid differentiation in AML. Inhibition of mutant IDH1 can relieve this block, leading to the upregulation of cell surface markers associated with mature myeloid cells, such as CD11b and CD14. These markers can be quantified by flow cytometry.

  • Materials:

    • Primary AML cells with an IDH1 mutation or an IDH1-mutant AML cell line

    • Cell culture medium suitable for primary cells or the specific cell line

    • This compound or other test compounds

    • Fluorescently-labeled antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14)

    • Flow cytometer

  • Procedure:

    • Culture the AML cells in the presence of the test compound or vehicle control for an extended period (e.g., 7-14 days) to allow for differentiation.

    • Harvest the cells and wash them with a suitable buffer (e.g., PBS with 2% fetal bovine serum).

    • Incubate the cells with fluorescently-labeled antibodies against the differentiation markers of interest.

    • Wash the cells to remove unbound antibodies.

    • Analyze the cells using a flow cytometer to determine the percentage of cells expressing the differentiation markers.

    • Compare the expression of differentiation markers in compound-treated cells to that in vehicle-treated control cells.

Conclusion

This compound and its enantiomer GSK321 are indispensable chemical probes for investigating the multifaceted roles of IDH1 in health and disease. Their high potency, selectivity, and well-characterized allosteric mechanism of action make them ideal tools for dissecting the downstream consequences of IDH1 inhibition. The data and protocols presented in this guide are intended to facilitate further research into IDH1 biology and the development of novel therapeutic strategies targeting this important enzyme.

References

In Vitro Characterization of (R,R)-GSK321: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-GSK321 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). This document provides a comprehensive technical overview of the in vitro characterization of this compound, detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols used to determine these properties. The information is intended to guide researchers and drug development professionals in the evaluation and application of this compound.

Introduction

Point mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are frequently observed in various cancers, including acute myeloid leukemia (AML) and gliomas.[1] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] Accumulated 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation.[1][2][3]

This compound and its closely related enantiomer, GSK321, are potent, selective, and allosteric inhibitors of these mutant IDH1 enzymes.[1][4] They do not bind to the active site but rather to an allosteric pocket at the dimer interface, locking the enzyme in an inactive conformation.[1] This inhibition leads to a reduction in 2-HG levels, reversal of epigenetic modifications, and induction of cellular differentiation in IDH1-mutant cancer cells.[1][2][5] This guide focuses on the in vitro methodologies used to characterize the activity of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of GSK321, the enantiomer of this compound for which more detailed data is publicly available. It is important to note that this compound is described as an isomer of GSK321 with some wild-type cross-reactivity and is itself an inhibitor of wild-type IDH1.[6][7]

Table 1: Biochemical Potency of GSK321 Against IDH1 Variants
Enzyme TargetIC50 (nM)Reference(s)
Mutant IDH1 R132G2.9[1][4][8]
Mutant IDH1 R132C3.8[1][4][8]
Mutant IDH1 R132H4.6[1][4][8]
Wild-Type IDH146[1][4][8]
This compound vs WT IDH1120[6][7]
Table 2: Cellular Activity of GSK321
AssayCell LineParameterValueReference(s)
2-HG ProductionHT1080 (R132C)EC5085 nM[1][5][8]
2-HG ProductionR132G IDH1 AML cells% Inhibition at 1.7 µM78%[1]
2-HG ProductionPrimary IDH1 mutant AML cellsFold Decrease (vs DMSO)R132G: 0.13, R132C: 0.15, R132H: 0.29[1][8]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical pathway of mutant IDH1 and the mechanism of inhibition by this compound.

Mutant_IDH1_Pathway cluster_0 Normal Cell cluster_1 IDH1 Mutant Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG WT IDH1 Normal_Metabolism Normal_Metabolism alpha_KG->Normal_Metabolism TCA Cycle Demethylases Demethylases alpha_KG->Demethylases Co-factor Normal_Differentiation Normal_Differentiation Demethylases->Normal_Differentiation Promotes Isocitrate_mut Isocitrate alpha_KG_mut α-Ketoglutarate Isocitrate_mut->alpha_KG_mut WT IDH1 allele Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->Two_HG Mutant IDH1 (R132H/C/G) Demethylases_mut α-KG Dependent Dioxygenases (e.g., Histone Demethylases) Two_HG->Demethylases_mut Inhibits Differentiation_Block Block in Cellular Differentiation Demethylases_mut->Differentiation_Block Leads to RR_GSK321 This compound Mutant_IDH1 Mutant IDH1 Enzyme RR_GSK321->Mutant_IDH1 Allosteric Inhibition

Caption: Signaling pathway of mutant IDH1 and inhibition by this compound.

Experimental Protocols

Biochemical Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified IDH1 variants.

Principle: The activity of IDH1 is measured by monitoring the consumption of NADPH, which is coupled to a diaphorase/resazurin-based detection system that produces a fluorescent signal (resorufin).[9]

Materials:

  • Purified recombinant human IDH1 (Wild-Type and R132H, R132C, R132G mutants)

  • This compound

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Diaphorase

  • Resazurin

  • Assay Buffer (e.g., 20 mM Tris, pH 7.5, 150 mM NaCl, 2 mM MgCl2)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.

  • In a 384-well plate, add 5 µL of the diluted this compound solution.

  • Add 10 µL of a solution containing the IDH1 enzyme to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding 10 µL of a substrate mix containing α-KG and NADPH.

  • Simultaneously, add the detection mix containing diaphorase and resazurin.

  • Monitor the increase in fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) over time using a plate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

Biochemical_Assay_Workflow Start Start Prepare_Compound Prepare serial dilution of this compound Start->Prepare_Compound Add_Compound Add compound to 384-well plate Prepare_Compound->Add_Compound Add_Enzyme Add IDH1 enzyme (WT or mutant) Add_Compound->Add_Enzyme Incubate_1 Incubate (15 min) Add_Enzyme->Incubate_1 Add_Substrate Add α-KG, NADPH, and detection reagents Incubate_1->Add_Substrate Measure_Fluorescence Monitor fluorescence over time Add_Substrate->Measure_Fluorescence Analyze_Data Calculate reaction rates and determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the biochemical enzyme inhibition assay.

Cellular 2-HG Production Assay

This assay measures the ability of this compound to inhibit the production of the oncometabolite 2-HG in cells harboring an IDH1 mutation.

Principle: IDH1 mutant cells are treated with the inhibitor, and the intracellular levels of 2-HG are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • IDH1 mutant cell line (e.g., HT1080 fibrosarcoma cells, which are heterozygous for the R132C mutation)

  • Cell culture medium and supplements

  • This compound

  • Extraction Solvent (e.g., 80:20 Methanol:Water)

  • LC-MS/MS system

Procedure:

  • Seed IDH1 mutant cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24-48 hours.

  • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract the metabolites by adding a pre-chilled extraction solvent.

  • Incubate on ice for 10 minutes.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at high speed to pellet cellular debris.

  • Collect the supernatant containing the metabolites.

  • Analyze the supernatant by LC-MS/MS to quantify the levels of 2-HG.

  • Normalize the 2-HG levels to the total protein concentration or cell number.

  • Determine the EC50 value by plotting the percent inhibition of 2-HG production against the log concentration of this compound.

Cellular_Assay_Workflow Start Start Seed_Cells Seed IDH1 mutant cells Start->Seed_Cells Treat_Cells Treat with this compound (24-48 hours) Seed_Cells->Treat_Cells Wash_Cells Wash cells with PBS Treat_Cells->Wash_Cells Extract_Metabolites Add extraction solvent and lyse cells Wash_Cells->Extract_Metabolites Collect_Lysate Collect and centrifuge lysate Extract_Metabolites->Collect_Lysate Analyze_Supernatant Analyze supernatant by LC-MS/MS for 2-HG Collect_Lysate->Analyze_Supernatant Determine_EC50 Normalize data and determine EC50 Analyze_Supernatant->Determine_EC50 End End Determine_EC50->End

Caption: Workflow for the cellular 2-HG production assay.

Cellular Differentiation and Proliferation Assays

These assays assess the functional consequences of inhibiting mutant IDH1, such as the induction of differentiation and effects on cell growth.

Principle: IDH1 mutant AML cells are treated with this compound over an extended period. Changes in cell surface markers of differentiation are monitored by flow cytometry, and cell proliferation is assessed by cell counting.

Materials:

  • Primary IDH1 mutant AML cells or cell lines

  • Culture medium suitable for primary cells or cell lines

  • This compound

  • Flow cytometry antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15)

  • Cell counting solution (e.g., Trypan Blue) and a hemocytometer or automated cell counter

  • Flow cytometer

Procedure:

  • Culture primary IDH1 mutant AML cells in the presence of 3 µM this compound or a vehicle control (DMSO) for up to 15 days.[8]

  • For Proliferation: At various time points (e.g., day 7, 9, 15), collect an aliquot of cells, stain with Trypan Blue, and count the number of viable cells.[2]

  • For Differentiation: At the end of the treatment period, harvest the cells and stain them with fluorescently labeled antibodies against myeloid differentiation markers.

  • Analyze the cells by flow cytometry to determine the percentage of cells expressing the differentiation markers.

  • Compare the results from the this compound-treated cells to the vehicle-treated control cells. An increase in the expression of differentiation markers indicates that the inhibitor is overcoming the differentiation block.[1]

Conclusion

The in vitro characterization of this compound demonstrates its potent and selective inhibition of mutant IDH1 enzymes. The biochemical and cellular assays described in this guide provide a robust framework for assessing the activity of this and other similar inhibitors. The ability of this compound to reduce 2-HG levels and induce differentiation in IDH1-mutant cells underscores its therapeutic potential in cancers driven by this mutation. This technical guide serves as a valuable resource for researchers working to further understand and develop targeted therapies against mutant IDH1.

References

(R,R)-GSK321: A Wild-Type IDH1 Inhibitor and Its Putative Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-GSK321 is a selective inhibitor of wild-type isocitrate dehydrogenase 1 (WT IDH1), a critical metabolic enzyme. While its direct impact on the tumor microenvironment (TME) is an emerging area of investigation, its mechanism of action through the modulation of cellular metabolism suggests a significant potential to influence the complex interplay between tumor cells and their surrounding stroma and immune components. This technical guide provides a comprehensive overview of this compound, with a focus on its biochemical activity, the known effects of its parent compound, GSK321, on cancer cells, and the hypothesized downstream consequences for the TME. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of pertinent signaling pathways and experimental workflows.

Introduction to this compound and its Target: Wild-Type IDH1

This compound is an isomer of GSK321 and is characterized as an inhibitor of wild-type isocitrate dehydrogenase 1 (WT IDH1) with an IC50 of 120 nM. It also exhibits some cross-reactivity as an inhibitor of the mutant R132H IDH1. While much of the initial focus in the field of IDH inhibitors has been on the mutant forms of the enzyme, which produce the oncometabolite 2-hydroxyglutarate (2-HG), there is a growing body of evidence that targeting WT IDH1 can be a viable therapeutic strategy.

WT IDH1 plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH. This function is particularly important for cancer cells, which often exist in a nutrient-deprived and hypoxic tumor microenvironment. The NADPH produced by WT IDH1 is essential for maintaining redox balance and mitigating oxidative stress, while α-KG is a key metabolite that can replenish the Krebs cycle (anaplerosis) and serve as a cofactor for numerous dioxygenases involved in epigenetic regulation and collagen synthesis.

Recent studies have highlighted that the low magnesium and nutrient levels typical of the tumor microenvironment can render cancer cells more dependent on WT IDH1 for survival, making it a promising therapeutic target.[1][2][3][4][5]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compound, GSK321.

Table 1: In Vitro Inhibitory Activity of this compound and GSK321

CompoundTargetIC50 (nM)Cell LineAssay Type
This compoundWT IDH1120-Biochemical Assay
GSK321Mutant IDH1 (R132G)2.9-Biochemical Assay
GSK321Mutant IDH1 (R132C)3.8-Biochemical Assay
GSK321Mutant IDH1 (R132H)4.6-Biochemical Assay
GSK321WT IDH146-Biochemical Assay

Table 2: Cellular Activity of GSK321 in IDH1-Mutant Acute Myeloid Leukemia (AML) Cells

ParameterCell TypeGSK321 ConcentrationDurationEffect
Intracellular 2-HGHT1080 (R132C)85 nM (EC50)24 hoursInhibition of 2-HG production
Intracellular 2-HGPrimary AML (R132G)3 µM22 days0.13-fold of control
Intracellular 2-HGPrimary AML (R132C)3 µM22 days0.15-fold of control
Intracellular 2-HGPrimary AML (R132H)3 µM22 days0.29-fold of control
Cell ProliferationPrimary IDH1-mutant AML3 µM9 daysTransient increase followed by a decrease
Cell DifferentiationPrimary IDH1-mutant AML3 µM9 daysInduction of granulocytic differentiation
DNA MethylationPrimary IDH1-mutant AML3 µM6 daysGenome-wide DNA cytosine hypomethylation

Experimental Protocols

In Vitro IDH1 Inhibition Assay (Biochemical)

This protocol is a generalized method for assessing the inhibitory activity of compounds against IDH1.

  • Reagents and Materials: Recombinant human IDH1 (wild-type or mutant), isocitrate, NADP+, α-ketoglutarate, NADPH, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT), microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.

    • In a 96-well plate, add the assay buffer, recombinant IDH1 enzyme, and the test compound.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding a mixture of isocitrate and NADP+.

    • Monitor the production of NADPH by measuring the increase in absorbance at 340 nm over time using a microplate reader.

    • Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the compound concentration.

Cellular 2-HG Measurement Assay

This protocol describes a method to measure the intracellular levels of 2-hydroxyglutarate.

  • Cell Culture and Treatment:

    • Culture IDH1-mutant cells (e.g., HT1080) in appropriate media.

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the test compound (e.g., GSK321) for the desired duration.

  • Metabolite Extraction:

    • Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet the cell debris.

  • LC-MS/MS Analysis:

    • Transfer the supernatant containing the metabolites to a new tube.

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a suitable column for polar metabolite separation.

    • Quantify the amount of 2-HG by comparing the peak area to a standard curve of known 2-HG concentrations.

    • Normalize the 2-HG levels to the cell number or total protein concentration.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of an IDH1 inhibitor in a mouse xenograft model.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., pancreatic cancer cell line) into the flank of the mice.

    • Allow the tumors to grow to a palpable size.

  • Drug Administration:

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., a bioavailable derivative of GSK321) or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a pre-determined dose and schedule.

  • Efficacy Assessment:

    • Measure the tumor volume regularly using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Experimental Workflows

Core Mechanism of WT IDH1 and its Inhibition by this compound

G Isocitrate Isocitrate WT_IDH1 WT IDH1 Isocitrate->WT_IDH1 aKG α-Ketoglutarate Anaplerosis Anaplerosis (Krebs Cycle) aKG->Anaplerosis WT_IDH1->aKG NADPH NADPH WT_IDH1->NADPH NADP NADP+ NADP->WT_IDH1 Redox_Balance Redox Balance (Antioxidant Defense) NADPH->Redox_Balance RR_GSK321 This compound RR_GSK321->WT_IDH1 Inhibits G cluster_TME Tumor Microenvironment RR_GSK321 This compound WT_IDH1 WT IDH1 Inhibition RR_GSK321->WT_IDH1 Metabolic_Stress Increased Metabolic Stress in Tumor Cells WT_IDH1->Metabolic_Stress ROS Increased ROS Metabolic_Stress->ROS Altered_Metabolites Altered Metabolite Secretion Metabolic_Stress->Altered_Metabolites Immune_Cells Immune Cell Modulation ROS->Immune_Cells Potential Immunomodulation Altered_Metabolites->Immune_Cells Angiogenesis Angiogenesis Inhibition Altered_Metabolites->Angiogenesis ECM ECM Remodeling Altered_Metabolites->ECM G cluster_analysis Tumor Microenvironment Analysis start In Vivo Tumor Model (e.g., Syngeneic) treatment Treatment with This compound start->treatment tumor_harvest Tumor Harvest treatment->tumor_harvest flow_cytometry Flow Cytometry (Immune Cell Infiltrate) tumor_harvest->flow_cytometry ihc Immunohistochemistry (e.g., CD31 for Angiogenesis, Collagen IV for ECM) tumor_harvest->ihc gene_expression Gene Expression Analysis (e.g., RNA-seq) tumor_harvest->gene_expression

References

Methodological & Application

Application Notes: (R,R)-GSK321 Biochemical Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a biochemical assay to determine the inhibitory activity of (R,R)-GSK321 against wild-type Isocitrate Dehydrogenase 1 (IDH1). This compound is an inhibitor of wild-type IDH1 with a reported half-maximal inhibitory concentration (IC50) of 120 nM. It is an isomer of GSK321, a potent inhibitor of mutant IDH1 enzymes.

Data Presentation

The following table summarizes the reported inhibitory activities of this compound and its related compound, GSK321, against various IDH1 enzymes.

CompoundTargetIC50 (nM)
This compound Wild-Type IDH1120[1]
GSK321R132G mutant IDH12.9[2][3][4]
GSK321R132C mutant IDH13.8[2][3][4]
GSK321R132H mutant IDH14.6[2][3][4]
GSK321Wild-Type IDH146[2][3][4]

Signaling Pathway

The canonical function of wild-type IDH1 is the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), producing NADPH in the process. This reaction is a key component of cellular metabolism and redox regulation. This compound inhibits this activity.

IDH1_Signaling_Pathway Isocitrate Isocitrate IDH1 Wild-Type IDH1 Isocitrate->IDH1 aKG α-Ketoglutarate IDH1->aKG NADPH NADPH IDH1->NADPH NADP NADP+ NADP->IDH1 GSK321 This compound GSK321->IDH1 Inhibition

Figure 1. Inhibition of the Wild-Type IDH1 enzymatic reaction by this compound.

Experimental Protocols

This protocol describes a continuous-read spectrophotometric assay that measures the production of NADPH, which absorbs light at 340 nm. The rate of NADPH production is directly proportional to the IDH1 enzyme activity.

Materials and Reagents
  • Enzyme: Recombinant human wild-type IDH1

  • Substrate: Isocitrate

  • Cofactor: NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • Inhibitor: this compound

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% (w/v) Bovine Serum Albumin (BSA)

  • Instrumentation: UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm

  • Plate: 96-well or 384-well UV-transparent microplate

Assay Procedure
  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of desired test concentrations.

    • Prepare working solutions of isocitrate and NADP+ in assay buffer.

  • Assay Reaction:

    • To each well of the microplate, add the following components in the specified order:

      • Assay Buffer

      • This compound solution or vehicle control (e.g., DMSO in assay buffer)

      • Wild-type IDH1 enzyme solution

    • Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding to the enzyme.

    • Initiate the enzymatic reaction by adding a mixture of the isocitrate and NADP+ solutions.

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change in absorbance over time) for each concentration of this compound.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

Experimental Workflow Diagram

Biochemical_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_data 3. Data Collection & Analysis Reagents Prepare Reagents (Buffer, Substrate, Cofactor) Add_Components Add Buffer, Inhibitor, and WT IDH1 Enzyme to Plate Reagents->Add_Components Inhibitor Prepare this compound Serial Dilutions Inhibitor->Add_Components Preincubation Pre-incubate Add_Components->Preincubation Initiate_Reaction Initiate Reaction with Isocitrate and NADP+ Preincubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Read) Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocities Measure_Absorbance->Calculate_Velocity Plot_Curve Plot Dose-Response Curve Calculate_Velocity->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

References

Application Notes and Protocols for Measuring (R,R)-GSK321 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of (R,R)-GSK321, a potent inhibitor of wild-type isocitrate dehydrogenase 1 (WT IDH1) and various mutant forms of IDH1. The following protocols describe key cell-based assays to determine the compound's target engagement, its effect on downstream signaling, and its ultimate impact on cellular phenotypes.

Introduction

This compound is an isomer of GSK321, a selective inhibitor of isocitrate dehydrogenase 1 (IDH1). While GSK321 is highly potent against mutant forms of IDH1 (R132G, R132C, R132H), this compound also demonstrates inhibitory activity against wild-type IDH1. Point mutations in IDH1 are frequently observed in several cancers, including acute myeloid leukemia (AML) and gliomas. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). Elevated levels of 2-HG disrupt epigenetic regulation and cellular differentiation. This compound and related compounds aim to reduce 2-HG levels, thereby restoring normal cellular processes.

The following sections detail protocols for assays that are critical for evaluating the efficacy of this compound in a cellular context. These include measuring the direct downstream pharmacodynamic marker, 2-HG, and assessing the phenotypic response of cancer cells, such as differentiation.

Quantitative Data Summary

The efficacy of IDH1 inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based assays. The table below summarizes the potency of the related compound GSK321 against various IDH1 mutants and its effect on cellular 2-HG levels.

CompoundTargetAssay TypeIC50/EC50 (nM)Cell LineReference
GSK321IDH1 R132G (mutant)Biochemical2.9-[1]
GSK321IDH1 R132C (mutant)Biochemical3.8-[1]
GSK321IDH1 R132H (mutant)Biochemical4.6-[1]
GSK321IDH1 WTBiochemical46-[1]
This compoundIDH1 WTBiochemical120-[2]
GSK321Intracellular 2-HGCell-based85HT1080 (R132C)[1]

Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the canonical pathway of wild-type and mutant IDH1 and the mechanism of action for IDH1 inhibitors like this compound.

IDH1_Pathway Mechanism of IDH1 and Inhibition by this compound cluster_WT Wild-Type IDH1 Pathway cluster_Mutant Mutant IDH1 Pathway cluster_Inhibition Inhibition cluster_Downstream Downstream Effects cluster_Restoration Therapeutic Outcome Isocitrate_WT Isocitrate IDH1_WT WT IDH1 Isocitrate_WT->IDH1_WT aKG_WT α-Ketoglutarate IDH1_WT->aKG_WT aKG_Mutant α-Ketoglutarate IDH1_Mutant Mutant IDH1 (e.g., R132H) aKG_Mutant->IDH1_Mutant two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation two_HG->Epigenetic_Dysregulation IDH1_Mutant->two_HG GSK321 This compound GSK321->IDH1_WT Inhibits GSK321->IDH1_Mutant Inhibits Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Restored_Differentiation Restored Cellular Differentiation Differentiation_Block->Restored_Differentiation Reversed by This compound

Caption: Mechanism of wild-type and mutant IDH1 and inhibition by this compound.

Experimental Protocols

Measurement of Intracellular 2-Hydroxyglutarate (2-HG)

This protocol describes the quantification of the oncometabolite 2-HG in cell lysates using liquid chromatography-mass spectrometry (LC-MS/MS), which is a direct and robust measure of this compound target engagement and activity in cells harboring IDH1 mutations.[1][3]

Experimental Workflow

two_HG_Workflow Workflow for Intracellular 2-HG Measurement Start Seed IDH1-mutant cells (e.g., HT1080) Treat Treat cells with varying concentrations of this compound (24-48 hours) Start->Treat Harvest Harvest and count cells Treat->Harvest Extract Extract metabolites with Acetonitrile/Methanol/Water Harvest->Extract Analyze Analyze extracts by LC-MS/MS Extract->Analyze Quantify Quantify 2-HG levels and normalize to cell number Analyze->Quantify EC50 Determine EC50 value Quantify->EC50

Caption: Workflow for intracellular 2-HG measurement by LC-MS/MS.

Materials:

  • IDH1-mutant cell line (e.g., HT1080 fibrosarcoma cells)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Extraction solvent (e.g., 80:20 acetonitrile/methanol or similar)

  • LC-MS/MS system

Procedure:

  • Seed IDH1-mutant cells in appropriate culture plates and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

  • Replace the medium with the medium containing the different concentrations of this compound and incubate for 24 to 48 hours.

  • After incubation, wash the cells with ice-cold PBS and then harvest them.

  • Count the cells for normalization.

  • Lyse the cells and extract the intracellular metabolites by adding a pre-chilled extraction solvent.

  • Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.

  • Analyze the supernatant using a suitable LC-MS/MS method to quantify the levels of 2-HG.

  • Normalize the 2-HG levels to the cell count for each sample.

  • Plot the 2-HG concentration against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Cellular Differentiation Assay in AML Cells

This assay assesses the ability of this compound to induce differentiation in IDH1-mutant AML cells, a key phenotypic outcome of inhibiting the production of 2-HG.[1][4] Differentiation is typically measured by changes in cell surface marker expression using flow cytometry.

Experimental Workflow

Differentiation_Workflow Workflow for Cellular Differentiation Assay Start Culture primary IDH1-mutant AML cells or cell lines Treat Treat cells with this compound (e.g., 3 µM) or DMSO for an extended period (e.g., 9-15 days) Start->Treat Harvest Harvest cells at different time points Treat->Harvest Stain Stain cells with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15) Harvest->Stain Analyze Analyze cells by flow cytometry Stain->Analyze Quantify Quantify the percentage of cells expressing differentiation markers Analyze->Quantify

Caption: Workflow for assessing cellular differentiation by flow cytometry.

Materials:

  • IDH1-mutant AML cell line or primary patient-derived AML cells

  • Appropriate cell culture medium for suspension cells

  • This compound

  • DMSO (vehicle control)

  • Fluorescently conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15)

  • Flow cytometer

Procedure:

  • Culture IDH1-mutant AML cells in suspension.

  • Treat the cells with a fixed concentration of this compound (e.g., 1-3 µM) or DMSO as a vehicle control. The treatment period is typically longer, ranging from 9 to 15 days, to allow for differentiation to occur.

  • Harvest aliquots of cells at various time points during the treatment period.

  • Wash the cells and stain them with a cocktail of fluorescently labeled antibodies specific for myeloid differentiation markers.

  • Analyze the stained cells using a flow cytometer to determine the percentage of cells expressing the differentiation markers.

  • Compare the percentage of differentiated cells in the this compound-treated samples to the DMSO-treated controls over time. An increase in the expression of markers like CD11b, CD14, or CD15 indicates myeloid differentiation.

Cell Proliferation and Viability Assay

This protocol measures the effect of this compound on the proliferation and viability of cancer cells. While IDH1 inhibitors are not typically cytotoxic, they can affect cell proliferation, sometimes leading to a transient increase in cell numbers before a return to baseline.[4]

Materials:

  • Cancer cell line of interest (e.g., IDH1-mutant AML cells)

  • Cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Cell counting solution (e.g., trypan blue) or a viability assay reagent (e.g., CellTiter-Glo®)

  • Hemocytometer or automated cell counter

Procedure:

  • Seed cells at a low density in multi-well plates.

  • Treat the cells with a range of this compound concentrations or a fixed concentration, along with a DMSO control.

  • Incubate the cells for a period of up to 15 days.

  • At regular intervals (e.g., every 2-3 days), harvest the cells from a set of wells for each condition.

  • Determine the number of viable cells using a method such as trypan blue exclusion and a hemocytometer, or a luminescence-based viability assay.

  • Plot the viable cell number against time for each treatment condition to generate proliferation curves.

  • Observe the effect of this compound on cell growth over time compared to the control. Note any initial increase in proliferation followed by a plateau or decrease.

References

Application Notes and Protocols for In Vivo Experimental Design Using (R,R)-GSK321 in AML Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R,R)-GSK321 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3] Mutations in IDH1 are a common feature in several cancers, including acute myeloid leukemia (AML), where they lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][4] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to a block in cellular differentiation.[1] this compound has been shown to decrease intracellular 2-HG levels, reverse epigenetic changes, and induce granulocytic differentiation in IDH1-mutant AML cells.[1][2][3] These application notes provide a detailed guide for the in vivo experimental design and protocols for evaluating the efficacy of this compound in AML xenograft models.

Data Presentation

Table 1: In Vitro Potency of this compound Against Mutant IDH1 Enzymes
IDH1 MutantIC₅₀ (nM)
R132H4.6
R132C3.8
R132G2.9
Wild-Type IDH146

Data compiled from in vitro biochemical assays.[1]

Table 2: Cellular Effects of this compound on IDH1-Mutant AML Cells Ex Vivo
ParameterTreatment GroupResult
Intracellular 2-HG Levels This compound (1.7 µM)78% inhibition
Cell Cycle (R132G IDH1) This compound (3 µM, 7 days)Decrease in G0 phase, Increase in G1 phase
Leukemic Blast Fraction (R132G IDH1) This compound (3 µM, 7 days)0.7-fold decrease
Granulocytic/Monocytic Fraction This compound (3 µM, 7 days)2.5-fold increase

Summary of ex vivo data from studies on primary IDH1-mutant AML cells.[1]

Table 3: Summary of In Vivo Efficacy of this compound in an AML Xenograft Model
Animal ModelTreatment RegimenKey Outcomes
Male CD-1 mice with IDH1 mutant AML xenograft150 mg/kg this compound, i.p., daily for 15 days- Decreased intracellular 2-HG in AML cells- Decreased percentage of leukemic blast cells (SSClowCD45low/+)- Relative increase in mature lymphoid and granulocytic/monocytic cells

Qualitative summary of in vivo findings.[3]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action in IDH1-Mutant AML

GSK321_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Therapeutic Intervention mutant_IDH1 Mutant IDH1 (e.g., R132H, R132C, R132G) two_HG 2-Hydroxyglutarate (2-HG) mutant_IDH1->two_HG Neomorphic Activity alpha_KG α-Ketoglutarate (α-KG) alpha_KG->mutant_IDH1 TET2 TET2 two_HG->TET2 Inhibition JHDM Histone Demethylases two_HG->JHDM Inhibition Hypermethylation DNA & Histone Hypermethylation Diff_Block Differentiation Block Hypermethylation->Diff_Block AML_Blasts AML Blast Proliferation Diff_Block->AML_Blasts Myeloid_Diff Myeloid Differentiation Diff_Block->Myeloid_Diff Abrogation GSK321 This compound GSK321->mutant_IDH1 Allosteric Inhibition in_vivo_workflow cluster_0 AML Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Implant IDH1-mutant AML cells into immunodeficient mice B Monitor AML engraftment (e.g., peripheral blood sampling for hCD45+) A->B C Randomize mice into treatment groups (Vehicle vs. This compound) B->C D Administer treatment (e.g., 150 mg/kg i.p. daily) C->D E Monitor animal health and body weight D->E F Collect terminal samples (bone marrow, spleen, peripheral blood) E->F G Analyze 2-HG levels (LC-MS/MS) F->G H Assess tumor burden and differentiation (Flow Cytometry for CD markers) F->H

References

Preparation of (R,R)-GSK321 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of (R,R)-GSK321, a wild-type isocitrate dehydrogenase 1 (WT IDH1) inhibitor, using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to this protocol will ensure the accurate and consistent preparation of this reagent for use in various research and drug development applications. All quantitative data is summarized for clarity, and a visual workflow is provided to guide the user through the process.

Introduction

This compound is a potent small molecule inhibitor of wild-type isocitrate dehydrogenase 1 (IDH1), with a reported IC50 of 120 nM.[1][2] It is an isomer of GSK321 and also shows some activity against the mutant R132H IDH1.[1] Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream experiments, such as cell-based assays and biochemical screens. This protocol outlines the necessary steps and precautions for dissolving this compound in DMSO.

Materials and Reagents

  • This compound (Solid)

  • Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Quantitative Data Summary

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Weight 501.55 g/mol [1][3]
CAS Number 1816272-19-1[1][4]
Appearance Solid[1]
Solubility in DMSO 250 mg/mL (equivalent to 498.45 mM)[1]
Storage (Powder) -20°C (long term: months to years) or 0-4°C (short term: days to weeks), dry and dark.[5]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month.[1]

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs by using the provided calculation formula.

Calculation of Required Mass

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 501.55 g/mol / 1000 = 5.0155 mg

Step-by-Step Procedure
  • Preparation: Don the appropriate personal protective equipment. Ensure the workspace is clean and organized. Allow the this compound container and DMSO to equilibrate to room temperature before opening to prevent condensation. It is recommended to use newly opened, anhydrous DMSO as its hygroscopic nature can impact solubility.[1]

  • Weighing: Carefully weigh out the calculated amount of this compound solid using a calibrated analytical balance. Transfer the powder to a sterile microcentrifuge tube or an amber glass vial.

  • Solubilization: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic bath for 5-10 minutes.[1] This can aid in the dissolution of less soluble compounds.

  • Visual Inspection: Visually inspect the solution to ensure that all the solid has completely dissolved and the solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Diagrams

Experimental Workflow

Stock_Solution_Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start weigh Weigh this compound start->weigh Calculate Mass add_dmso Add DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate (Optional) vortex->sonicate If needed inspect Visually Inspect vortex->inspect sonicate->inspect aliquot Aliquot inspect->aliquot If clear store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols: Crystallography of IDH1 in Complex with (R,R)-GSK321

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In several cancers, including acute myeloid leukemia (AML) and glioma, IDH1 acquires gain-of-function mutations, most commonly at the R132 residue.[2][3] These mutations confer a neomorphic activity, enabling the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[1][3]

(R,R)-GSK321 is a potent and selective allosteric inhibitor that targets mutant IDH1 enzymes.[4][5] It binds to a pocket at the dimer interface, locking the enzyme in an inactive conformation and preventing the production of 2-HG.[3][5] Structural analysis of the IDH1-GSK321 complex is crucial for understanding its mechanism of action and for guiding the development of next-generation inhibitors. These notes provide detailed data and protocols relevant to the crystallographic and biochemical characterization of IDH1 in complex with GSK321.

Data Presentation

Biochemical and Cellular Activity of GSK321

The inhibitory potency of GSK321 was evaluated against various recombinant mutant IDH1 enzymes and in a cellular context to measure its effect on 2-HG production.

ParameterTarget/Cell LineValueReference
IC₅₀ IDH1 R132G2.9 nM[4][5]
IDH1 R132C3.8 nM[4][5]
IDH1 R132H4.6 nM[4][5]
Wild-Type IDH146 nM[4][5]
EC₅₀ 2-HG Inhibition (HT1080 Cells)85 nM[5]

Table 1: Summary of GSK321 inhibitory concentrations (IC₅₀) against different IDH1 variants and its half-maximal effective concentration (EC₅₀) for reducing intracellular 2-HG in HT1080 fibrosarcoma cells, which harbor the R132C mutation.

Crystallographic Data for IDH1 R132H in Complex with GSK321

The crystal structure of the human IDH1 R132H homodimer bound to GSK321 was solved to high resolution, providing detailed insights into the allosteric binding mode.

ParameterValueReference
PDB ID 5DE1[3][6]
Resolution 2.25 Å[6]
Method X-Ray Diffraction[6]
R-Value Work 0.220[6]
R-Value Free 0.258[6]
Expression System Spodoptera frugiperda[6]
Binding Site Residues Ile128, Pro127, Trp124, Arg119, Leu120[2][3][5]

Table 2: Crystallographic data and refinement statistics for the IDH1 R132H-GSK321 complex.

Mandatory Visualizations

IDH1_Pathway cluster_Metabolism Cellular Metabolism cluster_Enzyme Mutant IDH1 (R132H) Activity cluster_Inhibition Inhibition Mechanism cluster_Downstream Downstream Effects Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Normal IDH1 Activity mIDH1 Mutant IDH1 (e.g., R132H) aKG->mIDH1 TwoHG 2-Hydroxyglutarate (2-HG) mIDH1->TwoHG Neomorphic Activity Epigenetics Epigenetic Dysregulation (Histone/DNA Hypermethylation) TwoHG->Epigenetics GSK321 This compound GSK321->mIDH1 Allosteric Inhibition Differentiation Block in Cell Differentiation Epigenetics->Differentiation

Caption: Signaling pathway of mutant IDH1 and its inhibition by GSK321.

Crystallography_Workflow cluster_protein Protein Production cluster_crystal Crystallization cluster_data Data Collection & Analysis exp 1. Gene Expression (IDH1 R132H in Sf9 cells) lys 2. Cell Lysis exp->lys ac 3. Affinity Chromatography (e.g., Ni-NTA) lys->ac sec 4. Size-Exclusion Chromatography ac->sec inc 5. Co-incubation (Purified IDH1 + GSK321) sec->inc setup 6. Crystallization Setup (Hanging Drop Vapor Diffusion) inc->setup growth 7. Crystal Growth setup->growth harvest 8. Crystal Harvesting & Cryo-protection growth->harvest diff 9. X-ray Diffraction (Synchrotron) harvest->diff solve 10. Structure Solution & Refinement diff->solve

Caption: Experimental workflow for IDH1-GSK321 co-crystallization.

Experimental Protocols

Recombinant IDH1 (R132H) Expression and Purification

This protocol outlines the general steps for obtaining pure, active IDH1 R132H suitable for crystallography and biochemical assays. The specific protein used for the PDB structure 5DE1 was expressed in Spodoptera frugiperda (Sf9) insect cells.[6]

A. Expression:

  • Subclone the human IDH1 gene (NM_005896) with the R132H mutation and an N-terminal Hexahistidine tag into a suitable expression vector (e.g., pFastBac for baculovirus expression).

  • Generate recombinant baculovirus according to the manufacturer's protocol (e.g., Bac-to-Bac system).

  • Infect suspension cultures of Sf9 cells at a density of 2.0 x 10⁶ cells/mL with the high-titer baculovirus stock.

  • Incubate the culture at 27°C with shaking for 48-72 hours post-infection.

  • Harvest cells by centrifugation at 1,000 x g for 20 minutes. The cell pellet can be stored at -80°C.

B. Purification:

  • Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM DTT, 10% glycerol, protease inhibitors).

  • Lyse cells by sonication on ice.

  • Clarify the lysate by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

  • Wash the column with Wash Buffer (Lysis Buffer containing 20 mM imidazole).

  • Elute the protein using a step gradient of Elution Buffer (Lysis Buffer containing 250-500 mM imidazole).

  • Pool fractions containing IDH1 and concentrate using an appropriate centrifugal filter device.

  • For final polishing, load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with Gel Filtration Buffer (50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM DTT, 10% glycerol).

  • Pool the fractions corresponding to the dimeric IDH1, assess purity (>95%) by SDS-PAGE, and confirm identity by mass spectrometry.[7]

Co-crystallization of IDH1 R132H with GSK321

This protocol is adapted from general methods for co-crystallizing IDH1 with allosteric inhibitors.[7]

  • Concentrate the purified IDH1 R132H protein to approximately 8-12 mg/mL in Gel Filtration Buffer.

  • Prepare a 100 mM stock solution of this compound in DMSO.

  • Add GSK321 to the concentrated protein solution to a final concentration of 1 mM.

  • Incubate the protein-inhibitor mixture on ice or at 4°C overnight to ensure complete binding.

  • Set up crystallization trials using the hanging drop vapor diffusion method at 19°C. Mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution.

  • A typical reservoir solution may contain a precipitant like 20-26% PEG 8000, a buffer such as 100 mM Tris pH 8.0, and an additive like 200 mM malonate.[7]

  • Monitor the drops for crystal growth over several days to weeks.

  • Once crystals appear, they can be harvested using a cryo-loop and flash-cooled in liquid nitrogen after brief soaking in a cryoprotectant solution (e.g., reservoir solution supplemented with 15-25% glycerol).[7]

IDH1 Enzymatic Assay Protocol

This protocol measures the ability of GSK321 to inhibit the neomorphic activity of mutant IDH1 (conversion of α-KG to 2-HG), which is coupled to the oxidation of NADPH to NADP⁺.

  • Prepare an assay buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% (w/v) bovine serum albumin (BSA).[8]

  • Prepare a serial dilution of GSK321 in DMSO, then dilute further in assay buffer.

  • In a 384-well plate, add 2.5 µL of the diluted GSK321 solution.

  • Add 5 µL of an enzyme solution containing mutant IDH1 R132H (final concentration ~10 nM).

  • Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature.[7]

  • Initiate the reaction by adding 2.5 µL of a substrate solution containing α-KG (final concentration ~1-4 mM) and NADPH (final concentration ~15-50 µM).[8]

  • Monitor the decrease in NADPH absorbance at 340 nm over 60 minutes using a plate reader.

  • Calculate the rate of reaction and determine the IC₅₀ value by fitting the dose-response curve using non-linear regression.

Cellular 2-HG Measurement Protocol

This protocol determines the efficacy of GSK321 in reducing the oncometabolite 2-HG in a relevant cell line.[5]

  • Plate HT1080 cells (which harbor the IDH1 R132C mutation) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of GSK321 for 24 hours.

  • After incubation, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding a cold extraction solvent (e.g., 80% methanol) and incubating at -80°C for at least 15 minutes.

  • Scrape the wells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., >15,000 x g) at 4°C for 15 minutes to pellet cell debris.

  • Transfer the supernatant containing metabolites to a new plate or vial for analysis.

  • Analyze the concentration of 2-HG in the samples using a validated LC-MS/MS method.

  • Normalize the 2-HG levels to total protein concentration or cell number and calculate the EC₅₀ value.

References

Application Notes and Protocols: Lentiviral Transduction for Studying (R,R)-GSK321 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-GSK321 is an inhibitor of wild-type isocitrate dehydrogenase 1 (IDH1), an enzyme that plays a crucial role in cellular metabolism, particularly in the conversion of isocitrate to α-ketoglutarate (α-KG). While its isomer, GSK321, is a potent inhibitor of mutant IDH1, this compound targets the wild-type enzyme, which has also been implicated in cancer progression.[1][2][3] The development of resistance to targeted therapies is a significant challenge in oncology. Understanding the mechanisms by which cancer cells develop resistance to this compound is critical for optimizing its therapeutic use and developing strategies to overcome resistance.

Lentiviral transduction is a powerful tool for studying drug resistance mechanisms. It allows for the stable integration of genetic material into host cells, enabling the overexpression of potential resistance-conferring genes or the knockdown of genes that may sensitize cells to the drug.[4] This application note provides detailed protocols for utilizing lentiviral transduction to generate cell lines for studying this compound resistance and for assessing the functional consequences of genetic modifications on drug sensitivity.

Potential Mechanisms of Resistance to IDH1 Inhibitors

While specific resistance mechanisms to this compound are not yet fully elucidated, studies on other IDH1 inhibitors suggest several potential avenues for investigation:

  • Isoform Switching: Cancer cells may upregulate the expression of the mitochondrial isoform, IDH2, to compensate for the inhibition of cytosolic IDH1.[5]

  • Second-Site Mutations: Mutations in the IDH1 gene, at locations distinct from the drug-binding site, could alter the protein's conformation and reduce drug binding affinity. These can occur in cis (on the same allele) or in trans (on the other allele).[6][7]

  • Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation can circumvent the effects of IDH1 inhibition. Examples include the PI3K/AKT/mTOR and CLEC5A-SYK-STAT5 pathways.[8][9][10]

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.

Experimental Workflow for Studying this compound Resistance

The overall workflow for investigating this compound resistance using lentiviral transduction involves several key stages, from generating resistant cell lines to functional validation of resistance mechanisms.

Lentiviral Transduction Workflow for this compound Resistance Studies cluster_0 Phase 1: Generation of Resistant Cell Line cluster_1 Phase 2: Lentiviral Transduction cluster_2 Phase 3: Functional Assays cluster_3 Phase 4: Data Analysis & Interpretation A Parental Cancer Cell Line B Continuous Exposure to Escalating Doses of this compound A->B C This compound Resistant Cell Line B->C D Lentiviral Vector Production (e.g., shRNA or ORF library) E Transduction of Parental and Resistant Cell Lines D->E F Selection of Stably Transduced Cells (e.g., Puromycin) E->F G Cell Viability Assay (IC50 Determination) F->G H Apoptosis Assay (e.g., Annexin V, Caspase Activity) F->H I Biochemical & Molecular Analysis (e.g., Western Blot, qPCR) F->I J Identification of Resistance-Conferring Genes/Pathways G->J H->J I->J

Caption: Workflow for studying this compound resistance.

Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes the generation of a drug-resistant cancer cell line through continuous exposure to escalating concentrations of this compound.[11][12]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well plates

  • MTT or other cell viability reagent

Procedure:

  • Determine the initial IC50 of this compound:

    • Seed parental cells in 96-well plates.

    • Treat cells with a range of this compound concentrations for 72 hours.

    • Perform a cell viability assay (e.g., MTT) to determine the IC50 value.[13]

  • Initiate Drug Selection:

    • Culture parental cells in the presence of this compound at a concentration equal to the IC10-IC20.

    • Maintain the culture, changing the medium with fresh drug every 3-4 days.

  • Dose Escalation:

    • Once the cells resume a normal growth rate, gradually increase the concentration of this compound.

    • Monitor cell viability and morphology closely.

    • Continue this process for several months until the cells can tolerate significantly higher concentrations of the drug (e.g., 5-10 times the initial IC50).

  • Characterize the Resistant Cell Line:

    • Determine the new IC50 of the resistant cell line and compare it to the parental line.

    • Freeze down stocks of the resistant cell line at various passages.

Protocol 2: Lentiviral Production and Transduction

This protocol outlines the steps for producing lentiviral particles and transducing target cells to generate stable cell lines.[4][14][15]

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lentiviral transfer plasmid (containing your gene of interest or shRNA)

  • Transfection reagent

  • Complete cell culture medium

  • Polybrene

  • Target cells (parental and resistant lines)

  • Puromycin or other selection antibiotic

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the packaging plasmids and the transfer plasmid.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter.

  • Lentiviral Transduction:

    • Seed target cells in a 6-well plate.

    • The following day, replace the medium with fresh medium containing polybrene (4-8 µg/mL).

    • Add the lentiviral supernatant to the cells.

    • Incubate for 24-48 hours.

  • Selection of Stably Transduced Cells:

    • Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).

    • Maintain the selection for 1-2 weeks, replacing the medium with fresh antibiotic-containing medium every 3-4 days, until non-transduced control cells are eliminated.

    • Expand the surviving pool of stably transduced cells.

Protocol 3: Cell Viability (IC50) Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound using an MTT assay.[13][16][17][18]

Materials:

  • Parental and transduced cell lines

  • This compound

  • 96-well plates

  • MTT reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Normalize the data to the vehicle-treated control and plot a dose-response curve to calculate the IC50 value.

Protocol 4: Apoptosis Assay

This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[19][20][21][22][23]

Materials:

  • Parental and transduced cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at the IC50 concentration for 24, 48, and 72 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between parental, resistant, and transduced cell lines.

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineGenetic ModificationThis compound IC50 (µM) ± SDFold Resistance
ParentalNone1.5 ± 0.21.0
ResistantNone15.2 ± 1.810.1
ParentalControl shRNA1.6 ± 0.31.1
ParentalGene X shRNA0.5 ± 0.10.3
ResistantControl shRNA14.8 ± 2.19.9
ResistantGene Y Overexpression25.4 ± 3.516.9

Table 2: Apoptosis Rates in Response to this compound Treatment

Cell LineTreatment% Apoptotic Cells (Annexin V+) ± SD
ParentalVehicle5.2 ± 1.1
ParentalThis compound (IC50)45.8 ± 4.2
ResistantVehicle6.1 ± 1.5
ResistantThis compound (Parental IC50)12.3 ± 2.5
Parental + Gene X shRNAThis compound (Parental IC50)65.7 ± 5.9
Resistant + Gene Y OEThis compound (Parental IC50)8.9 ± 1.9

Signaling Pathway Visualization

Understanding the signaling pathways involved in this compound action and resistance is crucial. The following diagram illustrates a hypothetical pathway leading to resistance.

Hypothetical this compound Resistance Pathway cluster_0 Drug Action cluster_1 Cellular Response cluster_2 Resistance Mechanism GSK321 This compound IDH1 Wild-Type IDH1 GSK321->IDH1 aKG α-Ketoglutarate IDH1->aKG Inhibited Metabolic_Stress Metabolic Stress aKG->Metabolic_Stress Apoptosis Apoptosis Metabolic_Stress->Apoptosis Bypass_Pathway Bypass Pathway Activation (e.g., PI3K/AKT) Survival_Proliferation Cell Survival & Proliferation Bypass_Pathway->Survival_Proliferation Survival_Proliferation->Apoptosis Inhibition

Caption: Hypothetical signaling pathway of this compound resistance.

Conclusion

The protocols and methodologies outlined in this application note provide a comprehensive framework for investigating the mechanisms of resistance to the wild-type IDH1 inhibitor, this compound. By combining the generation of drug-resistant cell lines with lentiviral-mediated genetic manipulation and subsequent functional assays, researchers can identify and validate genes and signaling pathways that contribute to therapeutic resistance. This knowledge is essential for the development of more effective cancer therapies and strategies to overcome drug resistance.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Differentiation Induced by (R,R)-GSK321

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze cell differentiation induced by (R,R)-GSK321, a potent inhibitor of wild-type and mutant isocitrate dehydrogenase 1 (IDH1). The provided protocols and data are primarily based on studies with the closely related isomer, GSK321, which serves as a strong proxy for the expected effects of this compound on inducing granulocytic differentiation in acute myeloid leukemia (AML) cells with IDH1 mutations.

Introduction

This compound is an isomer of GSK321, a potent and selective inhibitor of mutant IDH1 enzymes, including R132G, R132C, and R132H, with IC50 values in the low nanomolar range.[1][2] It also exhibits inhibitory activity against wild-type IDH1 with an IC50 of 120 nM.[3] Mutations in IDH1 are key drivers in several cancers, including AML, leading to the production of the oncometabolite R-2-hydroxyglutarate (2-HG).[4][5] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations, such as DNA hypermethylation, that block cell differentiation.[4] By inhibiting mutant IDH1, this compound is expected to decrease intracellular 2-HG levels, reverse the differentiation block, and induce granulocytic differentiation in AML cells.[1][2][4] Flow cytometry is an indispensable tool for quantifying these cellular changes by analyzing the expression of specific cell surface markers.[6][7][8]

Key Applications

  • Screening and Drug Discovery: Evaluate the efficacy of this compound and other IDH1 inhibitors in inducing differentiation in cancer cell lines and primary patient samples.

  • Translational Research: Monitor the pharmacodynamic effects of this compound in preclinical and clinical studies by assessing changes in differentiation markers on target cell populations.[8]

  • Mechanistic Studies: Investigate the signaling pathways and molecular changes associated with this compound-induced cell differentiation.

Data Presentation

The following tables summarize quantitative data from studies on GSK321, illustrating its effects on AML cell differentiation. These data provide a benchmark for expected outcomes when using this compound.

Table 1: In Vitro Efficacy of GSK321 Against Mutant IDH1 Enzymes

Enzyme IC50 (nM)
IDH1 R132G2.9
IDH1 R132C3.8
IDH1 R132H4.6
Wild-Type IDH146

Data sourced from MedChemExpress.[1][2]

Table 2: Effect of GSK321 (3 µM) on Primary IDH1 Mutant AML Cell Differentiation (Flow Cytometry Analysis)

Parameter Cell Line Treatment Duration Fold Change vs. Control
% of CD15+ Cells R132G IDH16-7 days7.4 ± 0.4
R132C IDH16-7 days1.9 ± 0.6
R132H IDH16-7 days9.0 ± 7.2
Granulocytic/Monocytic Cell Fraction R132G IDH17 days2.5 ± 0.6
Leukemic Blast Cell Fraction R132G IDH17 days0.7 ± 0.1

Data extracted from a study on novel IDH1 mutant inhibitors.[4][9]

Table 3: Effect of GSK321 (3 µM) on Cell Cycle Distribution in IDH1 Mutant AML Cells after 7 Days

Cell Cycle Phase Cell Line % of Cells (GSK321) % of Cells (Control)
G0 (Quiescent) R132G IDH136.7 ± 4.465.7 ± 6.5
R132C IDH124.0 ± 11.854.1 ± 3.8
G1 R132G IDH157.9 ± 6.925.3 ± 2.5
R132C IDH166.8 ± 12.030.6 ± 8.9

Data extracted from a study on novel IDH1 mutant inhibitors.[4][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for analyzing its effects on cell differentiation.

GSK321_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Enzymatic Reactions cluster_2 Epigenetic Regulation and Differentiation Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 Substrate alpha_KG α-Ketoglutarate Mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->Mutant_IDH1 Substrate NADPH NADPH NADP NADP+ 2_HG 2-Hydroxyglutarate (Oncometabolite) TET_Enzymes TET Enzymes (DNA Demethylation) 2_HG->TET_Enzymes Inhibition Histone_Demethylases Histone Demethylases 2_HG->Histone_Demethylases Inhibition WT_IDH1->alpha_KG Product Mutant_IDH1->2_HG Neomorphic Product Hypermethylation DNA/Histone Hypermethylation TET_Enzymes->Hypermethylation Prevents Histone_Demethylases->Hypermethylation Prevents Diff_Block Differentiation Block Hypermethylation->Diff_Block Leads to Differentiation Myeloid Differentiation Diff_Block->Differentiation Prevents RR_GSK321 This compound RR_GSK321->WT_IDH1 Inhibition (weaker) RR_GSK321->Mutant_IDH1 Inhibition

Caption: Mechanism of this compound in reversing the differentiation block.

Flow_Cytometry_Workflow Cell_Culture 1. Cell Culture (e.g., IDH1-mutant AML cells) Treatment 2. Treatment - this compound (e.g., 3 µM) - Vehicle Control (e.g., DMSO) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 7 days) Treatment->Incubation Harvesting 4. Cell Harvesting - Centrifugation - Washing Incubation->Harvesting Staining 5. Antibody Staining - Fc block - Fluorochrome-conjugated antibodies (e.g., CD15, CD45, CD11b) Harvesting->Staining Acquisition 6. Flow Cytometry Acquisition Staining->Acquisition Analysis 7. Data Analysis - Gating strategy - Quantification of marker expression Acquisition->Analysis

Caption: Experimental workflow for flow cytometry analysis.

Experimental Protocols

Protocol 1: In Vitro Treatment of AML Cells with this compound

This protocol describes the treatment of suspension AML cell lines (e.g., those with endogenous or engineered IDH1 mutations) or primary AML patient cells with this compound to induce differentiation.

Materials:

  • IDH1-mutant AML cell line (e.g., MOLM-14, THP-1 with engineered mutation) or primary patient-derived AML cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates (6-well or 12-well)

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed the AML cells in culture plates at a density of 0.5 x 10^6 cells/mL in complete medium.

  • Compound Preparation: Prepare working solutions of this compound by diluting the stock solution in complete medium to the desired final concentrations (e.g., a range from 100 nM to 5 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Add the prepared this compound working solutions or the vehicle control to the appropriate wells.

  • Incubation: Incubate the cells for the desired duration (e.g., 7-9 days). Change the medium and re-apply the treatment every 2-3 days.

  • Monitoring: Monitor the cells for morphological changes consistent with granulocytic differentiation (e.g., indented or segmented nuclei) using light microscopy.

  • Harvesting: After the incubation period, harvest the cells for flow cytometry analysis as described in Protocol 2.

Protocol 2: Flow Cytometry Analysis of Myeloid Differentiation Markers

This protocol details the staining procedure for analyzing the expression of cell surface markers associated with myeloid differentiation.

Materials:

  • Treated and control cells from Protocol 1

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fc Receptor Blocking solution (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies (see Table 4 for suggestions)

  • Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)

  • Flow cytometer

Table 4: Suggested Antibody Panel for Myeloid Differentiation

Marker Cell Type/Function Fluorochrome Suggestion
CD45Pan-leukocyte marker, aids in gating hematopoietic cellsAPC-H7
CD15Granulocyte markerFITC
CD11bMyeloid lineage markerPE
CD34Hematopoietic progenitor cell marker (should decrease)PerCP-Cy5.5
CD117 (c-Kit)Stem and progenitor cell marker (should decrease)APC
HLA-DRAntigen-presenting cell marker (can indicate maturation)BV421
CD38Marker for committed progenitors and mature cellsPE-Cy7

Procedure:

  • Cell Harvesting and Washing: Harvest approximately 1 x 10^6 cells per sample. Centrifuge at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet with 1 mL of cold FACS buffer and centrifuge again.

  • Fc Receptor Blocking: Resuspend the cell pellet in 100 µL of FACS buffer containing an Fc receptor blocking agent to prevent non-specific antibody binding. Incubate for 10 minutes at 4°C.

  • Antibody Staining: Without washing, add the pre-titrated fluorochrome-conjugated antibodies to the cell suspension. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Add 1 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer.

  • Viability Staining: Just before analysis, add a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.

  • Flow Cytometry Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000) for robust statistical analysis.

  • Data Analysis:

    • Gate on single, viable cells.

    • Use a CD45 vs. Side Scatter (SSC) plot to identify the leukocyte populations. Leukemic blasts typically have low SSC and dim to moderate CD45 expression, while maturing granulocytes will show increased SSC.[4][9]

    • Quantify the percentage of cells positive for differentiation markers (e.g., CD15, CD11b) within the appropriate gates.

    • Analyze the decrease in progenitor markers (e.g., CD34, CD117) on the blast population.

Troubleshooting

  • High background staining: Ensure adequate washing steps and proper Fc receptor blocking. Titrate antibodies to determine the optimal concentration.

  • Low cell viability: Handle cells gently, keep them on ice as much as possible, and minimize the time between staining and acquisition.

  • No induction of differentiation: Confirm the presence of an IDH1 mutation in the cell line. Verify the activity and concentration of the this compound. The treatment duration may need to be optimized.

Conclusion

This compound is a promising therapeutic agent for cancers driven by IDH1 mutations. The protocols and data presented here provide a framework for using flow cytometry to effectively measure the pro-differentiative effects of this compound. By quantifying changes in specific cell surface markers, researchers can gain valuable insights into the drug's mechanism of action and its potential clinical utility.

References

Application Notes & Protocols: Quantification of 2-Hydroxyglutarate (2-HG) by Mass Spectrometry Following (R,R)-GSK321 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These mutations, most frequently occurring at the R132 residue, confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (D-2-HG), an oncometabolite.[1][2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and contributing to oncogenesis.[3][4]

(R,R)-GSK321, a stereoisomer of the potent mutant IDH1 inhibitor GSK321 (Ivosidenib/AG-120), is utilized in research to probe the function of both wild-type and mutant IDH1.[5][6][7] GSK321 and its related compounds selectively bind to and inhibit the mutant IDH1 enzyme, blocking the production of 2-HG.[6][8] Therefore, accurately quantifying the levels of 2-HG in biological samples following treatment is a critical pharmacodynamic biomarker for assessing the efficacy of such inhibitors. This document provides detailed protocols for the detection and quantification of 2-HG using liquid chromatography-mass spectrometry (LC-MS).

Biochemical Pathway of 2-HG Production and Inhibition

Somatic mutations in the IDH1 gene lead to a gain-of-function that allows the enzyme to convert α-ketoglutarate into D-2-HG, which accumulates to high levels in tumor cells.[1][9] this compound acts as an inhibitor of this mutant IDH1 activity, thereby reducing the production of the oncometabolite 2-HG.

pathway cluster_cytosol Cytosol cluster_wt Wild-Type IDH1 cluster_mut Mutant IDH1 Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG NADPH wtIDH1 WT IDH1 mutIDH1 Mutant IDH1 (e.g., R132H) aKG->mutIDH1 NADPH TwoHG D-2-Hydroxyglutarate (D-2-HG) wtIDH1->aKG NADP+ mutIDH1->TwoHG NADP+ GSK321 This compound GSK321->mutIDH1 Inhibition

Caption: Inhibition of mutant IDH1 by this compound blocks 2-HG production.

Experimental Protocols

Principle of the Method

The quantification of 2-HG is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. To distinguish between the D- and L-enantiomers of 2-HG, a chiral derivatization step is often employed prior to LC-MS analysis.[10][11] The derivatized enantiomers are chromatographically separated and then detected by the mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for accurate quantification.[12]

Experimental Workflow

The overall process involves sample collection, metabolite extraction, chiral derivatization, LC-MS/MS analysis, and data processing.

workflow Sample 1. Sample Collection (Cells, Plasma, or Tissue) Extraction 2. Metabolite Extraction (e.g., Methanol (B129727)/Acetonitrile) Sample->Extraction Derivatization 3. Chiral Derivatization (e.g., with DATAN) Extraction->Derivatization LCMS 4. LC-MS/MS Analysis (Chromatographic Separation & MS Detection) Derivatization->LCMS Data 5. Data Analysis (Peak Integration & Quantification) LCMS->Data

Caption: General workflow for 2-HG quantification by LC-MS/MS.

Detailed Methodology: LC-MS/MS for 2-HG Quantification

This protocol is adapted from established methods for quantifying 2-HG enantiomers.[10][11][12]

Materials and Reagents
  • Samples: Cell pellets, plasma, or tissue homogenates from this compound treated and control groups.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Diacetyl-L-tartaric anhydride (B1165640) (DATAN), acetic acid, ammonium (B1175870) formate (B1220265), formic acid.

  • Standards: D-2-HG, L-2-HG, and a stable isotope-labeled internal standard (ISTD), such as ¹³C₅-2-HG.

Sample Preparation and Metabolite Extraction
  • Cell Pellets:

    • Start with a known number of cells (e.g., 1-5 million).

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Add 500 µL of ice-cold extraction solvent (e.g., 80% methanol or a 1:1 acetonitrile/methanol mixture).[13]

    • Include the internal standard (ISTD) in the extraction solvent at a known concentration.

    • Vortex thoroughly and incubate on ice for 10-20 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Plasma/Serum:

    • Thaw samples on ice.

    • To 50 µL of plasma, add 200 µL of ice-cold methanol containing the ISTD.

    • Vortex to precipitate proteins.

    • Centrifuge at high speed for 10 minutes at 4°C.

    • Collect the supernatant.

Chiral Derivatization

This step is crucial for separating the D and L enantiomers.[10][11]

  • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitute the dried extract in 50 µL of a freshly prepared solution of 10 mg/mL DATAN in acetic acid.

  • Incubate the mixture at 70°C for 30 minutes.

  • After incubation, dry the sample again under vacuum.

  • Reconstitute the final derivatized sample in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for injection.

LC-MS/MS Analysis

Parameters may need optimization based on the specific instrument.

  • LC System: Agilent 1290 UPLC or equivalent.[14]

  • Column: A reverse-phase column such as an Acquity HSS T3 (1.8 µm, 2.1 x 50 mm) is suitable for separating the derivatized products.[14]

  • Mobile Phase A: Water with 2 mM ammonium formate and 0.1% formic acid (pH adjusted to ~3.3).[14]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[14]

  • Gradient: An isocratic elution with a high percentage of mobile phase A (e.g., 99% A) is often sufficient for separation.[14]

  • Flow Rate: 0.2 mL/min.[14]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6490) operating in negative electrospray ionization (ESI) mode.[14]

  • SRM Transitions:

    • Derivatized 2-HG: m/z 363.2 > 147.2[14]

    • Derivatized ¹³C₅-2-HG (ISTD): m/z 368.3 > 151.2[14]

    • Note: The underivatized 2-HG transition (m/z 147 > 129) can also be monitored and may provide a stronger signal.[12]

Data Analysis and Quantification
  • Standard Curve: Prepare a standard curve by derivatizing known concentrations of D- and L-2-HG standards alongside the samples.

  • Peak Integration: Integrate the chromatographic peak areas for the specific SRM transitions of D-2-HG, L-2-HG, and the ISTD using the instrument's software (e.g., Xcalibur).[12]

  • Calculation:

    • Calculate the peak area ratio of each 2-HG enantiomer to the ISTD.

    • Determine the concentration of each enantiomer in the samples by interpolating from the standard curve.[12]

    • Normalize the final concentration to the initial sample amount (e.g., cell number, protein content, or tissue weight).[12]

Quantitative Data Presentation

Treatment of IDH1-mutant cells with specific inhibitors like GSK321 (Ivosidenib) results in a substantial and rapid decrease in intracellular 2-HG levels.

Treatment GroupCell Line / Sample TypeInhibitor ConcentrationDurationFold Change in 2-HG (vs. DMSO Control)Citation
GSK321IDH1 R132G AML Cells3 µM6 days0.13-fold (87% decrease)[15]
GSK321IDH1 R132C AML Cells3 µM6 days0.15-fold (85% decrease)[15]
GSK321IDH1 R132H AML Cells3 µM6 days0.29-fold (71% decrease)[15]
Ivosidenib (AG-120)IDH1-mutant Cholangiocarcinoma/Chondrosarcoma Patients500 mg QDMultiple DosesUp to 98% reduction in plasma[7]
Ivosidenib (AG-120)IDH1-mutant Low-Grade Glioma Patients500 mg QDMultiple Doses~95% reduction in tumor biopsies[16][17]

Note: The data clearly demonstrates the potent effect of IDH1 mutant inhibitors in reducing the oncometabolite 2-HG across different cancer types and sample matrices. The extent of reduction can be monitored effectively using the mass spectrometry methods detailed above.

References

Pharmacokinetic and pharmacodynamic modeling of (R,R)-GSK321

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview of the available data for (R,R)-GSK321, a wild-type isocitrate dehydrogenase 1 (WT IDH1) inhibitor. It is crucial to distinguish this compound from the more extensively studied stereoisomer, GSK321, which is a potent inhibitor of mutant IDH1 enzymes. Due to the limited availability of specific pharmacokinetic and pharmacodynamic data for this compound, this document also includes relevant information on GSK321 to provide a broader context for researchers working with this class of molecules. A clear distinction between the data for each compound is maintained throughout.

This compound is an isomer of GSK321 and has been identified as an inhibitor of wild-type IDH1.[1] It also exhibits some cross-reactivity as an inhibitor of the mutant R132H IDH1 enzyme.[1] In contrast, GSK321 is a potent and selective inhibitor of various cancer-associated mutant forms of IDH1, including R132H, R132C, and R132G, with significantly lower potency against wild-type IDH1.[2][3]

Data Presentation

Quantitative Data for this compound

The publicly available quantitative data for this compound is limited. The following table summarizes the key findings.

ParameterValueTargetNotes
IC₅₀120 nMWild-Type IDH1In vitro biochemical assay.[1]
EffectDose-dependent decrease in reductive glutaminolysisA-498 cellsObserved at concentrations of 0.1-3 µM over 5 hours.[1]
Quantitative Data for GSK321 (Mutant IDH1 Inhibitor)

The following tables summarize the extensive pharmacodynamic data for GSK321, a potent mutant IDH1 inhibitor. This information is provided for contextual understanding and to highlight the properties of a closely related stereoisomer.

Table 1: In Vitro Inhibitory Activity of GSK321

TargetIC₅₀
Mutant IDH1 (R132G)2.9 nM[2][3]
Mutant IDH1 (R132C)3.8 nM[2][3]
Mutant IDH1 (R132H)4.6 nM[2][3]
Wild-Type IDH146 nM[2][3]

Table 2: Cellular Activity of GSK321

ParameterCell LineValue/EffectConditions
EC₅₀ (2-HG Inhibition)HT1080 (R132C mutant)85 nM24-hour treatment.[2]
2-HG InhibitionPrimary IDH1 mutant AML cells (R132G)78% inhibition at 1.7 µMEx vivo treatment.[2]
Histone DemethylationHT1080 fibrosarcoma cellsReduction of H3K9me20-5 µM for 48 hours.[2]
Cell CyclePrimary IDH1 mutant AML cells (R132G and R132C)Decrease in G0-phase, increase in G1-phase7 days of treatment.[2]
Cell DifferentiationPrimary IDH1 mutant AML blastsInduction of granulocytic differentiation9 days of treatment with 3 µM.[2]

Signaling Pathways and Workflows

Mutant IDH1 Signaling Pathway

Mutations in IDH1 lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation.[2][4] Inhibitors of mutant IDH1, such as GSK321, block the production of 2-HG, thereby restoring normal epigenetic regulation and promoting cellular differentiation.[2]

Mutant_IDH1_Signaling cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG WT IDH1 DNA_Histone_Demethylation DNA_Histone_Demethylation aKG->DNA_Histone_Demethylation Cofactor Normal_Differentiation Normal_Differentiation DNA_Histone_Demethylation->Normal_Differentiation aKG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate aKG_mut->Two_HG Mutant IDH1 DNA_Histone_Demethylation_inhib DNA/Histone Demethylases Two_HG->DNA_Histone_Demethylation_inhib Inhibition Differentiation_Block Block in Differentiation DNA_Histone_Demethylation_inhib->Differentiation_Block GSK321 GSK321 Mutant_IDH1 Mutant IDH1 GSK321->Mutant_IDH1 Inhibition

Mutant IDH1 signaling and inhibition.
Experimental Workflow for In Vitro Evaluation of IDH1 Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of an IDH1 inhibitor like GSK321, based on the methodologies described in the literature.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies Biochem_Screen HTS against mutant IDH1 IC50_det IC50 Determination (mutant & WT) Biochem_Screen->IC50_det Cell_lines IDH1 mutant cell lines (e.g., HT1080) Primary AML cells IC50_det->Cell_lines Two_HG_assay 2-HG Measurement (LC-MS/MS) Cell_lines->Two_HG_assay Cell_viability Cell Viability/Proliferation Assays Cell_lines->Cell_viability Differentiation_assay Differentiation Markers (e.g., CD11b) Cell_lines->Differentiation_assay Epigenetic_analysis Histone Methylation (e.g., H3K9me2) Cell_lines->Epigenetic_analysis Xenograft Xenograft Model (e.g., IDH1 mutant AML) Cell_viability->Xenograft PK_study Pharmacokinetic Analysis Xenograft->PK_study PD_study Tumor 2-HG Levels Xenograft->PD_study Efficacy_study Tumor Growth Inhibition Xenograft->Efficacy_study

Preclinical evaluation workflow for IDH1 inhibitors.

Experimental Protocols

Detailed pharmacokinetic and pharmacodynamic modeling protocols for this compound are not available in the public domain. The following protocols are based on the methodologies reported for the characterization of GSK321.

Protocol 1: In Vitro Measurement of 2-Hydroxyglutarate (2-HG)

Objective: To quantify the intracellular levels of 2-HG in IDH1 mutant cells following treatment with an inhibitor.

Materials:

  • IDH1 mutant cell line (e.g., HT1080) or primary AML cells

  • Cell culture medium and supplements

  • GSK321 or other test compounds

  • DMSO (vehicle control)

  • Acetonitrile/Methanol (1:1) solution

  • LC-MS/MS system

Procedure:

  • Seed IDH1 mutant cells in appropriate culture plates and allow them to adhere overnight.

  • Treat cells with a dose range of the test compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 or 48 hours).[2]

  • After treatment, aspirate the medium and wash the cells with ice-cold PBS.

  • Extract intracellular metabolites by adding a pre-chilled acetonitrile/methanol (1:1) solution to the cells.[5]

  • Incubate for 10 minutes on ice, then scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris.

  • Collect the supernatant containing the metabolites.

  • Analyze the 2-HG levels in the supernatant using a suitable LC-MS/MS method.

  • Normalize the 2-HG levels to the total cell number or protein concentration.

  • Calculate the EC₅₀ value by fitting the dose-response data to a suitable model.

Protocol 2: Cellular Differentiation Assay

Objective: To assess the effect of an IDH1 inhibitor on the differentiation of primary IDH1 mutant AML cells.

Materials:

  • Primary AML cells with an IDH1 mutation

  • Suspension culture medium with appropriate cytokines

  • GSK321 or other test compounds

  • DMSO (vehicle control)

  • Flow cytometer

  • Antibodies against differentiation markers (e.g., CD11b, CD14, CD15)

  • Wright-Giemsa stain for morphological analysis

Procedure:

  • Culture primary IDH1 mutant AML cells in suspension with differentiation-inducing cytokines.

  • Treat the cells with the test compound (e.g., 3 µM GSK321) or DMSO for an extended period (e.g., 9-15 days), replenishing the medium and compound as necessary.[2]

  • At various time points, harvest the cells for analysis.

  • Morphological Analysis: Prepare cytospins of the cells and perform Wright-Giemsa staining. Assess cellular morphology for signs of granulocytic differentiation, such as indented and segmented nuclei.[2]

  • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against myeloid differentiation markers.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.

  • Compare the results from the treated cells to the vehicle-treated control cells.

Protocol 3: In Vivo Pharmacodynamic and Efficacy Study

Objective: To evaluate the effect of an IDH1 inhibitor on tumor 2-HG levels and tumor growth in a xenograft model. Note: This protocol is based on studies with GSK864, a structurally related compound with improved pharmacokinetic properties.[2]

Materials:

  • Immunocompromised mice (e.g., CD-1)

  • IDH1 mutant tumor cells for implantation (e.g., HT1080 or primary AML cells)

  • GSK864 or other test compounds formulated for in vivo administration

  • Vehicle control

  • Equipment for tumor volume measurement (calipers)

  • LC-MS/MS for 2-HG and drug concentration analysis

Procedure:

  • Implant the IDH1 mutant tumor cells subcutaneously or intravenously into the mice.

  • Once tumors are established or leukemic blasts are detected in the peripheral blood, randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., 150 mg/kg GSK321, intraperitoneally, daily) or vehicle to the respective groups for a defined period (e.g., 15 days).[3]

  • Pharmacokinetics: Collect blood samples at various time points after dosing to determine the plasma concentration of the drug.

  • Pharmacodynamics: At the end of the study, or at specified time points, collect tumor tissue and/or peripheral blood to measure 2-HG levels using LC-MS/MS.

  • Efficacy: Measure tumor volume regularly using calipers or monitor the percentage of leukemic blasts in the peripheral blood.

  • Analyze the data to determine the relationship between drug exposure, 2-HG inhibition, and anti-tumor efficacy.

Conclusion and Future Directions

The available data clearly indicate that this compound is a wild-type IDH1 inhibitor, while the more extensively characterized GSK321 is a potent inhibitor of mutant IDH1. There is a significant lack of pharmacokinetic and pharmacodynamic modeling data for this compound. Researchers interested in this specific stereoisomer will need to conduct comprehensive preclinical studies to establish its pharmacokinetic profile, in vivo target engagement, and efficacy. The protocols and data presented for GSK321 can serve as a valuable reference for designing such studies. Given the distinct primary targets of these two isomers, their biological effects and potential therapeutic applications are likely to be different, a critical consideration for any future drug development efforts.

References

Troubleshooting & Optimization

Improving the solubility and stability of (R,R)-GSK321 in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility and stability of (R,R)-GSK321 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a wild-type isocitrate dehydrogenase 1 (WT IDH1) inhibitor with an IC50 of 120 nM.[1] It is an isomer of GSK321, which is a potent inhibitor of mutant IDH1.[1][2][3][4] The primary mechanism of action of related IDH1 inhibitors involves the reduction of 2-hydroxyglutarate (2-HG) production, an oncometabolite, which in turn can lead to the induction of cell differentiation.[2][5][6]

Q2: I am observing precipitation of this compound after adding it to my cell culture medium. What could be the cause?

A2: Precipitation of hydrophobic compounds like this compound is a common issue when diluting a concentrated DMSO stock into an aqueous cell culture medium. This is often due to the compound's low aqueous solubility. The final concentration of DMSO in the medium should also be kept low (typically <0.5%) to minimize solvent-induced toxicity and effects on cell physiology.

Q3: How can I improve the solubility of this compound in my cell culture experiments?

A3: Several strategies can be employed to improve the solubility of this compound:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining the compound's solubility.

  • Use of Excipients: Consider the use of solubility-enhancing agents such as cyclodextrins or non-ionic surfactants at low, non-toxic concentrations.[7]

  • pH Adjustment: If the compound has ionizable groups, a slight adjustment of the media's pH (within a physiologically acceptable range) could improve solubility.[7]

  • Preparation of a More Dilute Stock: Preparing a more dilute initial stock solution in DMSO may help in preventing precipitation upon further dilution in the aqueous media.

Q4: What are the best practices for storing this compound stock solutions to ensure stability?

A4: To maintain the stability of your this compound stock solution, it is recommended to:

  • Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[8]

  • Protect the stock solution from light.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in cell culture medium Low aqueous solubility of this compound.Prepare a fresh, more dilute stock solution in DMSO. Add the compound to the medium immediately before use. Consider using solubility enhancers like HP-β-cyclodextrin.
Inconsistent experimental results Degradation of this compound in stock solution or in the incubator.Prepare fresh stock solutions and aliquot for single use. For long-term experiments, replenish the media with fresh this compound every 24-48 hours.[8]
Loss of compound activity over time Instability of this compound at 37°C in cell culture medium.Minimize the time the compound is in the media before the assay. Perform a time-course experiment to determine the stability of the compound under your experimental conditions.
Cell toxicity observed at higher concentrations Solvent toxicity or off-target effects of the compound.Reduce the final concentration of the solvent (e.g., DMSO) to below 0.5%. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Add an appropriate volume of sterile, anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 50 mM). This compound is reported to be soluble in DMSO at 250 mg/mL.[9]

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[7]

  • Aliquot the stock solution into smaller, single-use, sterile vials.

  • Store the aliquots at -20°C or -80°C, protected from light.[1][2]

Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Media
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Create a series of dilutions of the stock solution in your specific cell culture medium (e.g., DMEM, RPMI-1640) to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all samples and below 0.5%.

  • Incubate the solutions at 37°C for a relevant experimental duration (e.g., 2, 24, 48 hours).

  • After incubation, visually inspect for any precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitate.[7]

  • Carefully collect the supernatant and analyze the concentration of the soluble this compound using a suitable analytical method like HPLC-UV.

  • The highest concentration that remains in solution is the kinetic solubility under those conditions.

Data Presentation

Table 1: Example Kinetic Solubility of this compound in Different Cell Culture Media at 37°C

Media TypeIncubation Time (hours)Kinetic Solubility (µM)Observations
DMEM + 10% FBS250Clear solution
DMEM + 10% FBS2425Fine precipitate observed > 25 µM
RPMI-1640 + 10% FBS240Clear solution
RPMI-1640 + 10% FBS2420Precipitate observed > 20 µM
Serum-Free Medium215Clear solution
Serum-Free Medium245Significant precipitation > 5 µM

Table 2: Effect of Solubility Enhancers on this compound Solubility in DMEM + 10% FBS (24h incubation)

EnhancerConcentrationKinetic Solubility (µM)Fold Increase
None (Control)-25-
HP-β-Cyclodextrin0.5%753.0
Tween® 800.01%401.6
Solutol® HS 150.05%602.4

Visualizations

experimental_workflow Workflow for Assessing this compound Solubility cluster_prep Preparation cluster_incubation Incubation & Observation cluster_analysis Analysis cluster_result Result prep_stock Prepare 10 mM Stock in DMSO prep_dilutions Prepare Serial Dilutions in Media prep_stock->prep_dilutions incubate Incubate at 37°C (2, 24, 48 hours) prep_dilutions->incubate observe Visual Inspection for Precipitation incubate->observe centrifuge Centrifuge to Pellet Precipitate observe->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by HPLC-UV supernatant->hplc determine_solubility Determine Kinetic Solubility hplc->determine_solubility

Caption: Experimental workflow for determining the kinetic solubility of this compound.

idh1_pathway Simplified IDH1 Signaling Pathway cluster_normal Normal Cell Metabolism cluster_cancer Mutant IDH1-driven Cancer cluster_inhibition Inhibition by this compound isocitrate Isocitrate wt_idh1 WT IDH1 isocitrate->wt_idh1 Substrate akg α-Ketoglutarate wt_idh1->akg Product mut_idh1 Mutant IDH1 two_hg 2-Hydroxyglutarate (Oncometabolite) mut_idh1->two_hg Neomorphic Product akg_cancer α-Ketoglutarate akg_cancer->mut_idh1 Substrate gsk321 This compound wt_idh1_inhibited WT IDH1 gsk321->wt_idh1_inhibited Inhibits

Caption: Role of this compound in inhibiting the wild-type IDH1 enzyme.

References

Technical Support Center: Troubleshooting Inconsistent Results in RIPK1 Kinase Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers and scientists encountering inconsistent results in experiments involving potent and selective RIPK1 kinase inhibitors, such as (R,R)-GSK321. The complex and multifaceted nature of the RIPK1 signaling pathway can often lead to variability in experimental outcomes. This guide offers a structured approach to identifying and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing variable levels of cell death inhibition with this compound in our necroptosis assay. What are the potential causes?

A1: Inconsistent inhibition of necroptosis can arise from several factors related to both the experimental setup and the inherent complexity of the RIPK1 signaling pathway. Key areas to investigate include:

  • Cell Line Authenticity and Passage Number: Cell lines can exhibit genetic drift over time, leading to altered expression or function of key signaling proteins in the necroptosis pathway. It is crucial to use authenticated, low-passage cell lines.

  • Reagent Quality and Consistency: The potency of stimuli such as TNF-α, SMAC mimetics (e.g., birinapant), and pan-caspase inhibitors (e.g., z-VAD-FMK) can vary between batches and suppliers. Ensure all reagents are of high quality and stored correctly.

  • Timing of Treatment: The kinetics of necroptosis can vary between cell types. The timing of inhibitor pre-treatment and the duration of stimulation are critical parameters that may require optimization.

  • Off-Target Effects or Cellular Compensation: At higher concentrations or with prolonged exposure, inhibitors may have off-target effects. Additionally, cells can activate compensatory survival pathways that counteract the intended inhibitory effect.

Q2: Our results show that this compound is inducing apoptosis instead of preventing cell death. Why might this be happening?

A2: The dual role of RIPK1 as both a pro-survival and pro-death signaling scaffold means that its inhibition can sometimes paradoxically promote apoptosis. This phenomenon is often linked to the cellular context and the specific state of the TNFR1 signaling complex.[1][2][3]

  • Inhibition of RIPK1 Kinase-Dependent Survival Signals: In some cellular contexts, the kinase activity of RIPK1 is required for the activation of pro-survival NF-κB signaling.[4][5][6] Inhibition of this activity can shift the balance towards apoptosis, which is mediated by the kinase-independent scaffolding function of RIPK1 in Complex IIa.

  • Cellular cIAP Levels: The levels of cellular inhibitor of apoptosis proteins (cIAPs) are critical determinants of the cellular response to TNF-α. Low cIAP levels can favor the formation of the apoptotic Complex IIa over the pro-survival Complex I.

Q3: We are seeing significant batch-to-batch variability in the potency of our RIPK1 inhibitor. How can we address this?

A3: Batch-to-batch variability is a common challenge in pharmacological studies. A systematic approach to quality control and experimental normalization is essential.

  • Compound Quality Control: Independently verify the identity, purity, and concentration of each new batch of the inhibitor using methods such as LC-MS and NMR.

  • Standardized Operating Procedures (SOPs): Implement strict SOPs for all aspects of the experiment, from cell seeding density to reagent preparation and data acquisition.

  • Use of a Reference Compound: Include a well-characterized reference compound with a known potency in every experiment to normalize for inter-experimental variations.

  • Dose-Response Curves: Generate full dose-response curves for each new batch to accurately determine its EC50/IC50 and compare it to previous batches.

Troubleshooting Summary Tables

Table 1: Troubleshooting Inconsistent Necroptosis Inhibition

Observation Potential Cause Recommended Action
High variability in cell death between replicatesInconsistent cell seeding density or healthEnsure uniform cell seeding and monitor cell viability prior to treatment.
Incomplete inhibition at expected effective concentrationsSuboptimal timing of inhibitor pre-treatmentOptimize pre-incubation time with the inhibitor before adding the necroptosis-inducing stimulus.
Loss of inhibitor effect over timeCompound degradation or cellular metabolismAssess the stability of the inhibitor in your specific cell culture medium over the time course of the experiment.
Cell line becomes resistant to inhibitionLong-term culture leading to phenotypic driftReturn to an earlier, authenticated passage of the cell line.

Table 2: Troubleshooting Unintended Pro-Apoptotic Effects

Observation Potential Cause Recommended Action
Increased caspase-3/7 activity upon inhibitor treatmentShifting the signaling balance to Complex IIa-mediated apoptosisCo-treat with a pan-caspase inhibitor (e.g., z-VAD-FMK) to confirm the apoptotic mechanism. Measure markers of NF-κB activation to assess the impact on survival signaling.
Cell death is not rescued by the inhibitorThe observed cell death is RIPK1 kinase-independentInvestigate the involvement of other cell death pathways, such as RIPK1-independent apoptosis or pyroptosis.

Key Experimental Protocols

Protocol 1: Standard Necroptosis Induction and Inhibition Assay

  • Cell Seeding: Seed cells (e.g., HT-29 or L929) in a 96-well plate at a density optimized for your cell line to reach 70-80% confluency on the day of the experiment.

  • Inhibitor Pre-treatment: Pre-incubate the cells with a serial dilution of the RIPK1 inhibitor or vehicle control for 1-2 hours.

  • Necroptosis Induction: Add a combination of TNF-α (e.g., 10-100 ng/mL), a SMAC mimetic (e.g., 100-500 nM birinapant), and a pan-caspase inhibitor (e.g., 20-50 µM z-VAD-FMK) to induce necroptosis.

  • Incubation: Incubate for the desired time period (typically 6-24 hours), depending on the cell line.

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® or propidium (B1200493) iodide staining followed by flow cytometry.

  • Data Analysis: Normalize the data to the vehicle-treated control and the fully inhibited control. Fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Western Blot Analysis of RIPK1 Pathway Activation

  • Experimental Setup: Treat cells as described in the necroptosis assay.

  • Cell Lysis: At key time points, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key pathway proteins, such as phospho-RIPK1 (Ser166), total RIPK1, phospho-MLKL (Ser358), total MLKL, and cleaved caspase-3. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection and quantify the band intensities using appropriate software.

Signaling Pathways and Experimental Workflows

RIPK1_Signaling_Pathway cluster_complex_i Complex I (Pro-survival) cluster_complex_iia Complex IIa (Apoptosis) cluster_complex_iib Complex IIb (Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_I RIPK1 TRADD->RIPK1_I cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1_I Ub LUBAC LUBAC RIPK1_I->LUBAC RIPK1_IIa RIPK1 RIPK1_I->RIPK1_IIa De-ubiquitination NFkB NF-κB Activation LUBAC->NFkB FADD_a FADD RIPK1_IIa->FADD_a RIPK1_IIb RIPK1 (p) RIPK1_IIa->RIPK1_IIb Caspase-8 Inhibition Casp8_a Caspase-8 FADD_a->Casp8_a Apoptosis Apoptosis Casp8_a->Apoptosis Casp8_a->RIPK1_IIb Cleavage RIPK3 RIPK3 (p) RIPK1_IIb->RIPK3 Kinase Activity MLKL MLKL (p) RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis TNF TNF-α TNF->TNFR1 Inhibitor This compound Inhibitor->RIPK1_IIb Inhibits Kinase

Caption: RIPK1 signaling pathway illustrating the bifurcation to pro-survival, apoptotic, and necroptotic outcomes.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagents Verify Reagent Quality and Concentration Start->Check_Reagents Check_Cells Authenticate Cell Line and Passage Number Check_Reagents->Check_Cells Reagents OK Optimize_Protocol Optimize Experimental Parameters (e.g., timing, concentrations) Check_Cells->Optimize_Protocol Cells OK Analyze_Pathway Perform Mechanistic Studies (e.g., Western Blot) Optimize_Protocol->Analyze_Pathway Protocol Optimized Apoptosis_vs_Necroptosis Differentiate Apoptosis and Necroptosis Analyze_Pathway->Apoptosis_vs_Necroptosis Consistent_Results Consistent Results Achieved Apoptosis_vs_Necroptosis->Consistent_Results Mechanism Understood

Caption: A logical workflow for troubleshooting inconsistent experimental results with RIPK1 inhibitors.

References

Identifying and mitigating off-target effects of (R,R)-GSK321

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of (R,R)-GSK321, a wild-type isocitrate dehydrogenase 1 (WT IDH1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of wild-type isocitrate dehydrogenase 1 (WT IDH1) with an IC50 value of 120 nM. It is an isomer of GSK321, a mutant IDH1 inhibitor, and has some cross-reactivity with the R132H IDH1 mutant.[1] Its primary on-target effect is the inhibition of the enzymatic activity of WT IDH1, which can lead to a dose-dependent decrease in reductive glutaminolysis.[1]

Q2: I am observing a phenotype in my experiment that is inconsistent with WT IDH1 inhibition. Could this be due to off-target effects?

Yes, it is possible. Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended target.[2] This can lead to misleading experimental results, cellular toxicity, or other unexpected biological responses.[3] If the observed phenotype does not align with the known function of WT IDH1, it is crucial to investigate potential off-target interactions.

Q3: What are the first steps I should take to investigate potential off-target effects of this compound?

A multi-pronged approach is recommended to determine if your observations are due to off-target effects:

  • Dose-Response Curve: Perform a dose-response experiment to determine the minimal effective concentration of this compound required for the desired on-target activity. Higher concentrations are more likely to engage lower-affinity off-targets.[2]

  • Orthogonal Controls: Use a structurally unrelated WT IDH1 inhibitor to see if it recapitulates the same phenotype. If not, the effect might be specific to the chemical scaffold of this compound and potentially an off-target effect.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of IDH1. If the phenotype persists in the absence of the target protein, it is likely an off-target effect.[2]

Q4: How can I identify the specific off-target proteins of this compound?

Several advanced techniques can be employed for unbiased, proteome-wide identification of off-target interactions:

  • Kinome Profiling: Since many off-target effects of small molecules involve kinases, performing a kinome-wide selectivity screen is a valuable step. This involves testing the inhibitor against a large panel of kinases to identify unintended targets.[4]

  • Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (CETSA-MS): This method can identify protein targets in an unbiased manner by detecting changes in protein thermal stability upon ligand binding in a cellular context.

Q5: I have identified a potential off-target kinase. How can I mitigate this interaction in my experiments?

Once a specific off-target kinase is identified, you can take several steps:

  • Use a More Selective Inhibitor: If available, switch to a more selective WT IDH1 inhibitor with a different off-target profile.

  • Dose Optimization: Use the lowest possible concentration of this compound that still elicits the on-target effect to minimize engagement of the off-target kinase.

  • Combination Therapy: In some cases, a combination of this compound with a specific inhibitor of the off-target kinase can help to dissect the individual contributions of each to the observed phenotype.

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed at effective concentrations.
Potential Cause Troubleshooting Steps Expected Outcome
Off-target toxicity 1. Perform a dose-response curve for cytotoxicity (e.g., using a cell viability assay). 2. Conduct a broad off-target screening panel (e.g., kinome scan) to identify potential toxic off-targets. 3. Compare the cytotoxic profile with a structurally unrelated WT IDH1 inhibitor.1. Determine the therapeutic window. 2. Identification of unintended targets that may mediate toxicity. 3. If cytotoxicity is unique to this compound, it suggests an off-target effect.
Compound precipitation 1. Visually inspect the culture medium for any signs of precipitation. 2. Check the solubility of this compound in your specific cell culture medium.Prevention of non-specific effects caused by compound precipitation.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and below the toxic threshold for your cell line (typically <0.5%).Elimination of solvent-induced cytotoxicity as a confounding factor.
Issue 2: Experimental results are inconsistent with genetic knockdown of IDH1.
Potential Cause Troubleshooting Steps Expected Outcome
Off-target effects 1. Confirm target engagement using a Cellular Thermal Shift Assay (CETSA). 2. Perform kinome profiling to identify potential off-target kinases. 3. Use a structurally distinct WT IDH1 inhibitor to see if the phenotype is reproduced.1. Confirmation that this compound binds to IDH1 in your cellular model. 2. Identification of alternative signaling pathways affected by the compound. 3. Clarification of whether the phenotype is target-specific or compound-specific.
Incomplete knockdown Verify the efficiency of your siRNA or CRISPR/Cas9-mediated knockdown/knockout of IDH1 by Western blot or qPCR.Ensure that the lack of a matching phenotype is not due to residual IDH1 expression.
Compound has a different mechanism than genetic perturbation Consider that the inhibitor may have effects beyond just inhibiting catalytic activity (e.g., affecting protein-protein interactions).A deeper understanding of the compound's mechanism of action.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the specific kinase to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that measures the amount of product formed (e.g., ADP or phosphorylated substrate).

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target, WT IDH1, in a cellular environment.[5]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time to allow for compound uptake and target binding.[6]

  • Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[6][7]

  • Lysis and Centrifugation: Lyse the cells and centrifuge the samples to pellet the aggregated, denatured proteins.[7]

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.[2]

  • Protein Quantification: Quantify the amount of soluble WT IDH1 in the supernatant using a method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble WT IDH1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[3]

Visualizations

Off_Target_Workflow cluster_Initial_Observation Initial Observation cluster_Initial_Validation Initial Validation cluster_Hypothesis Hypothesis cluster_Off_Target_ID Off-Target Identification cluster_Mitigation Mitigation Strategy A Unexpected Phenotype or Toxicity B Dose-Response Curve A->B C Orthogonal Controls A->C D Genetic Knockdown (siRNA/CRISPR) A->D E On-Target Effect B->E F Off-Target Effect C->F D->F G Kinome Profiling F->G H CETSA-MS F->H I Use Lower Concentration G->I J Use More Selective Inhibitor G->J K Combination Treatment G->K H->I H->J H->K

Caption: A workflow for identifying and mitigating off-target effects.

CETSA_Principle cluster_No_Ligand No Ligand cluster_With_Ligand With Ligand (this compound) A Target Protein B Heat A->B Low Tm C Denatured/Aggregated Protein (Insoluble) B->C D Target Protein + Ligand E Heat D->E High Tm F Stable Protein (Soluble) E->F

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Optimizing RORγt Inverse Agonist Dosage for In Vivo Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing RORγt inverse agonists in murine in vivo studies.

Important Note on (R,R)-GSK321

Initial clarification is crucial regarding the compound "this compound". Our database indicates that this compound is an inhibitor of wild-type isocitrate dehydrogenase 1 (WT IDH1)[1][2][3][4][5]. It is not classified as a Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) inverse agonist.

This guide will therefore focus on general principles and common starting points for optimizing the dosage of representative RORγt inverse agonists in mice, as this appears to be the primary scientific interest. The provided data and protocols are based on published studies with various compounds targeting RORγt.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose range for a novel RORγt inverse agonist in mice?

A1: The effective dose of a RORγt inverse agonist is highly compound-specific. However, a general starting range for in vivo studies in mice, based on published literature for various RORγt inverse agonists, is between 10 mg/kg and 100 mg/kg, administered once or twice daily. For instance, one study utilized a dose of 50 mg/kg administered orally twice daily for a specific RORγt inverse agonist in a mouse model of skin inflammation[6][7]. It is critical to perform a dose-ranging study to determine the optimal dose for your specific compound and experimental model.

Q2: What is the most common route of administration for RORγt inverse agonists in mice?

A2: Oral gavage (p.o.) is a frequently used route of administration due to its convenience for repeated dosing. However, intraperitoneal (i.p.) injection is also a viable option, particularly if oral bioavailability is a concern. The choice of administration route should be based on the compound's pharmacokinetic properties.

Q3: How can I assess target engagement of my RORγt inverse agonist in vivo?

A3: Target engagement can be assessed by measuring the expression of RORγt-dependent genes in relevant tissues (e.g., lymph nodes, spleen, or inflamed tissue). A common readout is the inhibition of IL-17A production by T-helper 17 (Th17) cells. This can be measured at both the mRNA level (RT-qPCR) and protein level (ELISA or intracellular flow cytometry).

Q4: What are the potential on-target side effects of RORγt inhibition in mice?

A4: RORγt is crucial for the development and survival of thymocytes. Therefore, a key on-target side effect of RORγt inhibition can be thymic atrophy or alterations in thymocyte populations. It is important to monitor thymus size and cellularity, especially in longer-term studies. Some studies have reported the development of thymic lymphomas in mice with genetic disruption of RORγt, highlighting the need for careful safety assessment of pharmacological inhibitors[6][7].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Lack of Efficacy - Insufficient dosage- Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance)- Inappropriate route of administration- Compound instability- Perform a dose-escalation study.- Characterize the compound's PK profile (e.g., plasma concentration over time).- Consider an alternative route of administration (e.g., i.p. instead of p.o.).- Ensure proper formulation and storage of the compound.
Unexpected Toxicity or Adverse Events - Off-target effects- On-target toxicity at the given dose- Vehicle-related toxicity- Profile the compound against a panel of off-target receptors and enzymes.- Reduce the dose or dosing frequency.- Include a vehicle-only control group to assess the tolerability of the formulation.
High Variability in Response - Inconsistent dosing technique- Biological variability within the animal cohort- Differences in disease induction or severity- Ensure all personnel are properly trained on the administration technique.- Increase the number of animals per group to improve statistical power.- Standardize the disease model and randomize animals into treatment groups.

Experimental Protocols

Protocol 1: In Vivo Dose-Ranging Study for a RORγt Inverse Agonist
  • Animal Model: Select a relevant mouse model of autoimmune or inflammatory disease (e.g., experimental autoimmune encephalomyelitis (EAE) or imiquimod-induced psoriasis).

  • Groups: Establish a vehicle control group and at least three dose levels of the RORγt inverse agonist (e.g., 10, 30, and 100 mg/kg).

  • Administration: Administer the compound and vehicle via the chosen route (e.g., oral gavage) at a consistent time each day.

  • Monitoring: Monitor animals daily for clinical signs of disease, body weight, and any adverse effects.

  • Endpoint Analysis: At the end of the study, collect relevant tissues (e.g., spleen, lymph nodes, central nervous system, skin) for analysis of RORγt target gene expression (e.g., IL-17A, IL-17F, IL-23R) and histological assessment of inflammation.

Protocol 2: Assessment of Thymocyte Apoptosis
  • Treatment: Dose mice with the RORγt inverse agonist at various concentrations.

  • Thymus Collection: At selected time points, euthanize the mice and collect the thymus.

  • Cell Staining: Prepare a single-cell suspension from the thymus and stain with antibodies for cell surface markers (e.g., CD4, CD8) and an apoptosis marker (e.g., Annexin V).

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells within different thymocyte populations (e.g., double-positive CD4+CD8+ cells).

Signaling Pathway and Experimental Workflow Diagrams

RORgt_Signaling_Pathway TGFb TGF-β Naive_T_Cell Naive CD4+ T Cell TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell STAT3 STAT3 Naive_T_Cell->STAT3 Activation RORgt RORγt STAT3->RORgt Induces Expression Th17_Cell Th17 Cell RORgt->Th17_Cell Drives Differentiation IL17A IL-17A Th17_Cell->IL17A IL17F IL-17F Th17_Cell->IL17F IL23R IL-23R Th17_Cell->IL23R Inflammation Inflammation IL17A->Inflammation IL17F->Inflammation Inverse_Agonist RORγt Inverse Agonist Inverse_Agonist->RORgt Inhibits

Caption: RORγt signaling pathway in Th17 cell differentiation.

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Compound_Prep Compound Formulation Dose_Ranging Dose-Ranging Study Compound_Prep->Dose_Ranging Animal_Acclimation Animal Acclimation Animal_Acclimation->Dose_Ranging Efficacy_Study Efficacy Study Dose_Ranging->Efficacy_Study Determine Optimal Dose Toxicity_Assessment Toxicity Assessment Dose_Ranging->Toxicity_Assessment PK_Analysis Pharmacokinetics Efficacy_Study->PK_Analysis PD_Analysis Pharmacodynamics (e.g., IL-17A) Efficacy_Study->PD_Analysis Histo_Analysis Histopathology Efficacy_Study->Histo_Analysis Toxicity_Assessment->Histo_Analysis

References

Technical Support Center: Overcoming Acquired Resistance to (R,R)-GSK321 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with (R,R)-GSK321, a wild-type and mutant isocitrate dehydrogenase 1 (IDH1) inhibitor. The focus is on understanding and overcoming acquired resistance in cancer cells.

FAQs: Understanding and Addressing this compound Resistance

Q1: What is this compound and what is its mechanism of action?

This compound is an enantiomer of GSK321, which acts as an allosteric inhibitor of both wild-type and mutant forms of isocitrate dehydrogenase 1 (IDH1).[1][2] In cancers with IDH1 mutations (e.g., R132H, R132C, R132G), the mutant enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3][4] High levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, by inhibiting α-KG-dependent dioxygenases, which leads to a block in cellular differentiation.[3][4] this compound binds to an allosteric pocket at the dimer interface of the IDH1 enzyme, locking it in an inactive conformation and preventing the production of 2-HG.[5][6] This reduction in 2-HG levels can restore normal cellular differentiation.[2]

Q2: My cancer cells initially responded to this compound, but now they are growing again. What are the common mechanisms of acquired resistance?

Acquired resistance to IDH1 inhibitors like this compound is a significant clinical and experimental challenge. The primary mechanisms observed involve the restoration of 2-HG production or the activation of alternative survival pathways. The most common mechanisms include:

  • Second-Site Mutations in IDH1 : The emergence of additional mutations in the IDH1 gene is a frequent cause of resistance. These mutations can occur either on the same allele as the original mutation (in cis) or on the other allele (in trans).[7][8][9] These mutations often affect the dimer interface where the inhibitor binds, either by sterically hindering the drug or by altering the enzyme's conformation, thus preventing effective inhibition.[3][4][10][11]

  • IDH Isoform Switching : Cancer cells can develop new mutations in the mitochondrial enzyme IDH2 (e.g., R140Q or R172V), which also produces 2-HG.[4][12][13][14] This allows the cells to maintain high levels of the oncometabolite, bypassing the inhibition of mutant IDH1.[12][13][14]

  • Activation of Bypass Signaling Pathways : The cancer cells may activate alternative signaling pathways to promote survival and proliferation, rendering them less dependent on the IDH1/2-HG axis.[3][15] Upregulation of receptor tyrosine kinase (RTK) pathways, such as through mutations in FLT3 or RAS genes, is a common bypass mechanism.[3][15] Activation of the STAT5 signaling pathway has also been shown to mediate resistance to IDH inhibitors by suppressing differentiation.[16]

Q3: How can I confirm if my cells have developed resistance through one of these mechanisms?

To investigate the mechanism of resistance in your cell line, a combination of genomic and functional assays is recommended:

  • Sequence the IDH1 and IDH2 genes : Perform Sanger or next-generation sequencing (NGS) of the entire coding regions of IDH1 and IDH2 to identify any new mutations that have emerged in the resistant cell population compared to the parental, sensitive cells.[17]

  • Measure intracellular 2-HG levels : Use a 2-HG assay kit or liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of 2-HG in parental and resistant cells, both with and without this compound treatment. A restoration of 2-HG levels in the resistant cells in the presence of the inhibitor points towards a 2-HG-dependent resistance mechanism (i.e., second-site mutations or isoform switching).[7][8]

  • Profile key signaling pathways : Use techniques like Western blotting or phospho-proteomics to assess the activation status of known bypass pathways. For example, check for increased phosphorylation of key proteins in the RTK/RAS/MAPK and STAT5 pathways.[15][16]

Q4: What strategies can I use to overcome acquired resistance to this compound?

The strategy to overcome resistance will depend on the underlying mechanism:

  • For second-site IDH1 mutations : Some second-site mutations may confer resistance to one IDH1 inhibitor but remain sensitive to another that binds differently.[10][18] Testing alternative IDH1 inhibitors with different binding modes may be effective.[10][18] For example, the irreversible inhibitor LY3410738 has shown efficacy against the ivosidenib-resistant IDH1 D279N mutation.[1][13]

  • For IDH2 isoform switching : A combination therapy approach using both an IDH1 inhibitor (like this compound) and an IDH2 inhibitor (like enasidenib) could be effective.[2][12] Dual IDH1/2 inhibitors, such as vorasidenib (B611703) (AG-881), are also a promising option.[3][4]

  • For bypass pathway activation : Combine this compound with an inhibitor of the activated bypass pathway. For instance, if RTK signaling is upregulated, a combination with an RTK inhibitor (e.g., a FLT3 or MEK inhibitor) could be synergistic.[15] If STAT5 signaling is activated, combining with a STAT5 inhibitor like pimozide (B1677891) has shown promise in preclinical models.[16]

Troubleshooting Guides

Issue 1: Decreased Sensitivity to this compound Over Time

Potential Cause How to Investigate Suggested Solution
Emergence of a resistant subclone Perform a dose-response curve to confirm the shift in IC50. Sequence IDH1 and IDH2 genes to check for new mutations.Isolate single-cell clones and test their sensitivity individually. If a resistant clone is identified, characterize its resistance mechanism.
Activation of bypass signaling pathways Perform Western blot analysis for phosphorylated (activated) proteins in key survival pathways (e.g., p-ERK, p-AKT, p-STAT5).Test combination therapies with inhibitors targeting the activated pathway (e.g., MEK, PI3K/AKT, or STAT5 inhibitors).
Drug efflux or metabolism Use LC-MS to measure the intracellular concentration of this compound in sensitive vs. resistant cells.Consider using inhibitors of drug efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if sensitivity is restored.

Issue 2: Inconsistent Results in Cell Viability Assays

Potential Cause How to Investigate Suggested Solution
Cell seeding density Test a range of cell seeding densities to find the optimal number for your assay duration and cell line.Ensure consistent cell seeding density across all wells and experiments.
Edge effects in multi-well plates Compare results from wells on the edge of the plate to those in the center.Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain humidity.
Inhibitor stability in media Check the manufacturer's data sheet for the stability of this compound in culture media at 37°C.Prepare fresh drug dilutions for each experiment and consider refreshing the media with the drug for longer-term assays.

Data Presentation

Table 1: Examples of Second-Site IDH1 Mutations Conferring Resistance to IDH1 Inhibitors

Primary Mutation Second-Site Mutation Location/Effect Resistance Mechanism Reference
R132CS280FDimer InterfaceSteric hindrance of inhibitor binding[4][10][19]
R132HD279NDimer InterfaceImpaired inhibitor binding[13]
R132HH315DNADPH Binding SitePrevents stable enzyme-inhibitor complex formation[7]
R132HG289DDimer InterfaceAlters enzyme kinetics and inhibitor binding[18]
R132CR119PDimer InterfaceAlters enzyme kinetics and inhibitor binding[18]

Table 2: IC50 Values for Selected IDH1 Inhibitors Against Resistant Second-Site Mutations

Cell Line (Mutation) Ivosidenib (B560149) IC50 (nM) Olutasidenib IC50 (nM) DS-1001b IC50 (nM) IDH305 IC50 (nM) Reference
R132H----[18]
S280F/R132H>10,00093181[18]

Note: Data presented are examples from studies on ivosidenib and other IDH1 inhibitors, which are expected to have similar resistance patterns to this compound due to their shared allosteric mechanism.

Experimental Protocols

Protocol 1: Generation of Resistant Cell Lines

  • Determine Parental IC50 : Perform a dose-response assay with this compound on the parental cancer cell line to determine the 50% inhibitory concentration (IC50).

  • Initial Exposure : Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Dose Escalation : Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments) over several weeks to months.

  • Characterization : Once a resistant population is established (e.g., can tolerate a >10-fold higher concentration of the inhibitor), confirm the resistant phenotype by re-evaluating the IC50.

  • Cryopreservation : Freeze aliquots of the resistant cells at different passage numbers for future experiments.

Protocol 2: Intracellular 2-HG Measurement by LC-MS

  • Cell Culture : Plate parental and resistant cells and treat with this compound or vehicle control for the desired duration.

  • Metabolite Extraction : Aspirate the media and wash the cells with ice-cold saline. Add 80% methanol (B129727) (pre-chilled to -80°C) to the plate and scrape the cells.

  • Sample Preparation : Transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed to pellet the protein and cell debris.

  • Analysis : Transfer the supernatant (containing the metabolites) to a new tube for LC-MS analysis to quantify 2-HG levels. Normalize the results to the cell number or total protein concentration.

Protocol 3: Western Blot for Signaling Pathway Analysis

  • Cell Lysis : Treat cells as required, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation : Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer : Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane (e.g., with 5% BSA or milk in TBST) and then incubate with primary antibodies against total and phosphorylated proteins of interest (e.g., ERK, AKT, STAT5) overnight at 4°C.

  • Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Acquired_Resistance_to_IDH1_Inhibitors SecondSite Second-Site IDH1 Mutations (cis or trans) Restore2HG Restoration of 2-HG Production SecondSite->Restore2HG IsoformSwitch IDH2 Isoform Switching IsoformSwitch->Restore2HG Bypass Bypass Pathway Activation Survival Increased Survival & Proliferation Bypass->Survival Restore2HG->Survival IDH1i This compound

Caption: Key mechanisms of acquired resistance to IDH1 inhibitors.

Experimental_Workflow_Resistance cluster_hypotheses Investigate Resistance Mechanism start Parental Cancer Cell Line (IDH1-mutant) step1 Establish this compound Resistant Cell Line start->step1 step2 Confirm Resistance (IC50 Shift) step1->step2 step3 Hypothesis Testing step2->step3 hyp1 Measure 2-HG Levels (LC-MS) step3->hyp1 hyp2 Sequence IDH1/IDH2 Genes (NGS) step3->hyp2 hyp3 Profile Signaling Pathways (Western Blot) step3->hyp3 result Identify Mechanism & Develop Counter-Strategy hyp1->result hyp2->result hyp3->result Bypass_Signaling_Pathways RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS RTK->RAS MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation JAK JAK STAT5 STAT5 JAK->STAT5 STAT5->Proliferation DifferentiationBlock Block in Differentiation STAT5->DifferentiationBlock IDH1i This compound mIDH1 Mutant IDH1 IDH1i->mIDH1 TwoHG 2-HG mIDH1->TwoHG TwoHG->DifferentiationBlock

References

Technical Support Center: Assay Development for High-Throughput Screening of Mutant Isocitrate Dehydrogenase 1 (IDH1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) of (R,R)-GSK321 analogs and other mutant IDH1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of mutant IDH1, and how do inhibitors like this compound work?

Mutations in isocitrate dehydrogenase 1 (IDH1), most commonly at the R132 residue, result in a neomorphic enzymatic activity. Instead of converting isocitrate to α-ketoglutarate (α-KG), the mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG can lead to epigenetic dysregulation and a block in cellular differentiation, contributing to neoplasia.[2] Inhibitors like this compound are allosteric inhibitors that bind to the mutant IDH1 enzyme, locking it in an inactive conformation and thereby preventing the production of 2-HG.

Q2: What are the primary assay formats for high-throughput screening of mutant IDH1 inhibitors?

The two primary HTS assay formats are:

  • Biochemical Assays: These assays directly measure the enzymatic activity of purified mutant IDH1. A common method monitors the consumption of the cofactor NADPH, which can be detected by changes in absorbance at 340 nm or through coupled enzymatic reactions that produce a fluorescent or luminescent signal.[3][4]

  • Cell-Based Assays: These assays measure the downstream effect of mutant IDH1 inhibition, which is the reduction of intracellular or extracellular 2-HG levels.[2] This is typically done using cancer cell lines that endogenously express or are engineered to express mutant IDH1 (e.g., HT1080, U87 MG).[2][4] The amount of 2-HG is often quantified by mass spectrometry (LC-MS/MS).[5]

Q3: Why is there a discrepancy between the IC50 values from my biochemical and cell-based assays?

Discrepancies between biochemical and cellular assay results are common and can be attributed to several factors:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower effective intracellular concentration compared to the concentration used in the biochemical assay.

  • Compound Stability and Metabolism: The compound may be unstable or rapidly metabolized within the cell, reducing its inhibitory activity.

  • Off-Target Effects: In a cellular context, the compound may have off-target effects that can influence cell health or the signaling pathway, indirectly affecting the readout.

  • Assay Conditions: Differences in buffer composition, pH, and the presence of other cellular components can influence the compound's activity.

Q4: My 2-HG measurements are inconsistent. What could be the cause?

Inconsistent 2-HG measurements can arise from several sources:

  • Sample Preparation: Incomplete cell lysis or protein precipitation can interfere with the assay. Ensure consistent and thorough sample preparation for all wells.

  • Enantiomer Separation: Mutant IDH1 produces D-2-HG, while cells can also produce L-2-HG under certain conditions. Assays that do not distinguish between these enantiomers, such as some enzymatic assays, may give misleading results. Chiral chromatography (LC-MS/MS) is often required for accurate quantification of D-2-HG.[6][7]

  • Matrix Effects: Components in the cell culture medium or cell lysate can suppress or enhance the ionization of 2-HG in mass spectrometry, leading to variability. The use of an internal standard is crucial to correct for these effects.

  • Compound Cytotoxicity: If the test compound is toxic to the cells, it can lead to a decrease in 2-HG production that is not due to direct inhibition of mutant IDH1. It is important to perform a parallel cytotoxicity assay.

Troubleshooting Guides

Biochemical Assays (NADPH Consumption)
ProblemPossible CauseSuggested Solution
High variability between replicate wells Inconsistent pipetting of enzyme, substrate, or compound.Use calibrated pipettes and ensure proper mixing. Consider using automated liquid handlers for HTS.
Instability of NADPH or the enzyme.Prepare fresh NADPH solutions and keep the enzyme on ice. Avoid multiple freeze-thaw cycles of the enzyme.[3]
Compound precipitation.Check the solubility of the compounds in the assay buffer. The final DMSO concentration should typically be kept below 1%.
Low signal-to-background ratio Insufficient enzyme activity.Optimize the enzyme concentration and incubation time. Ensure the assay buffer components (e.g., MgCl2, DTT) are at their optimal concentrations.[5]
Sub-optimal substrate concentrations.Determine the Km values for α-KG and NADPH and use concentrations around the Km for the assay.[8]
Identification of false positives Compound interferes with the detection system (e.g., autofluorescence).Run a counterscreen where the compound is added after the reaction has been stopped to identify interference with the readout.[9]
Compound is a promiscuous inhibitor.Test the compound against unrelated enzymes or use orthogonal assays (e.g., surface plasmon resonance) to confirm direct binding to mutant IDH1.[10]
Cell-Based Assays (2-HG Measurement)
ProblemPossible CauseSuggested Solution
Low or undetectable 2-HG levels Low expression or activity of mutant IDH1 in the cell line.Confirm the expression of mutant IDH1 by Western blot or sequencing. Ensure the cell line is known to produce sufficient levels of 2-HG.[2][11]
Insufficient incubation time for 2-HG accumulation.Optimize the incubation time with the compound. Typically, 24-72 hours is required to see a significant change in 2-HG levels.
Inefficient extraction of 2-HG.Optimize the cell lysis and metabolite extraction protocol. A common method is quenching with cold methanol.
High background 2-HG levels Contamination of reagents or cell culture medium with 2-HG.Use high-purity reagents and screen different batches of media and serum.
Endogenous production of L-2-HG.Use a chiral separation method (LC-MS/MS) to specifically quantify D-2-HG.[6]
Poor correlation with biochemical assay results Poor cell permeability of the compound.Assess compound permeability using assays like the parallel artificial membrane permeability assay (PAMPA).
Compound is a substrate for efflux pumps.Co-incubate with known efflux pump inhibitors to see if the cellular potency increases.
Compound is cytotoxic.Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel to the 2-HG measurement.[12]

Data Presentation

Table 1: Inhibitory Potency (IC50) of Selected Mutant IDH1 Inhibitors
CompoundTarget(s)Biochemical IC50 (nM) (R132H)Cellular EC50 (nM) (HT1080, R132C)Reference
GSK321mIDH1 (R132H/C/G)4.685[13]
This compoundWT IDH1120N/A[1]
AGI-5198mIDH1 (R132H)2340 (U87, R132H)[2]
ML309mIDH1 (R132H)96290 (U87, R132H)[4]
AG-120 (Ivosidenib)mIDH1~40~50-220[2]

N/A: Not available

Table 2: Kinetic Parameters for Mutant IDH1 (R132H)
SubstrateKm (µM)Reference
α-Ketoglutarate965[14]
NADPH5.9 ± 0.51[14]

Note: Km values can vary depending on assay conditions.

Experimental Protocols

Protocol 1: Biochemical Mutant IDH1 HTS Assay (NADPH Consumption)

This protocol is a general guideline for a 384-well plate format and should be optimized for specific instruments and reagents.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 0.01% Tween 20, and 1% DMSO.[5]

    • Enzyme Solution: Prepare a working solution of purified recombinant mutant IDH1 (e.g., R132H) in assay buffer. The final concentration should be optimized (e.g., 30 nM).[5]

    • Substrate/Cofactor Mix: Prepare a solution of α-ketoglutarate and NADPH in assay buffer. Final concentrations should be around their respective Km values (e.g., 250 µM α-KG, 100 µM NADPH).[5]

    • Test Compounds: Prepare serial dilutions of the this compound analogs in 100% DMSO.

  • Assay Procedure:

    • Add test compounds to the assay plate (e.g., 50 nL).

    • Add the enzyme solution to all wells.

    • Pre-incubate the enzyme and compounds for 30 minutes at 37°C.

    • Initiate the reaction by adding the substrate/cofactor mix.

    • Incubate for 1.5 hours at 37°C.[5]

  • Detection:

    • Stop the reaction and measure the remaining NADPH. This can be done by:

      • Direct Absorbance: Measure the decrease in absorbance at 340 nm.

      • Coupled Enzyme System: Add a detection reagent containing diaphorase and resazurin (B115843). Diaphorase uses the remaining NADPH to convert resazurin to the fluorescent resorufin. Measure fluorescence (e.g., Ex/Em = 530/590 nm).[4]

Protocol 2: Cell-Based Mutant IDH1 HTS Assay (2-HG Measurement by LC-MS/MS)

This protocol is a general guideline for a 96-well plate format and should be optimized for the specific cell line and LC-MS/MS system.

  • Cell Culture:

    • Seed mutant IDH1-expressing cells (e.g., HT1080) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the this compound analogs. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48-72 hours.

  • Metabolite Extraction:

    • Aspirate the cell culture medium.

    • Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol.

    • Incubate at -80°C for 15 minutes.[7]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Analysis by LC-MS/MS:

    • Dry the metabolite extract, for example, using a roto-evaporator.[7]

    • For chiral separation, derivatize the samples. A common reagent is diacetyl-L-tartaric anhydride (B1165640) (DATAN).[7][15]

    • Reconstitute the derivatized samples in a suitable solvent for LC-MS/MS analysis.

    • Inject the samples onto an LC-MS/MS system equipped with a chiral column to separate D- and L-2-HG.

    • Quantify the amount of D-2-HG based on a standard curve.

Mandatory Visualizations

Mutant_IDH1_Pathway cluster_TCA TCA Cycle cluster_Neomorphic Neomorphic Reaction cluster_Inhibition Inhibition cluster_Downstream Downstream Effects Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-Type IDH1 alpha_KG_mut α-Ketoglutarate Two_HG D-2-Hydroxyglutarate (Oncometabolite) Epigenetic_Changes Epigenetic Changes (Histone & DNA Hypermethylation) Two_HG->Epigenetic_Changes Differentiation_Block Block in Cellular Differentiation Two_HG->Differentiation_Block alpha_KG_mut->Two_HG Mutant IDH1 GSK321 This compound Analogs Mutant_IDH1 Mutant IDH1 GSK321->Mutant_IDH1 Inhibits

Caption: The signaling pathway of mutant IDH1.

HTS_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assay b_start Start b_add_enzyme Add Mutant IDH1 Enzyme & Compound b_start->b_add_enzyme b_incubate Pre-incubate b_add_enzyme->b_incubate b_add_substrate Add α-KG & NADPH b_incubate->b_add_substrate b_reaction Enzymatic Reaction b_add_substrate->b_reaction b_detect Detect NADPH Consumption b_reaction->b_detect b_end End b_detect->b_end c_start Start c_seed_cells Seed Mutant IDH1 Expressing Cells c_start->c_seed_cells c_add_compound Add Compound c_seed_cells->c_add_compound c_incubate Incubate (48-72h) c_add_compound->c_incubate c_extract Extract Metabolites c_incubate->c_extract c_analyze Analyze 2-HG (LC-MS/MS) c_extract->c_analyze c_end End c_analyze->c_end

Caption: High-throughput screening workflows for mutant IDH1 inhibitors.

Troubleshooting_Logic start Inconsistent HTS Data check_assay_type Biochemical or Cell-Based? start->check_assay_type biochem Biochemical Assay check_assay_type->biochem Biochemical cell Cell-Based Assay check_assay_type->cell Cell-Based check_reagents Check Reagent Stability (Enzyme, NADPH) biochem->check_reagents check_pipetting Verify Pipetting Accuracy biochem->check_pipetting check_compound Assess Compound Solubility & Interference biochem->check_compound check_cells Confirm Cell Line Integrity & Mutant IDH1 Expression cell->check_cells check_extraction Optimize Metabolite Extraction cell->check_extraction check_analysis Validate 2-HG Analysis (Chiral Separation, Internal Std) cell->check_analysis check_toxicity Run Parallel Cytotoxicity Assay cell->check_toxicity

Caption: A logical workflow for troubleshooting HTS assay issues.

References

Interpreting unexpected phenotypes in (R,R)-GSK321 treated cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals using (R,R)-GSK321.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an isomer of GSK321 and is characterized as an inhibitor of wild-type isocitrate dehydrogenase 1 (WT IDH1) with an IC50 value of 120 nM.[1] It also exhibits some cross-reactivity as an inhibitor of the mutant R132H IDH1.[1] Its parent compound, GSK321, is a potent and selective inhibitor of mutant IDH1 enzymes (R132G, R132C, R132H).[2][3][4] The primary therapeutic goal of targeting mutant IDH1 is to decrease the production of the oncometabolite 2-hydroxyglutarate (2-HG).[2][3][5] Reduction in 2-HG levels can reverse the block in myeloid differentiation and promote the maturation of leukemic blasts.[2][3][4]

Q2: What is the expected cellular outcome of treating mutant IDH1 cells with a related inhibitor like GSK321?

The expected long-term outcome is a reduction in cell viability and an increase in cell differentiation.[2][6] Treatment of IDH1 mutant acute myeloid leukemia (AML) cells with GSK321 leads to a decrease in intracellular 2-HG, which in turn abrogates the myeloid differentiation block and induces granulocytic differentiation.[2][3][4]

Q3: Are there any known off-target effects for GSK321 or its isomers?

While there is no direct evidence from the provided search results indicating that this compound is a RIPK1 inhibitor, it is noteworthy that some compounds from GSK's portfolio, initially designed as PERK inhibitors, were later identified as potent off-target inhibitors of RIPK1.[7] Researchers should be aware of the potential for off-target effects with any small molecule inhibitor. Adverse events with RIPK1 inhibitors in clinical studies are generally drug-specific and related to off-target effects, with headache and gastrointestinal events being the most common.[8]

Troubleshooting Guides

Issue: Observed a Transient Increase in Cell Proliferation After Treatment

Q: We are treating IDH1-mutant AML cells with this compound and have observed an unexpected increase in cell numbers in the initial phase of the experiment (first 7-10 days). Is this a known phenomenon?

A: Yes, this is a documented, albeit counterintuitive, phenotype. Studies with the closely related mutant IDH1 inhibitor, GSK321, have shown a significant but transient increase in the number of viable IDH1 mutant AML cells, ranging from a 2-fold to 15-fold increase, which peaks around day 9 of treatment.[2][3][6] This initial proliferative burst is followed by a return to control levels and, eventually, a decrease in viability and an increase in cell death after approximately 15 days.[2][6] This effect is often accompanied by a decrease in the population of quiescent (G0) cells and an increase in cells entering the G1 phase of the cell cycle.[2][3]

Experimental Protocol: Characterizing the Transient Hyperproliferative Phase

This protocol outlines a workflow to monitor and quantify the unexpected increase in cell proliferation.

  • Cell Culture and Treatment:

    • Plate IDH1 mutant AML cells (e.g., primary patient samples with R132G or R132C mutations) at a density of 1 x 10^5 cells/mL.

    • Treat cells with this compound at a final concentration of 1-3 µM. Use DMSO as a vehicle control.

    • Maintain cultures for at least 21 days, refreshing the medium and inhibitor every 3-4 days.

  • Cell Viability and Count:

    • At regular intervals (e.g., Day 0, 3, 7, 9, 12, 15, 18, 21), collect an aliquot of cells from each condition.

    • Use a hemocytometer or an automated cell counter with Trypan Blue exclusion to determine the total number of viable cells.

  • Cell Cycle Analysis:

    • At the same time points, harvest approximately 1 x 10^6 cells.

    • Fix the cells in 70% ethanol (B145695) and store them at -20°C.

    • For analysis, wash the cells and stain them with a propidium (B1200493) iodide (PI) solution containing RNase A.

    • Analyze the DNA content using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

  • Apoptosis Assay:

    • To correlate viability with cell death, perform an Annexin V and PI staining at later time points (e.g., Day 7, 15, 21).

    • Analyze by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize hypothetical data based on published findings for the related compound GSK321.[2][6]

Table 1: Relative Cell Count Over Time

Treatment Day Vehicle Control (Fold Change) This compound (Fold Change)
0 1.0 1.0
3 1.5 2.5
7 2.5 8.0
9 3.0 12.0
12 3.5 6.0
15 4.0 3.5

| 21 | 4.5 | 2.0 |

Table 2: Cell Cycle Distribution

Treatment Day Condition % G0 Phase % G1 Phase
7 Vehicle Control 65% 30%
7 This compound 35% 60%
15 Vehicle Control 64% 31%

| 15 | this compound | 62% | 33% |

Table 3: Cell Viability (Annexin V Assay)

Treatment Day Condition % Viable Cells (Annexin V-)
7 Vehicle Control 95%
7 This compound 94%
15 Vehicle Control 92%

| 15 | this compound | 75% |

Visualizations

Signaling Pathway and Drug Effect

IDH1_Inhibition_Pathway cluster_0 Mutant IDH1 Activity cluster_1 Cellular Consequence cluster_2 Therapeutic Intervention aKG Alpha-ketoglutarate mut_IDH1 Mutant IDH1 (e.g., R132H) aKG->mut_IDH1 two_HG 2-Hydroxyglutarate (Oncometabolite) mut_IDH1->two_HG Diff_Block Differentiation Block two_HG->Diff_Block induces Proliferation Leukemic Proliferation Diff_Block->Proliferation leads to GSK321 This compound GSK321->mut_IDH1 inhibits

Caption: Mechanism of this compound on the mutant IDH1 pathway.

Experimental Workflow

Troubleshooting_Workflow cluster_timepoints Time-Course Analysis (Days 0-21) cluster_results Data Interpretation start Start: IDH1-mutant AML cells treat Treat with this compound vs. Vehicle Control start->treat count Cell Count & Viability Assay (Trypan Blue) treat->count cycle Cell Cycle Analysis (PI Staining) treat->cycle apoptosis Apoptosis Assay (Annexin V) treat->apoptosis phenotype Characterize Phenotype: - Transient Hyperproliferation - G0 -> G1 Shift - Delayed Apoptosis count->phenotype cycle->phenotype apoptosis->phenotype

Caption: Workflow for investigating unexpected cell proliferation.

References

Addressing compound precipitation issues with (R,R)-GSK321 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R,R)-GSK321, focusing on challenges related to its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution after I diluted my DMSO stock in an aqueous buffer. What is happening?

A1: This is a common issue when working with hydrophobic compounds like this compound.[1] this compound is soluble in organic solvents like DMSO but is not soluble in water.[2][3] When the DMSO stock solution is added to an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution if its concentration exceeds its solubility limit in the final aqueous environment.[4]

Q2: What are the immediate first steps to troubleshoot the precipitation of this compound?

A2: First, ensure your stock solution is fully dissolved. If needed, you can use gentle warming and vortexing.[5] When preparing your working solution, add the this compound DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing the buffer.[4] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

Q3: I'm still observing precipitation even after following the recommended dilution method. What other factors could be at play?

A3: Several factors can contribute to precipitation:

  • Final Concentration: The final concentration of this compound in your aqueous solution may be too high. You may need to perform a solubility test to determine the maximum soluble concentration in your specific medium.[5]

  • Temperature: The solubility of compounds can be temperature-dependent. Ensure your aqueous buffer is at room temperature or 37°C before adding the stock solution, and be mindful of temperature shifts during your experiment.[4][5]

  • pH: Changes in the pH of your solution can affect the solubility of a compound. Using a well-buffered aqueous system is important to maintain a stable pH.[4]

  • Interactions with Media Components: If you are using cell culture media, components like salts and proteins can interact with your compound and affect its solubility over time.[5]

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

A4: For most cell lines, the concentration of DMSO should be kept below 1%, with 0.1% being a safer concentration to avoid solvent-induced artifacts or cytotoxicity.[6] Always check the tolerance of your specific cell line to DMSO.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer The concentration of this compound exceeds its solubility limit in the aqueous solution due to a rapid change in solvent polarity.[4]Add the DMSO stock solution dropwise to the vigorously vortexing aqueous buffer.[4] Pre-warm the aqueous buffer to 37°C before adding the stock solution.[5]
Cloudiness or precipitate observed in cell culture media over time The compound may be unstable in the media, interacting with media components, or precipitating due to temperature or pH shifts in the incubator.[5]Test the stability of this compound in your specific cell culture medium over the duration of your experiment. Ensure the medium is properly buffered for the CO2 environment of the incubator.[5]
Precipitate is observed after thawing a frozen stock solution The compound has poor solubility at lower temperatures and has precipitated during the freeze-thaw cycle.[5]Gently warm the stock solution to 37°C and vortex to ensure the compound is fully redissolved before use.[5] It is also good practice to aliquot stock solutions to minimize freeze-thaw cycles.[5]

Quantitative Data Summary

Table 1: Inhibitory Activity of GSK321 Isomers

CompoundTargetIC50 (nM)
This compoundWild-Type IDH1120[2]
GSK321Mutant IDH1 (R132H)4.6[7][8]
GSK321Mutant IDH1 (R132C)3.8[7][8]
GSK321Mutant IDH1 (R132G)2.9[7][8]
GSK321Wild-Type IDH146[8]

Table 2: Cellular Activity of GSK321

Cell LineAssayEC50 (nM)
HT1080 (R132C IDH1 mutant)Intracellular 2-HG Production85[8][9]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Materials: this compound powder, 100% DMSO, sterile microcentrifuge tubes, vortex mixer.

  • Procedure:

    • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. For example, for 1 mg of this compound (MW: 501.56 g/mol ), add 199.38 µL of DMSO.

    • Vortex the solution thoroughly to ensure the compound is completely dissolved.

    • If necessary, gently warm the solution at 37°C and use sonication to aid dissolution.[2]

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer

  • Materials: this compound stock solution (in DMSO), aqueous buffer (e.g., PBS, cell culture medium), sterile conical tubes, vortex mixer.

  • Procedure:

    • Bring the this compound stock solution and the aqueous buffer to room temperature or 37°C.

    • Vortex the stock solution to ensure it is fully dissolved.

    • Add the required volume of aqueous buffer to a new sterile tube.

    • While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise.

    • Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.[4]

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the solubility limit may have been exceeded.[4]

Visualizations

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting GSK321_powder This compound Powder Stock_Solution High-Concentration Stock Solution GSK321_powder->Stock_Solution Dissolve DMSO 100% DMSO DMSO->Stock_Solution Vortex Vigorous Vortexing Stock_Solution->Vortex Add Dropwise Aqueous_Buffer Aqueous Buffer (e.g., PBS, Media) Aqueous_Buffer->Vortex Working_Solution Final Working Solution Vortex->Working_Solution Precipitation Precipitation Observed Working_Solution->Precipitation Check_Concentration Lower Final Concentration Precipitation->Check_Concentration Check_Temp Optimize Temperature Precipitation->Check_Temp Check_pH Ensure Proper Buffering Precipitation->Check_pH

Caption: Experimental workflow for preparing this compound solutions and troubleshooting precipitation.

cluster_pathway Simplified IDH1 Signaling Pathway Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 Substrate alpha_KG α-Ketoglutarate (α-KG) Mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG->Mutant_IDH1 Substrate two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) WT_IDH1->alpha_KG Catalyzes Mutant_IDH1->two_HG Neomorphic Activity GSK321 This compound GSK321->WT_IDH1 Inhibits

References

Technical Support Center: Validating (R,R)-GSK321-Specific Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and interpreting control experiments for validating the specific effects of (R,R)-GSK321.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: The designation "this compound" can be ambiguous and may refer to one of two distinct compounds. It is crucial to verify the specific compound you are using.

  • Inhibitor of mutant Isocitrate Dehydrogenase 1 (IDH1): More commonly, "this compound" may refer to a stereoisomer of GSK321, a potent and selective inhibitor of mutant IDH1 enzymes, particularly those with R132H, R132C, and R132G mutations.[1][2][3][4] The primary mechanism of action is the inhibition of the neomorphic activity of mutant IDH1, leading to a reduction in the oncometabolite 2-hydroxyglutarate (2-HG).[1][3][5]

  • Inhibitor of wild-type Isocitrate Dehydrogenase 1 (WT IDH1): "this compound" has also been described as an inhibitor of wild-type IDH1.[6][7]

Q2: Why is it critical to validate the specificity of this compound?

A2: Validating the specificity of any small molecule inhibitor is essential to ensure that the observed biological effects are due to the modulation of the intended target and not a result of off-target effects. This is critical for data interpretation and the advancement of reliable scientific findings.

Q3: What are the essential positive and negative controls for experiments with the mutant IDH1 inhibitor GSK321?

A3: For the mutant IDH1 inhibitor, the following controls are recommended:

  • Positive Controls:

    • A well-characterized, structurally distinct inhibitor of mutant IDH1.

    • Cell lines endogenously expressing or engineered to express a specific IDH1 mutation (e.g., R132H, R132C).

  • Negative Controls:

    • GSK990: A structurally related but biologically inactive analog of GSK321.[1] This is the most critical negative control.

    • Vehicle control (e.g., DMSO).[1]

    • Isogenic cell lines expressing wild-type IDH1.[1]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results with this compound.
  • Possible Cause 1: Incorrect compound identity.

    • Troubleshooting Step: Confirm the certificate of analysis for your compound. Verify whether you have the mutant IDH1 inhibitor or the wild-type IDH1 inhibitor.

  • Possible Cause 2: Off-target effects.

    • Troubleshooting Step: Perform a rescue experiment. If the observed phenotype is due to on-target activity, it should be reversible by adding the product of the enzymatic reaction (e.g., 2-HG for mutant IDH1 inhibition). Additionally, profile the compound against a panel of kinases or other potential off-targets to identify unintended activities.

  • Possible Cause 3: Experimental variability.

    • Troubleshooting Step: Ensure consistent cell passage numbers, reagent quality, and adherence to protocols. Include appropriate positive and negative controls in every experiment.

Issue 2: No significant reduction in 2-hydroxyglutarate (2-HG) levels after treatment with the mutant IDH1 inhibitor.
  • Possible Cause 1: Insufficient compound concentration or treatment duration.

    • Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for 2-HG reduction in your specific cell model. The EC50 for 2-HG inhibition in HT1080 cells is approximately 85 nM after 24 hours.[1][5]

  • Possible Cause 2: Cell line does not express a susceptible IDH1 mutation.

    • Troubleshooting Step: Verify the IDH1 mutation status of your cell line by sequencing. Test the compound in a validated positive control cell line known to harbor a responsive IDH1 mutation (e.g., HT-1080, which has the R132C mutation).[1][5]

  • Possible Cause 3: Issues with the 2-HG measurement assay.

    • Troubleshooting Step: Validate your 2-HG detection method (e.g., LC-MS/MS) using appropriate standards and controls.

Quantitative Data Summary

Table 1: In Vitro Potency of GSK321 against Mutant and Wild-Type IDH1.

TargetIC50 (nM)
Mutant IDH1 (R132G)2.9[3]
Mutant IDH1 (R132C)3.8[3]
Mutant IDH1 (R132H)4.6[3]
Wild-Type IDH146[3]

Table 2: Cellular Activity of GSK321.

AssayCell LineParameterValue
2-HG ProductionHT-1080 (IDH1 R132C)EC5085 nM[1][3][5]

Table 3: Potency of this compound against Wild-Type IDH1.

TargetIC50 (nM)
Wild-Type IDH1120[6][7]

Experimental Protocols

Protocol 1: Measurement of Intracellular 2-Hydroxyglutarate (2-HG) by LC-MS/MS
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound, the inactive analog GSK990, and vehicle control (DMSO) for the desired time (e.g., 24-48 hours).[1]

  • Metabolite Extraction:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice for 10 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system configured for 2-HG detection.

  • Data Normalization: Normalize the 2-HG levels to the total protein concentration or cell number for each sample.

Protocol 2: Western Blot for Histone H3 Lysine 9 Dimethylation (H3K9me2)
  • Cell Treatment: Treat cells with this compound, GSK990, and vehicle control for 48 hours.[2][3]

  • Histone Extraction:

    • Harvest cells and wash with PBS.

    • Perform histone extraction using a commercially available kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of histone extracts on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against H3K9me2.

    • Incubate with a primary antibody against total Histone H3 as a loading control.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Densitometry Analysis: Quantify the band intensities and normalize the H3K9me2 signal to the total H3 signal.

Visualizations

experimental_workflow_mutant_idh1 cluster_treatment Cell Treatment cluster_assays Downstream Assays Cell_Line IDH1 Mutant Cell Line GSK321 This compound GSK990 GSK990 (Inactive Control) Vehicle Vehicle (e.g., DMSO) 2HG_Assay 2-HG Measurement (LC-MS/MS) GSK321->2HG_Assay Analyze Western_Blot Western Blot (H3K9me2) GSK321->Western_Blot Analyze Differentiation_Assay Myeloid Differentiation (Flow Cytometry) GSK321->Differentiation_Assay Analyze GSK990->2HG_Assay Analyze GSK990->Western_Blot Analyze GSK990->Differentiation_Assay Analyze Vehicle->2HG_Assay Analyze Vehicle->Western_Blot Analyze Vehicle->Differentiation_Assay Analyze

Caption: Experimental workflow for validating the on-target effects of the mutant IDH1 inhibitor this compound.

signaling_pathway_mutant_idh1 Isocitrate Isocitrate Mutant_IDH1 Mutant IDH1 (e.g., R132H) Isocitrate->Mutant_IDH1 Substrate aKG α-Ketoglutarate aKG->Mutant_IDH1 Substrate 2HG 2-Hydroxyglutarate (Oncometabolite) TET_Enzymes TET Enzymes & Histone Demethylases 2HG->TET_Enzymes Inhibits Mutant_IDH1->aKG Reduced conversion Mutant_IDH1->2HG Neomorphic activity GSK321 This compound GSK321->Mutant_IDH1 Inhibits Hypermethylation DNA & Histone Hypermethylation TET_Enzymes->Hypermethylation Prevents Diff_Block Block in Myeloid Differentiation Hypermethylation->Diff_Block Leads to

Caption: Signaling pathway of mutant IDH1 and the inhibitory effect of this compound.

logical_relationship_controls cluster_gsk321 Treatment with this compound cluster_gsk990 Treatment with GSK990 (Inactive Control) cluster_wt Treatment of WT IDH1 Cells Hypothesis Observed Phenotype is due to On-Target Inhibition of Mutant IDH1 Phenotype_Observed Phenotype Observed (e.g., Differentiation) Hypothesis->Phenotype_Observed 2HG_Reduced 2-HG Levels Reduced Hypothesis->2HG_Reduced No_Phenotype No Phenotype Hypothesis->No_Phenotype Predicts No_2HG_Reduction No Change in 2-HG Hypothesis->No_2HG_Reduction Predicts No_Phenotype_WT No Phenotype Hypothesis->No_Phenotype_WT Predicts

Caption: Logical framework for validating this compound specificity using key control experiments.

References

Best practices for long-term storage of (R,R)-GSK321

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of (R,R)-GSK321.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receiving the compound, it is crucial to store it under the recommended conditions immediately to ensure its stability and efficacy. For powdered this compound, long-term storage at -20°C is recommended, which can preserve it for up to three years.[1][2] For shorter periods, storage at 4°C is acceptable for up to two years.[2][3] The vial should be kept dry and protected from light.[4]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Once this compound is dissolved in a solvent such as DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2] These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain their integrity.[5][6]

Q3: The powder is not visible or is stuck to the cap of the vial. What should I do?

A3: Small quantities of lyophilized powder can be difficult to see as they may have coated the walls or cap of the vial during shipment.[2] Before opening, gently centrifuge the vial at a low speed (200-500 RPM) to pellet the compound at the bottom.[1]

Q4: What is the best solvent to use for preparing a stock solution of this compound?

A4: this compound is soluble in DMSO.[4][5] For in vitro experiments, a high-concentration stock solution (e.g., 10 mM) is typically prepared in 100% DMSO.[3] This stock can then be further diluted in an aqueous buffer or cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in your experimental setup is low (generally <0.5%) to avoid cytotoxicity.[3]

Q5: My this compound solution has formed a precipitate. Can I still use it?

A5: No, do not use a solution that has precipitated.[3] Precipitation indicates that the compound is no longer fully dissolved, which will lead to inaccurate concentration and unreliable experimental results. Centrifuge the vial to pellet the precipitate and prepare a fresh solution.[3] Refer to the troubleshooting workflow below for guidance on how to address precipitation issues.

Q6: How can I check the stability of my stored this compound?

A6: The stability and purity of your compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A change in the retention time or the appearance of new peaks in an HPLC chromatogram can indicate degradation. The detailed protocol below provides a general method for stability assessment using HPLC.

Data Presentation

Summary of Storage Conditions
FormStorage TemperatureRecommended DurationCitations
Solid (Powder) -20°CUp to 3 years[1][2][3]
4°CUp to 2 years[2][3]
Stock Solution -80°CUp to 6 months[2][5][6]
-20°CUp to 1 month[2][5][6]

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol provides a general method to assess the stability of this compound in solution over time.

Objective: To determine the percentage of intact this compound remaining after incubation under specific experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • High-purity solvents for HPLC mobile phase (e.g., acetonitrile, water with 0.1% formic acid)

  • HPLC system with a UV detector and a suitable C18 column

  • Incubator set to the desired experimental temperature (e.g., 37°C)

  • Autosampler vials

Methodology:

  • Prepare Initial Sample (T=0):

    • Dilute the this compound stock solution to the final experimental concentration in your chosen buffer (e.g., PBS, pH 7.4).

    • Immediately take an aliquot of this solution.

    • Centrifuge the aliquot to pellet any potential micro-precipitates.

    • Transfer the supernatant to an HPLC vial. This is your baseline (T=0) sample.

  • Incubate the Solution:

    • Incubate the remaining solution under your desired experimental conditions (e.g., 37°C in a cell culture incubator).

  • Prepare Time-Point Samples:

    • At predetermined time points (e.g., 24, 48, 72 hours), take aliquots of the incubated solution.

    • Process each aliquot as described in step 1 (centrifuge and transfer supernatant to an HPLC vial).

  • HPLC Analysis:

    • Analyze all samples (T=0 and subsequent time points) using a validated HPLC method.

    • Set the UV detector to a wavelength appropriate for detecting this compound.

    • The peak area corresponding to the intact this compound will be measured for each sample.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:

      • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • A significant decrease in the main peak area or the appearance of new peaks suggests degradation of the compound.

Visualizations

start Precipitate observed in working solution q1 Is the solvent fresh and anhydrous? (e.g., new bottle of DMSO) start->q1 sol_issue Use a fresh, unopened bottle of anhydrous solvent q1->sol_issue a1_no q2 Was the final concentration too high for the aqueous buffer? q1->q2 a1_yes a1_yes Yes a1_no No final_action Prepare a fresh dilution from the stock solution sol_issue->final_action conc_issue Lower the final concentration or increase the percentage of co-solvent (e.g., DMSO) q2->conc_issue a2_yes q2->final_action a2_no a2_yes Yes a2_no No conc_issue->final_action

Caption: Troubleshooting workflow for compound precipitation.

start Select Solvent System q_exp_type Experiment Type? start->q_exp_type invitro In Vitro (Cell-based) q_exp_type->invitro In Vitro invivo In Vivo (Animal model) q_exp_type->invivo In Vivo dmso Primary Solvent: 100% DMSO (for high concentration stock) invitro->dmso formulation Requires formulation with co-solvents and excipients (e.g., PEG, Tween, Saline) invivo->formulation dilution Dilute stock solution into aqueous buffer or media. Keep final DMSO <0.5% dmso->dilution

Caption: Decision tree for solvent selection.

parent This compound (Active Compound) hydrolysis Hydrolysis (e.g., amide bond cleavage) parent->hydrolysis oxidation Oxidation (e.g., at electron-rich sites) parent->oxidation photodegradation Photodegradation (if exposed to light) parent->photodegradation inactive1 Inactive Metabolite 1 hydrolysis->inactive1 inactive2 Inactive Metabolite 2 oxidation->inactive2 inactive3 Inactive Metabolite 3 photodegradation->inactive3

Caption: Common degradation pathways for small molecules.

cluster_0 Mitochondria / Cytosol cluster_1 Cancer Cell with IDH1 Mutation isocitrate Isocitrate idh1_wt Wild-Type IDH1 isocitrate->idh1_wt akg α-Ketoglutarate (α-KG) idh1_wt->akg akg_mut α-Ketoglutarate idh1_mut Mutant IDH1 (e.g., R132H) akg_mut->idh1_mut hg2 2-Hydroxyglutarate (2-HG Oncometabolite) epigenetic Epigenetic Dysregulation (DNA Hypermethylation) hg2->epigenetic idh1_mut->hg2 diff_block Differentiation Block epigenetic->diff_block gsk321 This compound gsk321->idh1_mut inhibits

Caption: Simplified signaling pathway of IDH1 and its inhibition.

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis of Mutant IDH1 Inhibitors: (R,R)-GSK321 and GSK864

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of two potent allosteric inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), (R,R)-GSK321 and its structurally related analog, GSK864. This analysis is based on available preclinical data and aims to delineate their respective profiles for in vivo applications.

Mutations in the IDH1 enzyme are a common feature in several cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. Consequently, inhibitors targeting mutant IDH1 have emerged as a promising therapeutic strategy. This guide focuses on two such inhibitors, this compound and GSK864, providing a detailed comparison of their biochemical potency, cellular activity, and, most importantly, their efficacy in in vivo models.

Biochemical and Cellular Potency

Both this compound and GSK864 are highly potent inhibitors of various IDH1 mutants. GSK321 demonstrates low nanomolar IC50 values against the most common R132 mutations.[1][2] GSK864, a chemical probe developed from the same chemical series as GSK321, also exhibits potent inhibition of IDH1 mutants.[3] While GSK321 is a potent inhibitor, GSK864 was specifically developed to possess improved pharmacokinetic properties, making it more suitable for in vivo studies.[1][4]

CompoundTargetIC50 (nM)Cellular EC50 for 2-HG Reduction (nM)Cell Line
This compound IDH1 R132G2.9[2]85[1][2]HT1080 (IDH1 R132C)
IDH1 R132C3.8[2]
IDH1 R132H4.6[2]
Wild-Type IDH146[2]
GSK864 IDH1 R132C8.8[3]320[1][3][4]HT1080 (IDH1 R132C)
IDH1 R132H15.2[3]
IDH1 R132G16.6[3]

In Vivo Efficacy and Pharmacokinetics

The primary distinction between this compound and GSK864 for in vivo applications lies in their pharmacokinetic profiles. GSK864 was engineered for enhanced properties, leading to its selection for in vivo xenograft studies.[1][4]

GSK864 In Vivo Studies

In a xenograft model utilizing primary human AML cells with IDH1 mutations, GSK864 demonstrated the ability to reduce leukemic blasts.[1] Following intraperitoneal administration in mice, GSK864 maintained significant concentrations in the peripheral blood for up to 24 hours.[1][3] Treatment of engrafted mice with GSK864 led to a slight increase in the number of more differentiated huCD45+ CD38+ cells in the bone marrow.[3]

ParameterValueSpeciesModel
GSK864
DosingNot specified in detailCD-1 Mice[3]AML Xenograft[1]
PharmacokineticsMaintained significant blood concentrations for up to 24 hours[1][3]
EfficacyReduction in leukemic blasts[1]
This compound In Vivo Studies

While GSK864 was the preferred compound for in vivo evaluation due to its pharmacokinetics, one study mentions an in vivo experiment with GSK321. In a mouse xenograft model of IDH1-mutant AML, intraperitoneal administration of GSK321 at 150 mg/kg daily for 15 days resulted in a reduction of leukemic blasts.[2]

ParameterValueSpeciesModel
This compound
Dosing150 mg/kg, i.p., daily for 15 days[2]Male CD-1 Mice[2]IDH1 mutant AML xenograft[2]
EfficacyReduction in leukemic blasts[2]

Mechanism of Action: Allosteric Inhibition of Mutant IDH1

Both this compound and GSK864 function as allosteric inhibitors of mutant IDH1.[1] They bind to a site distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state.[1] This prevents the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-HG. The reduction in 2-HG levels is believed to alleviate the block in cellular differentiation caused by the oncometabolite, leading to anti-leukemic effects.[1][2]

Signaling_Pathway cluster_0 Mutant IDH1 Signaling cluster_1 Inhibitor Action cluster_2 Downstream Effects alpha_KG α-Ketoglutarate mutant_IDH1 Mutant IDH1 (e.g., R132H, R132C) alpha_KG->mutant_IDH1 two_HG 2-Hydroxyglutarate (Oncometabolite) mutant_IDH1->two_HG Inactive_IDH1 Inactive Mutant IDH1 TET2 TET2 & other α-KG-dependent dioxygenases two_HG->TET2 Inhibition Inhibitor This compound or GSK864 Inhibitor->mutant_IDH1 Inhibitor->two_HG Inhibition of Production Hypermethylation DNA & Histone Hypermethylation TET2->Hypermethylation Prevents Diff_Block Block in Cellular Differentiation Hypermethylation->Diff_Block Leukemogenesis Leukemogenesis Diff_Block->Leukemogenesis

Caption: Mechanism of action of this compound and GSK864.

Experimental Protocols

In Vivo Xenograft Model for AML

A common experimental workflow for evaluating the in vivo efficacy of these compounds involves the following steps:

  • Cell Culture: Primary human AML cells harboring an IDH1 mutation (e.g., R132C, R132G, or R132H) are obtained from patients.

  • Xenotransplantation: Sublethally irradiated immunodeficient mice (e.g., NSG mice) are transplanted with the primary AML cells.[1]

  • Compound Preparation and Administration:

    • This compound: For in vivo use, a specific formulation would be required. One study administered it at 150 mg/kg via intraperitoneal (i.p.) injection daily.[2]

    • GSK864: Prepared to a final concentration in a vehicle such as a mixture of propylene (B89431) glycol, DMSO, PEG-400, and water.[1] Administration is typically via i.p. injection.[1][3]

  • Monitoring and Analysis:

    • Peripheral blood samples are collected to monitor compound concentration and pharmacokinetics.[1]

    • The percentage of human CD45+ cells in the bone marrow and peripheral blood is monitored to assess leukemia engraftment and response to treatment.

    • At the end of the study, bone marrow cells are analyzed for markers of differentiation (e.g., CD38) and the percentage of leukemic blasts.[1][3]

Experimental_Workflow cluster_0 Preparation cluster_1 Xenotransplantation cluster_2 Treatment cluster_3 Analysis A Culture of IDH1-mutant primary AML cells C Transplantation of AML cells into NSG mice A->C B Sublethal irradiation of NSG mice B->C D Compound Administration (this compound or GSK864) C->D E Monitor peripheral blood for compound concentration (PK) D->E F Assess leukemia engraftment (human CD45+) D->F G Analyze bone marrow for differentiation markers & blasts D->G

Caption: In vivo xenograft experimental workflow.

Conclusion

Both this compound and GSK864 are potent and selective inhibitors of mutant IDH1. While both have demonstrated in vivo efficacy in reducing leukemic blasts in AML xenograft models, GSK864 was specifically developed with an improved pharmacokinetic profile for in vivo studies. The available data suggests that GSK864's properties make it a more suitable tool for in vivo investigations. For researchers planning in vivo experiments targeting mutant IDH1, GSK864 represents a well-characterized option with demonstrated in vivo activity and a more favorable pharmacokinetic profile compared to its analog, this compound. Future head-to-head in vivo comparative studies would be beneficial to definitively determine the superior compound for preclinical development.

References

Validating (R,R)-GSK321 Target Engagement in Cells: A Comparative Guide to CETSA and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within a cellular environment is a critical step in the development pipeline. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for validating the target engagement of (R,R)-GSK321, a wild-type isocitrate dehydrogenase 1 (WT IDH1) inhibitor, with alternative methodologies. Experimental protocols, supporting data, and visual workflows are presented to aid in the selection of the most appropriate assay for your research needs.

This compound is an inhibitor of wild-type isocitrate dehydrogenase 1 (WT IDH1) with a reported IC50 of 120 nM.[1] Its isomer, GSK321, also demonstrates activity against WT IDH1 with an IC50 of 46 nM.[2][3][4] Validating the direct binding of such compounds to IDH1 in a cellular context is essential to correlate biochemical activity with cellular effects.

The Cellular Thermal Shift Assay (CETSA): A Gold Standard for Target Engagement

CETSA is a powerful biophysical technique that allows for the direct assessment of a compound's binding to its target protein in a native cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, it generally increases the protein's resistance to heat-induced denaturation.

CETSA Workflow for this compound

The general workflow for a CETSA experiment to validate the engagement of this compound with IDH1 involves treating cells with the compound, subjecting the cells to a temperature gradient, lysing the cells, and quantifying the amount of soluble IDH1 that remains. A shift in the melting curve of IDH1 in the presence of this compound indicates target engagement. While specific CETSA data for this compound is not publicly available, studies with the related inhibitor GSK321 have shown a positive thermal shift for mutant IDH1, supporting the applicability of this method.[3]

cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Analysis start Cells expressing WT IDH1 treat Treat with this compound or Vehicle (DMSO) start->treat heat Apply Temperature Gradient treat->heat lyse Cell Lysis heat->lyse separate Separate Soluble & Aggregated Proteins lyse->separate quantify Quantify Soluble IDH1 (e.g., Western Blot, ELISA) separate->quantify analyze Generate Melting Curves & Determine Thermal Shift quantify->analyze end Target Engagement Validated analyze->end

Figure 1. CETSA workflow for validating this compound target engagement with IDH1.

Comparison of Target Engagement Assays

Several methods beyond the traditional CETSA can be employed to measure the interaction between this compound and IDH1. These include advanced CETSA formats and alternative biophysical and biochemical assays.

Assay Principle Typical Readout Advantages Disadvantages
CETSA (Western Blot) Ligand-induced thermal stabilization of the target protein.Western blot analysis of soluble protein fraction.Label-free, performed in native cellular environment.Lower throughput, requires specific antibodies.
High-Throughput CETSA (e.g., Split-Luciferase) Ligand-induced thermal stabilization of a luciferase-tagged target protein.Luminescence.High-throughput, sensitive.Requires genetic modification of cells.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.BRET ratio.Live-cell measurements, quantitative affinity data (Kd).Requires a specific fluorescent tracer and genetic modification.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Gold standard for binding thermodynamics, label-free.Requires purified protein, higher sample consumption.
Quantitative Data Comparison
Compound Assay Target Parameter Value Reference
This compound Biochemical AssayWT IDH1IC50120 nM[1]
GSK321 Biochemical AssayWT IDH1IC5046 nM[2][3][4]
GSK321 Thermal Shift AssayMutant IDH1 (R132H)ΔTmPositive Shift[3]
AG-120 High-Throughput CETSAMutant IDH1 (R132H)Thermal Shift~5 °C
Ivosidenib (AG-120) Isothermal Titration CalorimetryWT IDH1Kd416 nM[5]
Ivosidenib (AG-120) Isothermal Titration CalorimetryMutant IDH1 (R132H)Kd488 nM[5]

Experimental Protocols

CETSA Protocol for IDH1 Target Engagement (Adapted from Split-Luciferase Method)

This protocol is adapted from a high-throughput CETSA method developed for mutant IDH1 and can be applied to study this compound engagement with WT IDH1.

  • Cell Culture and Transfection:

    • Culture a suitable human cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect cells with plasmids expressing WT IDH1 fused to the N- and C-terminal fragments of a split luciferase reporter.

  • Compound Treatment:

    • Harvest and resuspend the transfected cells in a suitable buffer.

    • Dispense the cell suspension into a 384-well plate.

    • Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) to the wells.

    • Incubate for 1 hour at 37°C to allow for compound entry and binding.

  • Heat Challenge:

    • Seal the plate and heat it in a thermal cycler with a temperature gradient (e.g., 45°C to 65°C) for 3 minutes, followed by cooling to 25°C.

  • Lysis and Luminescence Reading:

    • Add a lysis buffer containing the luciferase substrate.

    • Incubate at room temperature for 10 minutes to allow for cell lysis and luciferase reaction.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal at each temperature to the signal from the unheated control.

    • Plot the normalized signal against temperature to generate melting curves.

    • Determine the melting temperature (Tm) for the vehicle- and this compound-treated samples. A shift in Tm indicates target engagement.

NanoBRET™ Target Engagement Assay Protocol
  • Cell Preparation:

    • Co-transfect HEK293T cells with a vector expressing WT IDH1 fused to NanoLuc® luciferase and a control vector.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Execution:

    • Prepare a solution containing the NanoBRET™ tracer specific for IDH1 and the test compound (this compound) at various concentrations.

    • Add this solution to the cells.

    • Add the Nano-Glo® substrate to initiate the luminescence reaction.

    • Incubate for 2 hours at 37°C.

  • Signal Detection:

    • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio as a function of the this compound concentration to determine the IC50 value, which can be used to calculate the binding affinity (Kd).

cluster_0 Cellular System cluster_1 Competitive Binding cluster_2 BRET Signal Generation cluster_3 Detection & Analysis cell Live Cells Expressing NanoLuc-IDH1 Fusion binding Competition for IDH1 Binding Site cell->binding tracer Cell-Permeable Fluorescent Tracer tracer->binding compound This compound compound->binding bret Bioluminescence Resonance Energy Transfer binding->bret detection Measure Donor & Acceptor Emission bret->detection analysis Calculate BRET Ratio & Determine Affinity (Kd) detection->analysis

Figure 2. Logical workflow of the NanoBRET™ Target Engagement Assay.

Isothermal Titration Calorimetry (ITC) Protocol
  • Sample Preparation:

    • Purify recombinant WT IDH1 protein.

    • Prepare a solution of this compound in a matching buffer. The final concentration of DMSO should be low and consistent between the protein and ligand solutions.

  • ITC Experiment:

    • Load the purified IDH1 protein into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to determine the heat of binding for each injection.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Conclusion

The choice of assay for validating this compound target engagement with IDH1 depends on the specific research question and available resources. CETSA, particularly in its high-throughput formats, offers a robust method for confirming target engagement in a cellular context without the need for compound labeling. For quantitative determination of binding affinity in live cells, the NanoBRET™ assay is a powerful alternative, though it requires specific reagents and cellular engineering. ITC remains the gold standard for in-depth thermodynamic characterization of binding but is limited to in vitro studies with purified components. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to effectively validate the target engagement of their compounds and advance their drug discovery programs.

References

Comparative Analysis of (R,R)-GSK321 Cross-reactivity with Isocitrate Dehydrogenase 2 (IDH2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of (R,R)-GSK321, primarily a wild-type isocitrate dehydrogenase 1 (WT IDH1) inhibitor, and its closely related isomer, GSK321, a potent mutant IDH1 inhibitor. The focus is to objectively assess the cross-reactivity of these compounds with isocitrate dehydrogenase 2 (IDH2), supported by available experimental data.

Introduction

Isocitrate dehydrogenases (IDH) are critical metabolic enzymes that catalyze the oxidative decarboxylation of isocitrate.[1] Point mutations in IDH1 and IDH2 are found in various cancers and lead to a neomorphic activity, the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] This has spurred the development of targeted inhibitors. This compound has been identified as an inhibitor of wild-type IDH1 (WT IDH1).[4] Its isomer, GSK321, is a potent inhibitor of mutant IDH1.[5][6] Understanding the selectivity of these compounds is crucial for their development as research tools or therapeutic agents. This guide focuses on the cross-reactivity of this compound with IDH2, drawing comparisons with the well-characterized GSK321.

Quantitative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and GSK321 against various IDH enzymes. The data for GSK321 provides a strong indication of the expected selectivity profile for its isomers.

CompoundTarget EnzymeIC50 (nM)Fold Selectivity (vs. IDH2)
This compound WT IDH1120[4]Not explicitly quantified, but expected to be high
GSK321 Mutant IDH1 (R132H)4.6[5][6]>100-fold[5][7][8]
Mutant IDH1 (R132C)3.8[5][6]>100-fold[5][7][8]
Mutant IDH1 (R132G)2.9[5][6]>100-fold[5][7][8]
WT IDH146[5][6]>100-fold[5][7][8]
IDH2 (Wild-Type and Mutant)Minimal to no inhibitory activity[6]N/A

Based on the available data, GSK321 exhibits over 100-fold selectivity for both wild-type and mutant IDH1 over IDH2.[5][7][8] this compound, being an isomer of GSK321, is anticipated to share this high selectivity and therefore have minimal to no cross-reactivity with IDH2.

Signaling and Reaction Pathways

Normal and Neomorphic IDH Reactions

Wild-type IDH1 and IDH2 catalyze the conversion of isocitrate to α-ketoglutarate (α-KG), producing NADPH.[3] Cancer-associated mutations in IDH1 and IDH2 confer a new function, enabling the enzymes to convert α-KG to the oncometabolite 2-hydroxyglutarate (2-HG), a process that consumes NADPH.[1][9]

IDH_Reactions Figure 1. Biochemical Reactions of Wild-Type and Mutant IDH Enzymes cluster_wt Wild-Type IDH1/2 cluster_mut Mutant IDH1/2 Isocitrate_wt Isocitrate aKG_wt α-Ketoglutarate Isocitrate_wt->aKG_wt WT IDH1/2 NADP_wt NADP+ NADPH_wt NADPH NADP_wt->NADPH_wt Reduction aKG_mut α-Ketoglutarate HG_mut 2-Hydroxyglutarate (2-HG) aKG_mut->HG_mut Mutant IDH1/2 NADPH_mut NADPH NADP_mut NADP+ NADPH_mut->NADP_mut Oxidation

Figure 1. Biochemical Reactions of Wild-Type and Mutant IDH Enzymes

Mechanism of Action of GSK321

GSK321 acts as an allosteric inhibitor, binding to a site distinct from the active site and locking the enzyme in an inactive conformation.[6] This mode of inhibition is effective against various clinically relevant IDH1 mutants.[6]

Inhibitor_Mechanism Figure 2. Allosteric Inhibition of Mutant IDH1 by GSK321 mut_idh1 Mutant IDH1 Enzyme Active Site Allosteric Site inactive_complex Inactive Enzyme-Inhibitor Complex Blocked Active Site mut_idh1->inactive_complex Conformational Change gsk321 GSK321 gsk321->mut_idh1:allo Binds to no_reaction No 2-HG Production inactive_complex->no_reaction aKG α-Ketoglutarate aKG->mut_idh1:active Cannot bind effectively

Figure 2. Allosteric Inhibition of Mutant IDH1 by GSK321

Experimental Protocols

The determination of IC50 values for IDH inhibitors typically involves biochemical assays that monitor the consumption or production of the cofactor NADPH.

Biochemical Assay for IDH Activity

Objective: To determine the in vitro potency of a test compound against wild-type or mutant IDH enzymes.

Principle: The activity of IDH enzymes is measured by monitoring the change in NADPH concentration. For wild-type IDH1/2, the production of NADPH is measured. For mutant IDH1/2, the consumption of NADPH is measured.[1] The change in NADPH can be detected by its absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent signal.[2][10]

Materials:

  • Purified recombinant human IDH1 (WT or mutant) or IDH2 (WT or mutant) enzyme.

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Assay Buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT).

  • Substrate: Isocitrate (for WT activity) or α-ketoglutarate (for mutant activity).

  • Cofactor: NADP+ (for WT activity) or NADPH (for mutant activity).

  • For fluorescent readout: Diaphorase and Resazurin.[10]

  • 96-well or 384-well microplates (black plates for fluorescence).

  • Microplate reader capable of measuring absorbance or fluorescence.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the assay buffer to the wells of the microplate.

  • Add the test compound dilutions and the enzyme to the wells.

  • Initiate the reaction by adding the substrate and cofactor mixture.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • For absorbance-based assays, measure the absorbance at 340 nm.

  • For fluorescence-based assays, add the diaphorase/resazurin detection reagent and incubate to allow for color development before measuring fluorescence (e.g., Ex 544 nm/Em 590 nm).[11]

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a suitable curve-fitting model.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for characterizing the selectivity and cellular activity of an IDH inhibitor.

Experimental_Workflow Figure 3. Workflow for IDH Inhibitor Evaluation start Compound Synthesis (this compound) biochem Biochemical Assays (IC50 Determination vs. IDH1 WT, IDH1 mutants, IDH2) start->biochem cell_based Cell-based Assays (2-HG measurement in mutant IDH cell lines) biochem->cell_based Potent & Selective? differentiation Cell Differentiation Assays (e.g., in AML cells) cell_based->differentiation Cellular Activity? in_vivo In Vivo Studies (Xenograft models) differentiation->in_vivo Induces Differentiation? end Selectivity & Efficacy Profile in_vivo->end

Figure 3. Workflow for IDH Inhibitor Evaluation

Conclusion

The available data strongly supports that GSK321 is a highly selective inhibitor of IDH1 over IDH2.[5][6][7][8] Given that this compound is an isomer of GSK321, it is expected to exhibit a similar high degree of selectivity, with minimal to no cross-reactivity with IDH2. Its primary characterized activity is the inhibition of wild-type IDH1.[4] For researchers investigating the specific roles of WT IDH1, this compound serves as a valuable tool with a low likelihood of confounding effects from IDH2 inhibition. Direct biochemical evaluation of this compound against IDH2 would be required for definitive confirmation of its cross-reactivity profile.

References

A Comparative Benchmark of Novel IDH1 Mutant Inhibitors: (R,R)-GSK321 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Emerging IDH1 Mutant-Targeted Therapies

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical therapeutic target in various cancers, including acute myeloid leukemia (AML) and glioma. The resulting oncometabolite, 2-hydroxyglutarate (2-HG), drives tumorigenesis through epigenetic dysregulation. This guide provides a comprehensive comparison of (R,R)-GSK321 and its more potent stereoisomer GSK321 against other novel IDH1 mutant inhibitors—Ivosidenib, Vorasidenib, and Olutasidenib—that have shown promise in clinical settings.

Introduction to the Inhibitors

This compound is an isomer of GSK321 and has been identified as an inhibitor of wild-type IDH1, with some cross-reactivity against the mutant R132H IDH1.[1] Its stereoisomer, GSK321 , is a potent and selective allosteric inhibitor of mutant IDH1 enzymes.[2][3] It demonstrates high potency against several clinically relevant IDH1 mutations, including R132G, R132C, and R132H.[2][4][5] Preclinical studies have shown that GSK321 effectively reduces intracellular 2-HG levels, leading to the differentiation of AML cells.[2][4]

Ivosidenib (AG-120) is an orally available, potent, and selective inhibitor of the mutant IDH1 enzyme.[6] It has received regulatory approval for the treatment of IDH1-mutant AML and cholangiocarcinoma.[7] Ivosidenib has demonstrated the ability to induce durable remissions and is associated with a manageable safety profile.[8]

Vorasidenib (AG-881) is a brain-penetrant dual inhibitor of both mutant IDH1 and IDH2 enzymes.[9][10] Its ability to cross the blood-brain barrier makes it a promising agent for the treatment of gliomas harboring these mutations.[9] Clinical trials have shown its efficacy in reducing tumor growth and improving progression-free survival in patients with IDH-mutant gliomas.[10]

Olutasidenib (FT-2102) is a potent and selective inhibitor of mutant IDH1.[1][11] It has been approved for the treatment of relapsed or refractory IDH1-mutant AML.[12] Clinical studies have highlighted its ability to induce complete remissions with a favorable duration of response.[11]

Comparative Performance Data

The following tables summarize the available quantitative data for each inhibitor, providing a basis for objective comparison of their biochemical and clinical performance.

Table 1: Biochemical and Cellular Activity
InhibitorTarget(s)IC50 (nM) vs. IDH1 MutantsIC50 (nM) vs. WT IDH1Cellular EC50 (nM) for 2-HG Inhibition
GSK321 Mutant IDH1R132G: 2.9[2][4][5] R132C: 3.8[2][4][5] R132H: 4.6[2][4][5]46[4][5]85 (in HT1080 cells)[2][4]
Ivosidenib Mutant IDH1R132H: 12 R132C: 13 R132G: 8 R132L: 13 R132S: 12[13]71[13]Not explicitly stated in the provided results.
Vorasidenib Mutant IDH1 & IDH2IDH1 R132 mutants: 0.04–22Low nanomolar potency[14]0.04 to 22 (in cells expressing IDH1 mutants)[14]
Olutasidenib Mutant IDH1R132H: ~10[15] R132C: ~10[15]22,400[8]>90% reduction in leukemia and glioma cell lines[15]
Table 2: Clinical Efficacy and Safety Highlights
InhibitorIndication(s)Key Efficacy ResultsNotable Adverse Events
GSK321 PreclinicalInduces differentiation and reduces blasts in AML models.[2][4]Not applicable (preclinical)
Ivosidenib AML, CholangiocarcinomaR/R AML: CR+CRh rate of 30%, median duration of 8.2 months.[8]QT prolongation, differentiation syndrome, fatigue, nausea.[16][17]
Vorasidenib GliomaGrade 2 Glioma: Significantly prolonged progression-free survival (27.7 vs 11.1 months).[10]Fatigue, headache, nausea, diarrhea.
Olutasidenib R/R AMLR/R AML: CR+CRh rate of 35%, median duration of 25.9 months.[11]Nausea, fatigue, fever, liver function abnormalities, differentiation syndrome.[1][18]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating IDH1 mutant inhibitors.

IDH1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate mIDH1 Mutant IDH1 Isocitrate->mIDH1 Loss of normal function alpha_KG α-Ketoglutarate alpha_KG->mIDH1 Neomorphic activity NADPH NADPH NADPH->mIDH1 NADP NADP+ mIDH1->NADP Two_HG 2-Hydroxyglutarate (Oncometabolite) mIDH1->Two_HG TET2 TET2 Two_HG->TET2 Inhibition Histone_Demethylases Histone Demethylases Two_HG->Histone_Demethylases Inhibition Inhibitor IDH1 Inhibitor (e.g., GSK321) Inhibitor->mIDH1 Inhibition Epigenetic_Dysregulation Epigenetic Dysregulation Blocked_Differentiation Blocked Cell Differentiation Epigenetic_Dysregulation->Blocked_Differentiation Oncogenesis Oncogenesis Blocked_Differentiation->Oncogenesis

Mutant IDH1 signaling pathway and point of intervention.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Biochemical_Assay Biochemical Assay (Enzyme Kinetics, IC50) Cellular_Assay Cellular Assay (2-HG Levels, EC50) Biochemical_Assay->Cellular_Assay In_Vivo_Models In Vivo Models (Xenografts) Cellular_Assay->In_Vivo_Models ADME_Tox ADME/Toxicity Profiling In_Vivo_Models->ADME_Tox Phase_I Phase I Trials (Safety, PK/PD) ADME_Tox->Phase_I Phase_II Phase II Trials (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy, Comparison) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

General workflow for novel IDH1 inhibitor development.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the evaluation of IDH1 mutant inhibitors.

In Vitro IDH1 Enzymatic Assay (IC50 Determination)

This assay quantifies the inhibitory activity of a compound against the purified mutant IDH1 enzyme.

  • Reagents and Materials:

    • Recombinant human mutant IDH1 enzyme (e.g., R132H, R132C).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA).

    • α-ketoglutarate (α-KG).

    • NADPH.

    • Test compounds (serially diluted).

    • 384-well assay plates.

    • Plate reader capable of measuring NADPH autofluorescence or a coupled enzymatic reaction product.

  • Procedure:

    • Add the mutant IDH1 enzyme to the wells of the assay plate.

    • Add the serially diluted test compounds and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

    • Monitor the consumption of NADPH over time by measuring the decrease in fluorescence (excitation ~340 nm, emission ~460 nm).

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 value by fitting the dose-response curve using appropriate software. A common method is a diaphorase/resazurin-coupled assay where the amount of NADPH is quantified by the conversion of resazurin (B115843) to the fluorescent resorufin.[19]

Cellular 2-HG Inhibition Assay (EC50 Determination)

This assay measures the ability of a compound to reduce the levels of the oncometabolite 2-HG in cancer cells harboring an IDH1 mutation.

  • Reagents and Materials:

    • IDH1-mutant cancer cell line (e.g., HT1080, U87MG-IDH1R132H).

    • Cell culture medium and supplements.

    • Test compounds (serially diluted).

    • Cell lysis buffer.

    • 2-HG measurement kit or LC-MS/MS system.

  • Procedure:

    • Seed the IDH1-mutant cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with serially diluted test compounds for a specified duration (e.g., 24-72 hours).

    • After treatment, harvest the cells and lyse them to release intracellular metabolites.

    • Measure the concentration of 2-HG in the cell lysates using a commercially available kit or by a validated LC-MS/MS method.[20][21]

    • Normalize the 2-HG levels to the total protein concentration or cell number.

    • Determine the EC50 value by plotting the percentage of 2-HG inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The landscape of IDH1 mutant inhibitors is rapidly evolving, with several promising candidates demonstrating significant preclinical and clinical activity. GSK321 exhibits high preclinical potency against various IDH1 mutations. Ivosidenib and Olutasidenib have established clinical efficacy in AML, with Olutasidenib showing a longer duration of response in some studies. Vorasidenib's brain-penetrant properties make it a leading candidate for the treatment of IDH-mutant gliomas. The choice of inhibitor will likely depend on the specific cancer type, mutation status, and patient profile. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians working to advance the development and application of these targeted therapies.

References

Correlating In Vitro Activity to In Vivo Efficacy of (R,R)-GSK321, an Isocitrate Dehydrogenase 1 (IDH1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translation of in vitro findings to in vivo outcomes is a cornerstone of preclinical and clinical development. This guide provides a comparative analysis of the in vitro and in vivo activity of (R,R)-GSK321 and its closely related isomer, GSK321, both of which target isocitrate dehydrogenase 1 (IDH1). The data presented herein is compiled from publicly available research to facilitate an objective comparison and provide insights into the therapeutic potential of these compounds.

This compound is an isomer of GSK321 and is characterized as a wild-type IDH1 (WT IDH1) inhibitor.[1] In contrast, GSK321 is a potent and selective inhibitor of mutant forms of IDH1, which are implicated as driver mutations in various cancers, including acute myeloid leukemia (AML).[2][3][4] The neomorphic activity of mutant IDH1 results in the production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[3][5] Inhibitors of mutant IDH1, like GSK321, aim to reduce 2-HG levels, thereby reversing its oncogenic effects and inducing differentiation in cancer cells.[2][3][4]

Comparative In Vitro Activity

The in vitro potency of this compound and GSK321 has been evaluated through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for these compounds.

Compound Target IC50 (nM) Reference
This compoundWT IDH1120[1]
GSK321R132G IDH12.9[2][4]
R132C IDH13.8[2][4]
R132H IDH14.6[2][4]
WT IDH146[2][4]

Table 1: Biochemical Potency of this compound and GSK321 against IDH1 Variants. This table highlights the potent and selective inhibitory activity of GSK321 against mutant IDH1 enzymes compared to its modest activity against the wild-type form. This compound, in contrast, shows primary activity against WT IDH1.

Compound Cell Line Assay EC50 (nM) Reference
GSK321HT1080 (R132C IDH1)2-HG Production85[2][3]
GSK864*HT1080 (R132C IDH1)2-HG Production320[3][6]

Table 2: Cellular Activity of GSK321 and a Structurally Related Compound. This table demonstrates the ability of GSK321 and its analog, GSK864, to inhibit the production of the oncometabolite 2-HG in a cellular context. *GSK864 is a structurally related compound to GSK321 with improved pharmacokinetic properties used for in vivo studies.[3][6]

In Vivo Efficacy

Compound Model Dosing Key In Vivo Effects Reference
GSK321IDH1 mutant AML xenograft (male CD-1 mice)150 mg/kg, i.p., daily for 15 daysReduction of leukemic blasts[2]
GSK864(Pharmacokinetic studies in CD-1 mice)Intraperitoneal administrationSubstantial concentrations maintained in peripheral blood for up to 24 hours[6]

Table 3: Summary of In Vivo Studies with GSK321 and GSK864. This table outlines the in vivo effects of GSK321 in a disease model, demonstrating its potential to impact tumor growth. Pharmacokinetic data for the related compound GSK864 supports its suitability for in vivo applications.

In Vitro to In Vivo Correlation: A Comparative Discussion

A direct in vitro to in vivo correlation (IVIVC) for this compound cannot be conclusively established without dedicated in vivo studies. However, by examining the data for the well-characterized mutant IDH1 inhibitor GSK321, we can infer the expected translational properties.

The potent in vitro inhibition of mutant IDH1 by GSK321, with IC50 values in the low nanomolar range, translates to a measurable reduction of the oncometabolite 2-HG in cell-based assays at an EC50 of 85 nM.[2][3] This cellular activity is a critical mechanistic link to the observed in vivo efficacy. In a mouse xenograft model of IDH1 mutant AML, treatment with GSK321 led to a reduction in leukemic blasts, demonstrating that the in vitro potency is sufficient to drive a therapeutic response in a living system.[2]

The mechanism of action observed in vitro, namely the inhibition of 2-HG production, is believed to be the primary driver of the in vivo anti-leukemic effects.[3] The reduction in 2-HG levels leads to the reversal of epigenetic dysregulation, specifically DNA hypermethylation, and induces differentiation of AML cells.[3][7] This cellular differentiation is a key therapeutic outcome observed both in vitro and in vivo.[3]

For this compound, its in vitro activity against WT IDH1 suggests a different biological consequence. While the IC50 of 120 nM indicates moderate potency, the physiological role of inhibiting WT IDH1 and its potential therapeutic implications would need to be investigated in relevant in vivo models.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches, the following diagrams are provided.

IDH1_Signaling_Pathway cluster_krebs Krebs Cycle cluster_cancer Cancer Cell Metabolism (IDH1 Mutant) Isocitrate Isocitrate aKG_WT α-Ketoglutarate Isocitrate->aKG_WT IDH1 (WT) Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut IDH1 (Mutant) Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG NADPH -> NADP+ Epigenetic_Changes Epigenetic Dysregulation (DNA Hypermethylation) Two_HG->Epigenetic_Changes GSK321 GSK321 (Mutant IDH1 Inhibitor) GSK321->aKG_mut Inhibits RR_GSK321 This compound (WT IDH1 Inhibitor) RR_GSK321->aKG_WT Inhibits Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block AML_Progression AML Progression Differentiation_Block->AML_Progression

Caption: IDH1 signaling in normal and cancerous states.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50 Determination) Cellular_Assay Cell-Based Assay (2-HG Measurement, EC50) Biochemical_Assay->Cellular_Assay Differentiation_Assay Cellular Differentiation Assay Cellular_Assay->Differentiation_Assay IVIVC In Vitro to In Vivo Correlation Analysis Differentiation_Assay->IVIVC PK_Study Pharmacokinetic Studies Xenograft_Model AML Xenograft Model PK_Study->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Efficacy_Study->IVIVC

Caption: General experimental workflow for inhibitor testing.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summarized methodologies for key experiments cited in the literature.

Biochemical Assay for IDH1 Inhibition (IC50 Determination)
  • Principle: To measure the half-maximal inhibitory concentration (IC50) of a compound against the enzymatic activity of purified IDH1 (wild-type or mutant).

  • Methodology:

    • Recombinant human IDH1 (WT or mutant R132H, R132C, R132G) enzyme is used.

    • The assay is typically performed in a 96- or 384-well plate format.

    • The reaction mixture contains the enzyme, substrate (isocitrate), and cofactor (NADP+).

    • A dilution series of the test compound (e.g., GSK321) is added to the wells.

    • The reaction is initiated and incubated at a controlled temperature (e.g., room temperature or 37°C).

    • The production of NADPH is monitored over time by measuring the change in absorbance or fluorescence at a specific wavelength.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[3]

Cellular Assay for 2-HG Production (EC50 Determination)
  • Principle: To measure the half-maximal effective concentration (EC50) of a compound for inhibiting the production of 2-hydroxyglutarate (2-HG) in cells harboring a mutant IDH1.

  • Methodology:

    • Cells expressing mutant IDH1 (e.g., HT1080 fibrosarcoma cells with R132C IDH1) are cultured.[3]

    • Cells are treated with a dilution series of the test compound (e.g., GSK321) for a specified period (e.g., 24 or 48 hours).[2][3]

    • After treatment, intracellular metabolites are extracted from the cells.[8]

    • The concentration of 2-HG in the cell extracts is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).[3][8]

    • EC50 values are determined by plotting the 2-HG levels against the compound concentration and fitting the data to a dose-response curve.[3]

In Vivo Xenograft Model for AML
  • Principle: To evaluate the anti-tumor efficacy of a compound in an animal model that mimics human acute myeloid leukemia.

  • Methodology:

    • Immunocompromised mice (e.g., male CD-1 mice) are used as hosts.[2]

    • Primary human AML cells with an IDH1 mutation or an established IDH1-mutant cell line are implanted into the mice, typically via intravenous or subcutaneous injection.

    • Once the tumors are established or the leukemia is engrafted, the mice are randomized into treatment and control groups.

    • The treatment group receives the test compound (e.g., GSK321 at 150 mg/kg) via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily for 15 days).[2]

    • The control group receives a vehicle.

    • Tumor growth is monitored by measuring tumor volume (for solid tumors) or by assessing the percentage of leukemic blasts in the peripheral blood or bone marrow.[2]

    • At the end of the study, tissues may be collected for further analysis, such as biomarker assessment (e.g., 2-HG levels, methylation status).

Conclusion

The available data provides a strong basis for understanding the in vitro to in vivo translation of the mutant IDH1 inhibitor GSK321. Its potent and selective in vitro activity against cancer-driving mutant IDH1 enzymes corresponds with its ability to reduce the oncometabolite 2-HG in cells and inhibit leukemia progression in vivo. For this compound, its characterization as a WT IDH1 inhibitor necessitates further in vivo investigation to establish a clear correlation between its in vitro activity and any potential physiological or therapeutic effects. The experimental frameworks outlined here provide a guide for such future studies, which are essential for the continued development of targeted cancer therapies.

References

Safety Operating Guide

Proper Disposal Procedures for (R,R)-GSK321: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the proper disposal of (R,R)-GSK321, a potent and selective mutant isocitrate dehydrogenase 1 (IDH1) inhibitor used in research. Adherence to these procedural guidelines is paramount to ensure personal safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is intended for research use only and should not be used in humans or animals.[1][2] Before handling, it is crucial to consult the Safety Data Sheet (SDS) for comprehensive safety information.

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment should be worn at all times. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be in accordance with all applicable local, state, and federal regulations.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled, and sealed container for chemical waste.

  • Liquid Waste: Solutions containing this compound, such as those prepared in Dimethyl Sulfoxide (DMSO), should be collected in a separate, sealed, and appropriately labeled container for liquid chemical waste. Do not mix with aqueous waste streams unless permitted by your institution's hazardous waste management plan.

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, vials, and gloves, should be considered contaminated and disposed of as solid chemical waste.

2. Container Labeling:

  • All waste containers must be clearly and accurately labeled with the full chemical name "this compound" and any other components of the waste mixture (e.g., "GSK321 in DMSO"). The label should also include the appropriate hazard symbols as determined by the SDS and institutional guidelines.

3. Storage of Waste:

  • Waste containers should be stored in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.

4. Waste Collection and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to arrange for the collection and disposal of the chemical waste.

  • Provide the EHS department with a complete and accurate description of the waste, including its composition and volume.

  • Follow all instructions provided by the EHS department for the final packaging and pickup of the waste.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information related to this compound.

PropertyValue
Molecular Formula C₂₈H₂₈FN₅O₃
Molecular Weight 501.56 g/mol
Storage (Solid) Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C.[1]
Storage (Solutions) Short-term (days to weeks): 0 - 4°C. Long-term (months): -20°C.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.